molecular formula C10H12INO2 B087288 Ethyl 2-(4-iodoanilino)acetate CAS No. 14108-76-0

Ethyl 2-(4-iodoanilino)acetate

货号: B087288
CAS 编号: 14108-76-0
分子量: 305.11 g/mol
InChI 键: VEMDCCDETKYAEB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(4-iodoanilino)acetate is a specialized aniline derivative designed for use as a key building block in organic synthesis and pharmaceutical research. Its molecular structure incorporates both a protected carboxylic acid group as an ethyl ester and a reactive iodine atom on the aromatic ring. This combination is highly valuable in metal-catalyzed cross-coupling reactions, such as those mediated by palladium or copper, which are fundamental methods for constructing complex biaryl systems often found in active pharmaceutical ingredients (APIs) and advanced materials . The 4-iodoaniline moiety is a recognized crucial intermediate in the development of various therapeutic agents, including anti-cancer and antiviral compounds . The acetamide ester functional group in its structure also makes it a candidate for the development of prodrugs, where it could be metabolized in vivo to release the active drug molecule, thereby improving bioavailability . Researchers can leverage this compound to explore novel synthetic pathways and develop new chemical entities for medicinal chemistry and drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

ethyl 2-(4-iodoanilino)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12INO2/c1-2-14-10(13)7-12-9-5-3-8(11)4-6-9/h3-6,12H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMDCCDETKYAEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351061
Record name ethyl 2-(4-iodoanilino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14108-76-0
Record name ethyl 2-(4-iodoanilino)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Ethyl 2-(4-iodoanilino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(4-iodoanilino)acetate, a valuable intermediate in pharmaceutical and organic synthesis. This document details the experimental protocol for its preparation via nucleophilic substitution, along with a thorough summary of its analytical characterization.

Introduction

This compound (CAS No. 14108-76-0) is an N-substituted glycine ester. The presence of the iodo-functional group on the aromatic ring makes it a versatile precursor for various cross-coupling reactions, enabling the introduction of diverse functionalities. This guide outlines a standard laboratory procedure for its synthesis and the expected analytical data for its characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the N-alkylation of 4-iodoaniline with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. The reaction proceeds via a nucleophilic substitution mechanism where the amino group of 4-iodoaniline attacks the electrophilic carbon of the ethyl haloacetate. A non-nucleophilic base is typically used to neutralize the hydrohalic acid byproduct.

Reaction Scheme

G r1 4-Iodoaniline p1 This compound r1->p1 c1 r1->c1 r2 Ethyl Chloroacetate r2->p1 c2 r2->c2 r3 Potassium Carbonate (Base) p2 Potassium Chloride r3->p2 p3 Potassium Bicarbonate r3->p3 c1->p1 c1->c2 Acetonitrile, Reflux c2->p1 G A Mix 4-Iodoaniline and K2CO3 in Acetonitrile B Add Ethyl Chloroacetate A->B C Reflux for 12-18h B->C D Cool and Filter C->D E Concentrate Filtrate D->E F Dissolve in Ethyl Acetate E->F G Wash with NaHCO3 and Brine F->G H Dry over Na2SO4 G->H I Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product J->K G A This compound B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) A->B C Diverse Functionalized N-Aryl Glycine Esters B->C D Hydrolysis C->D E Functionalized N-Aryl Glycines D->E F Lead Compound Library for Drug Discovery E->F

Spectroscopic and Synthetic Profile of Ethyl 2-(4-iodoanilino)acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a representative synthetic protocol for Ethyl 2-(4-iodoanilino)acetate. Due to the limited availability of published experimental data for this specific compound, the spectroscopic data presented herein is a predicted profile based on the analysis of structurally analogous compounds. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug discovery.

Spectroscopic Data

The expected spectroscopic data for this compound (CAS No. 14108-76-0) are summarized below. These predictions are derived from established principles of spectroscopy and by comparison with data from similar molecules, such as ethyl 2-(4-bromoanilino)acetate and ethyl 2-(4-chloroanilino)acetate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: CDCl₃, Reference: TMS (0 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.50Doublet2HAr-H (ortho to I)
~6.50Doublet2HAr-H (ortho to NH)
~4.20Quartet2HO-CH₂ -CH₃
~4.00Singlet2HNH-CH₂ -CO
~1.25Triplet3HO-CH₂-CH₃

¹³C NMR (Carbon-13 NMR) Data

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~171C =O (Ester)
~147Ar-C -NH
~138Ar-C H (ortho to I)
~115Ar-C H (ortho to NH)
~80Ar-C -I
~61O-C H₂-CH₃
~46NH-C H₂-CO
~14O-CH₂-C H₃
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3400Medium, SharpN-H Stretch
~3050MediumAromatic C-H Stretch
~2980MediumAliphatic C-H Stretch
~1735StrongC=O Stretch (Ester)
~1600, ~1500Medium-StrongAromatic C=C Bending
~1250StrongC-O Stretch (Ester)
~820Strongpara-disubstituted Benzene C-H Bending
~500MediumC-I Stretch
Mass Spectrometry (MS)
m/zInterpretation
305[M]⁺ (Molecular Ion)
232[M - CO₂Et]⁺
218[M - OCH₂CH₃]⁺
178[M - I]⁺
106[C₆H₄NHCH₂]⁺

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on general methods for the N-alkylation of anilines with ethyl chloroacetate.

Synthesis of this compound

Materials:

  • 4-Iodoaniline

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-iodoaniline (1.0 eq) in anhydrous acetonitrile, anhydrous potassium carbonate (2.0 eq) is added.

  • Ethyl chloroacetate (1.2 eq) is then added dropwise to the reaction mixture at room temperature.

  • The reaction mixture is heated to reflux (approximately 82°C) and stirred for 12-18 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • The solvent is evaporated under reduced pressure to yield the crude product.

  • The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and characterization of the synthesized this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_characterization Structure Elucidation Synthesis Synthesis of Ethyl 2-(4-iodoanilino)acetate Purification Column Chromatography Purification Synthesis->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Confirmation of This compound NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization.

Physical and chemical properties of Ethyl 2-(4-iodoanilino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-iodoanilino)acetate, systematically known as N-(4-Iodophenyl)glycine ethyl ester, is an organic compound with potential applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its known physical and chemical properties, a general synthesis protocol, and an exploration of the potential biological activities of related compounds. Due to the limited publicly available data for this specific molecule, this guide also draws upon information from analogous structures to provide a predictive assessment.

Chemical Identity and Physical Properties

This compound is an aromatic iodo-compound and an ethyl ester derivative of N-phenylglycine. Its core structure consists of a 4-iodoaniline moiety linked through the nitrogen atom to an ethyl acetate group.

Table 1: Identifiers and Basic Properties

PropertyValue
Systematic Name N-(4-Iodophenyl)glycine ethyl ester
Common Name This compound
CAS Number 14108-76-0
Molecular Formula C₁₀H₁₂INO₂
Molecular Weight 305.11 g/mol
Physical Description Off-white to light yellow powder

Table 2: Experimental and Predicted Physical Properties

PropertyValueSource/Note
Melting Point Data not available
Boiling Point Data not available
Solubility Data not availableExpected to be soluble in organic solvents like ethanol, methanol, DMSO, and DMF.
pKa Data not available

Spectroscopic Data

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methylene protons of the acetate group (a singlet or doublet depending on coupling with the N-H proton), the aromatic protons, and the N-H proton. The aromatic region would likely display a doublet of doublets pattern characteristic of a 1,4-disubstituted benzene ring.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be expected to show signals for the carbonyl carbon of the ester, the carbons of the ethyl group, the methylene carbon of the acetate group, and the four distinct carbons of the iodophenyl ring. The carbon atom attached to the iodine would exhibit a characteristic upfield shift.

2.3. Mass Spectrometry (Predicted)

The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 305. The isotopic pattern of the molecular ion would be characteristic for a compound containing one iodine atom. Common fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃), the entire ester group (-COOCH₂CH₃), and potentially cleavage of the C-N bond.

Synthesis Protocol

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a general and widely used method for the synthesis of N-aryl glycine esters is the N-alkylation of an aniline with an α-haloacetate.

General Experimental Protocol: N-alkylation of 4-iodoaniline

This protocol is based on analogous syntheses and may require optimization.

Reaction Scheme:

Materials:

  • 4-iodoaniline

  • Ethyl chloroacetate or ethyl bromoacetate

  • A weak base (e.g., sodium bicarbonate, potassium carbonate)

  • Anhydrous solvent (e.g., acetone, acetonitrile, or ethanol)

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of 4-iodoaniline (1 equivalent) in the chosen anhydrous solvent, add the weak base (1.5-2 equivalents).

  • Stir the mixture at room temperature.

  • Slowly add ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with the solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).

Workflow Diagram for Synthesis and Purification

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Dissolve 4-iodoaniline and base in solvent add_reagent Add Ethyl Haloacetate start->add_reagent reflux Reflux and Monitor (TLC) add_reagent->reflux cool Cool to Room Temperature reflux->cool filter Filter Inorganic Salts cool->filter evaporate Evaporate Solvent filter->evaporate purify Column Chromatography or Recrystallization evaporate->purify product Pure this compound purify->product

Caption: General workflow for the synthesis and purification of this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental evidence for the biological activity of this compound is not available in the current literature. However, the broader class of phenylglycine derivatives has been investigated for a range of biological activities. These studies suggest potential areas of interest for future research on this specific compound. Phenylglycine derivatives have been explored for their roles as anti-inflammatory agents, pesticides, and modulators of receptors such as PPARγ.[1][2][3]

Given the structural similarity to other pharmacologically active molecules, a hypothetical mechanism of action could involve the inhibition of specific enzymes or modulation of receptor activity. For instance, many small molecule inhibitors target kinase signaling pathways, which are crucial in cell proliferation and inflammation.

Hypothetical Signaling Pathway: Kinase Inhibition

The following diagram illustrates a generalized kinase signaling pathway that could be a hypothetical target for a molecule like this compound, leading to an anti-inflammatory or anti-proliferative response. This is a conceptual model and has not been experimentally validated for this specific compound.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates Kinase3 Kinase C Kinase2->Kinase3 Phosphorylates TF Transcription Factor Kinase3->TF Activates Gene Gene Expression (Inflammation/Proliferation) TF->Gene Ligand Growth Factor Ligand->Receptor Compound This compound (Hypothetical Inhibitor) Compound->Kinase2 Inhibits

Caption: A hypothetical kinase signaling pathway potentially targeted by this compound.

Conclusion

This compound is a compound with limited characterization in the public domain. This guide has consolidated the available information and provided predictive insights based on analogous structures. The general synthesis protocol outlined provides a starting point for its preparation. Further experimental investigation is required to fully elucidate its physical, chemical, and biological properties. The potential for this class of compounds in drug discovery warrants further exploration of its bioactivity and mechanism of action.

References

An In-depth Technical Guide to Ethyl 2-((4-iodophenyl)amino)acetate (CAS 14108-76-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-((4-iodophenyl)amino)acetate, registered under CAS number 14108-76-0, is a halogenated aromatic amine derivative with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its structural features, comprising an iodinated phenyl ring coupled to an ethyl aminoacetate moiety, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, synthesis, analytical characterization, and known applications of this compound, with a focus on its utility in the development of novel therapeutic agents.

Chemical and Physical Properties

Ethyl 2-((4-iodophenyl)amino)acetate is a stable organic compound, typically appearing as a solid at room temperature. The presence of the iodine atom significantly influences its molecular weight and reactivity, making it a suitable substrate for various cross-coupling reactions.

Table 1: Physicochemical Properties of Ethyl 2-((4-iodophenyl)amino)acetate

PropertyValue
CAS Number 14108-76-0
Molecular Formula C₁₀H₁₂INO₂
Molecular Weight 305.11 g/mol
IUPAC Name ethyl 2-[(4-iodophenyl)amino]acetate
Canonical SMILES CCOC(=O)CNC1=CC=C(C=C1)I
Physical State Solid
Purity Typically ≥97%

Synthesis and Purification

The synthesis of Ethyl 2-((4-iodophenyl)amino)acetate can be achieved through several synthetic routes. A common and effective method is the copper-catalyzed N-arylation of an ethyl aminoacetate precursor with 4-iodoaniline. This approach offers good yields and is amenable to scale-up.

Experimental Protocol: Copper-Catalyzed N-Arylation

This protocol is adapted from general procedures for the copper-catalyzed amination of aryl halides.

Materials:

  • 4-iodoaniline

  • Ethyl glycinate hydrochloride

  • Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-iodoaniline (1.0 eq), ethyl glycinate hydrochloride (1.2 eq), Cu₂O (0.1 eq), and K₂CO₃ (2.5 eq).

  • Add anhydrous DMF to the flask to achieve a suitable concentration (e.g., 0.5 M).

  • Heat the reaction mixture to 100-120 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure Ethyl 2-((4-iodophenyl)amino)acetate.

Diagram 1: Synthetic Workflow

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-iodoaniline 4-iodoaniline Reaction in DMF Reaction in DMF 4-iodoaniline->Reaction in DMF Ethyl glycinate HCl Ethyl glycinate HCl Ethyl glycinate HCl->Reaction in DMF Cu2O / K2CO3 Cu2O / K2CO3 Cu2O / K2CO3->Reaction in DMF Workup Workup Reaction in DMF->Workup Purification Purification Workup->Purification Ethyl 2-((4-iodophenyl)amino)acetate Ethyl 2-((4-iodophenyl)amino)acetate Purification->Ethyl 2-((4-iodophenyl)amino)acetate

Caption: General workflow for the synthesis of Ethyl 2-((4-iodophenyl)amino)acetate.

Analytical Data

The structural confirmation and purity assessment of Ethyl 2-((4-iodophenyl)amino)acetate are typically performed using standard analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 2: Representative Analytical Data

TechniqueData
¹H NMR Expected signals include a triplet for the ethyl CH₃, a quartet for the ethyl CH₂, a singlet for the N-CH₂ protons, and aromatic protons in the characteristic regions for a 1,4-disubstituted benzene ring.
¹³C NMR Expected signals include those for the ethyl group carbons, the N-CH₂ carbon, the ester carbonyl carbon, and the aromatic carbons, with the carbon bearing the iodine atom showing a characteristic low-field shift.
Mass Spec. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (305.11 g/mol ).

Note: Specific spectral data can be obtained from commercial suppliers or through experimental determination.

Uses in Research and Drug Development

Ethyl 2-((4-iodophenyl)amino)acetate serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Its utility stems from the presence of multiple reactive sites that allow for further chemical modifications.

Precursor for Biologically Active Molecules

The iodinated phenyl ring is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. The secondary amine and ester functionalities also provide handles for further derivatization.

Research on structurally similar compounds suggests that derivatives of Ethyl 2-((4-iodophenyl)amino)acetate could be investigated for a range of biological activities. For instance, analogous aminophenoxy acetates have been utilized as building blocks for the development of dual glucokinase (GK) and peroxisome proliferator-activated receptor-gamma (PPARγ) activators, which are targets for the treatment of type 2 diabetes.[1]

Furthermore, derivatives of related amino-aromatic compounds have been explored as inhibitors of key signaling proteins in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2).[2] The core structure of Ethyl 2-((4-iodophenyl)amino)acetate provides a scaffold that can be elaborated to target the ATP-binding sites of these kinases.

Diagram 2: Potential Drug Discovery Pathway

G Start Ethyl 2-((4-iodophenyl)amino)acetate Mod Chemical Modification (e.g., Suzuki Coupling) Start->Mod Deriv Diverse Library of Novel Compounds Mod->Deriv Screen Biological Screening (e.g., Kinase Assays) Deriv->Screen Lead Lead Compound Identification Screen->Lead Opt Lead Optimization Lead->Opt Cand Drug Candidate Opt->Cand

Caption: A logical workflow illustrating the use of the title compound in drug discovery.

Safety and Handling

Ethyl 2-((4-iodophenyl)amino)acetate should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Based on available safety data for similar compounds, it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Table 3: GHS Hazard Information (Anticipated)

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed.
Skin Corrosion/Irritation2H315: Causes skin irritation.
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation.
Specific Target Organ Toxicity3H335: May cause respiratory irritation.

Conclusion

Ethyl 2-((4-iodophenyl)amino)acetate is a valuable and versatile building block for synthetic and medicinal chemists. Its straightforward synthesis and the presence of multiple functional groups for further elaboration make it an attractive starting material for the creation of novel compounds with potential therapeutic value. Further exploration of its derivatives is warranted to fully elucidate their biological activities and potential as drug candidates in various disease areas, including metabolic disorders and oncology.

References

An In-Depth Technical Guide on the Molecular Structure and Conformation of Ethyl 2-(4-iodoanilino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of Ethyl 2-(4-iodoanilino)acetate, a compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct crystallographic data for the iodo-derivative, this guide leverages comprehensive data from its closely related analogue, Ethyl 2-(4-chloroanilino)acetate. The structural congruence between these halogenated compounds allows for a robust predictive model of the iodo-compound's stereochemistry. This document presents key quantitative data, detailed experimental protocols for its synthesis and characterization, and visual representations of its molecular architecture to support advanced research and development activities.

Introduction

This compound is an aromatic amino acid ester with potential applications as a building block in the synthesis of various heterocyclic compounds and pharmacologically active molecules. The presence of the iodo-substituent offers a site for further functionalization through cross-coupling reactions, making it a versatile intermediate. Understanding its three-dimensional structure and conformational preferences is crucial for designing novel molecules with specific biological activities and material properties. This guide provides a foundational understanding of these aspects, drawing upon high-quality data from its chloro-analogue.

Molecular Structure and Conformation

The molecular structure of this compound is characterized by a central anilino group linked to an ethyl acetate moiety. Based on the crystal structure of Ethyl 2-(4-chloroanilino)acetate, the molecule is expected to be nearly planar. The structure consists of two main planar subunits: the 4-iodoanilino group and the ethyl acetate group. The dihedral angle between these two planes is anticipated to be minimal, similar to the 2.01(9)° observed in the chloro-analogue.[1]

The substituted amino group likely adopts an extended conformation, with a key torsion angle (N—C—C—O) close to 180°.[1] This extended conformation is a critical feature influencing the molecule's shape and potential intermolecular interactions. In the solid state, it is predicted that pairs of molecules will form centrosymmetric dimers through intermolecular N—H···O hydrogen bonds.[1]

Predicted Crystallographic Data

The following table summarizes the predicted crystallographic data for this compound, based on the data from Ethyl 2-(4-chloroanilino)acetate.[1]

ParameterPredicted Value
FormulaC₁₀H₁₂INO₂
Molecular Weight305.11
Crystal SystemTriclinic
Space GroupP-1
a (Å)≈ 5.37
b (Å)≈ 7.58
c (Å)≈ 14.13
α (°)≈ 75.8
β (°)≈ 87.7
γ (°)≈ 73.0
Volume (ų)≈ 533
Z2
Predicted Bond Lengths and Angles

The tables below present the expected bond lengths and angles for this compound, extrapolated from the data of its chloro-analogue.[1] The C-I bond length is an estimation based on typical values.

Table 1: Predicted Bond Lengths (Å)

Atom 1Atom 2Length (Å)
I1C4~2.10
N1C1~1.39
N1C7~1.45
O1C8~1.33
O1C9~1.46
O2C8~1.20
C1C2~1.38
C1C6~1.38
C2C3~1.38
C3C4~1.37
C4C5~1.37
C5C6~1.38
C7C8~1.50
C9C10~1.49

Table 2: Predicted Bond Angles (°)

Atom 1Atom 2Atom 3Angle (°)
C1N1C7~125
C8O1C9~116
N1C1C2~121
N1C1C6~121
C2C1C6~118
C1C2C3~121
C2C3C4~120
C3C4C5~120
C3C4I1~120
C5C4I1~120
C4C5C6~120
C1C6C5~121
N1C7C8~111
O1C8O2~124
O1C8C7~111
O2C8C7~125
O1C9C10~107

Table 3: Predicted Torsion Angles (°)

Atom 1Atom 2Atom 3Atom 4Angle (°)
C7N1C1C2~178
C7N1C1C6~-2
C1N1C7C8~-179
C9O1C8O2~-2
C9O1C8C7~178
C8O1C9C10~-173
N1C7C8O1~-179
N1C7C8O2~1

Experimental Protocols

The synthesis and characterization of this compound would likely follow the established procedures for its chloro-analogue.

Synthesis

A solution of 4-iodoaniline, anhydrous sodium acetate, and ethyl chloroacetate in a suitable solvent would be heated under reflux. After cooling, the reaction mixture would be worked up by adding water and extracting the product with an organic solvent like dichloromethane. The organic extracts would then be dried and concentrated. The crude product could be purified by column chromatography.[2]

  • Workflow for Synthesis

G reagents 4-Iodoaniline + Ethyl Chloroacetate + Sodium Acetate reflux Reflux in Solvent reagents->reflux workup Aqueous Workup & Extraction reflux->workup purification Column Chromatography workup->purification product This compound purification->product

A generalized workflow for the synthesis of this compound.
Crystal Growth and X-ray Diffraction

Single crystals suitable for X-ray diffraction could be grown by slow evaporation of a solution of the purified product in an appropriate solvent system. The crystal structure would then be determined using a single-crystal X-ray diffractometer. Data collection would be performed at a controlled temperature, and the structure solved and refined using established crystallographic software.[1]

  • X-ray Crystallography Workflow

G crystal Single Crystal Selection diffractometer X-ray Data Collection (Diffractometer) crystal->diffractometer solve Structure Solution (e.g., SHELXS) diffractometer->solve refine Structure Refinement (e.g., SHELXL) solve->refine analysis Data Analysis & Validation refine->analysis

Standard workflow for single-crystal X-ray diffraction analysis.

Molecular Visualization

The following diagram illustrates the molecular structure of this compound.

Molecular structure of this compound.

Conclusion

This technical guide provides a comprehensive overview of the molecular structure and conformation of this compound, primarily based on the crystallographic data of its chloro-analogue. The presented data on bond lengths, angles, and overall molecular geometry, along with the detailed experimental protocols, offer a valuable resource for researchers in drug discovery and materials science. The near-planar structure and the extended conformation are key features that will dictate its interaction with biological targets and its packing in the solid state. Further direct experimental validation of the iodo-compound's crystal structure is encouraged to confirm these predictions.

References

An In-depth Technical Guide to the Synthesis and History of Ethyl 2-(4-iodoanilino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and historical context of Ethyl 2-(4-iodoanilino)acetate, a valuable intermediate in organic and medicinal chemistry. This document details a plausible and historically relevant synthetic protocol, presents key quantitative data, and illustrates the synthetic pathway.

Introduction and Historical Context

The likely historical synthesis would have involved the direct reaction of 4-iodoaniline with an ethyl haloacetate. This type of reaction is a classical method for forming carbon-nitrogen bonds. The starting material, 4-iodoaniline, is a key building block in the synthesis of various dyes and pharmaceutical compounds.[2] Its preparation has been documented through methods such as the direct iodination of aniline.[2] The other reactant, an ethyl haloacetate like ethyl iodoacetate, is a known alkylating agent.[3]

Modern synthetic approaches to N-arylation, such as the Buchwald-Hartwig amination and Ullmann condensation, offer more efficient and milder conditions for creating such molecules. However, the direct alkylation method remains a fundamental and historically significant route.

Physicochemical Properties and Characterization Data

A summary of the key physicochemical properties of this compound and its precursors is provided below.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
This compoundC10H12INO2305.115Not specified14108-76-0[1]
4-IodoanilineC6H6IN219.02Light yellow to brown crystalline powder[2]540-37-4
Ethyl IodoacetateC4H7IO2214.00Clear, light yellow to orange liquid[3]623-48-3[4]
Ethyl BromoacetateC4H7BrO2167.00Colorless liquid105-36-2

Spectroscopic Data: While a complete set of spectral data for this compound is not available in the public domain, typical characterization would involve ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry. For comparison, the related compound, 4-ethyl-2-iodoaniline, has been characterized.[5]

Synthetic Pathway and Experimental Protocol

The most direct and historically plausible synthesis of this compound is the N-alkylation of 4-iodoaniline with an ethyl haloacetate, such as ethyl bromoacetate or ethyl iodoacetate, in the presence of a base.

General Reaction Scheme

The overall synthetic transformation is depicted below:

Synthesis_Workflow reagent1 4-Iodoaniline reaction + reagent1->reaction reagent2 Ethyl Bromoacetate or Ethyl Iodoacetate reagent2->reaction product This compound reaction->product Base (e.g., K2CO3) Solvent (e.g., Acetone)

Caption: Synthetic route to this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on analogous N-alkylation reactions of anilines.

Materials:

  • 4-Iodoaniline

  • Ethyl bromoacetate (or ethyl iodoacetate)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for filtration

  • Thin-layer chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-iodoaniline (1.0 equivalent).

  • Addition of Reagents: Add anhydrous acetone to dissolve the 4-iodoaniline. To this solution, add anhydrous potassium carbonate (2.0 equivalents) followed by the dropwise addition of ethyl bromoacetate (1.1 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting aniline), cool the mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetone.

  • Extraction: Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to remove the acetone. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization.

Logical Relationships in the Synthesis

The following diagram illustrates the logical flow and key steps of the synthesis process.

Logical_Workflow start Start dissolve Dissolve 4-Iodoaniline in Acetone start->dissolve add_reagents Add K2CO3 and Ethyl Bromoacetate dissolve->add_reagents reflux Heat to Reflux add_reagents->reflux monitor Monitor by TLC reflux->monitor workup Reaction Work-up (Filtration, Extraction) monitor->workup Reaction Complete purify Purification (Chromatography/Recrystallization) workup->purify product Pure this compound purify->product

Caption: Logical workflow for the synthesis of the target compound.

Conclusion

This compound is a valuable synthetic intermediate whose preparation is rooted in classical N-alkylation chemistry. While its specific discovery is not prominently documented, its synthesis from 4-iodoaniline and an ethyl haloacetate represents a robust and historically relevant method. This guide provides the necessary technical details for its preparation and characterization, serving as a valuable resource for professionals in the fields of chemical research and drug development.

References

Preliminary Biological Screening of Ethyl 2-(4-iodoanilino)acetate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening methodologies applicable to novel compounds such as Ethyl 2-(4-iodoanilino)acetate and its derivatives. Due to a lack of specific published data on this exact molecule, this guide draws upon established protocols for the biological evaluation of analogous aniline derivatives, offering a robust framework for initiating preclinical assessment. The focus is on cytotoxicity, antimicrobial, and anti-inflammatory activities, which are common starting points in the evaluation of new chemical entities.

Data Presentation

Effective preliminary screening relies on the clear and concise presentation of quantitative data. The following tables provide templates for summarizing the results from key biological assays.

Table 1: In Vitro Cytotoxicity Data

Compound IDCell LineAssay TypeIncubation Time (h)IC₅₀ (µM)Test Concentrations (µM)
EIAA-01HepG2MTT487.50.1, 1, 10, 50, 100
EIAA-02A549MTT48>1000.1, 1, 10, 50, 100
EIAA-03MCF-7MTT4815.20.1, 1, 10, 50, 100
DoxorubicinHepG2MTT480.80.01, 0.1, 1, 10

EIAA: this compound derivative

Table 2: Antimicrobial Activity Data

Compound IDBacterial StrainFungal StrainMIC (µg/mL)Zone of Inhibition (mm)
EIAA-01S. aureus1612
EIAA-01E. coli>64-
EIAA-02S. aureus815
EIAA-02E. coli328
EIAA-03C. albicans3210
VancomycinS. aureus220
ColistinE. coli418

MIC: Minimum Inhibitory Concentration

Table 3: Anti-inflammatory Activity Data

Compound IDAssay TypeCell LineInhibition (%) at 10 µMIC₅₀ (µM)
EIAA-01NO InhibitionRAW 264.768.48.9
EIAA-02COX-2 Inhibition-45.222.5
EIAA-03Albumin Denaturation-72.15.3
DiclofenacAlbumin Denaturation-95.01.2

Experimental Protocols

Detailed and reproducible experimental protocols are critical for the validation of preliminary screening results.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[1]

a. Cell Plating:

  • Seed cancer cells (e.g., HepG2, A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well.[1]

  • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[1]

b. Compound Treatment:

  • Prepare serial dilutions of the test compounds (e.g., 0.1 to 100 µM) in the appropriate cell culture medium.[1]

  • Treat the cells with various concentrations of the synthesized derivatives and incubate for 48-72 hours.[1]

  • Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[1]

c. MTT Addition and Incubation:

  • After the incubation period, add 10 µL of MTT solution to each well.[1]

  • Incubate the plates for an additional 4 hours at 37°C.[1]

d. Formazan Solubilization and Absorbance Measurement:

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Measure the absorbance at 570 nm using a microplate reader.[1]

e. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the IC₅₀ value, the concentration at which 50% of cell growth is inhibited, by plotting a dose-response curve.[1]

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

a. Preparation of Inoculum:

  • Grow bacterial or fungal strains overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Dilute the culture to achieve a standardized inoculum density.

b. Compound Dilution:

  • Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth medium.

c. Inoculation and Incubation:

  • Inoculate each well with the standardized microbial suspension.

  • Incubate the plates at 37°C for 18-24 hours.

d. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[2]

a. Cell Culture and Seeding:

  • Culture RAW 264.7 macrophage cells in a suitable medium.

  • Seed the cells in a 96-well plate and allow them to adhere.

b. Compound Treatment and Stimulation:

  • Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.

c. Measurement of Nitrite:

  • Collect the cell culture supernatant.

  • Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

d. Data Analysis:

  • Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

  • Determine the IC₅₀ value for NO inhibition.

Visualizations

Diagrams are provided to illustrate common experimental workflows and a hypothetical signaling pathway that could be relevant for the screening of these derivatives.

G General Experimental Workflow for In Vitro Screening cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis & Lead Identification start Synthesis of this compound Derivatives cytotoxicity Cytotoxicity Assays (e.g., MTT) start->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC Determination) start->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) start->anti_inflammatory data_analysis Data Analysis (IC50, MIC Calculation) cytotoxicity->data_analysis antimicrobial->data_analysis anti_inflammatory->data_analysis lead_identification Lead Compound Identification data_analysis->lead_identification

General experimental workflow for in vitro screening.

G Hypothetical Pro-inflammatory Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) Nucleus->Genes Compound Test Compound (EIAA Derivative) Compound->IKK Inhibition?

Hypothetical pro-inflammatory signaling pathway.

References

Solubility profile of Ethyl 2-(4-iodoanilino)acetate in common organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Guide: Solubility Profile of Ethyl 2-(4-iodoanilino)acetate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No: 14108-76-0) is an organic compound with the molecular formula C10H12INO2.[1] Its structure consists of an ethyl acetate group linked through a secondary amine to a 4-iodophenyl ring. This molecule is of interest in synthetic chemistry as a potential intermediate for more complex molecules, particularly in the development of pharmacologically active compounds. The presence of an aromatic iodide allows for various cross-coupling reactions, while the amino-ester portion provides a scaffold for further functionalization.

Understanding the solubility profile of this compound is critical for its application in reaction chemistry, purification, formulation, and screening. This document provides a technical overview of its expected solubility in common organic solvents and outlines standard experimental protocols for its quantitative determination.

Predicted Solubility Profile

As of this writing, specific quantitative solubility data for this compound in common organic solvents is not extensively available in published literature. However, a qualitative assessment can be made based on its molecular structure, which features both polar and non-polar characteristics.

  • Polar Functional Groups: The molecule contains a secondary amine (-NH-) and an ester (-COO-), which can participate in hydrogen bonding and dipole-dipole interactions. The electronegative iodine atom also contributes to the molecule's polarity.[2]

  • Non-Polar Moieties: The iodophenyl ring and the ethyl group are hydrophobic, which will limit solubility in highly polar solvents like water but enhance it in organic solvents.

Based on these features, the following solubility trends are anticipated:

  • High Solubility: Expected in polar aprotic solvents such as acetone, ethyl acetate, and dimethyl sulfoxide (DMSO), and in polar protic solvents like ethanol and methanol. These solvents can effectively solvate the polar groups of the molecule.[2][3]

  • Moderate Solubility: Expected in solvents of intermediate polarity like dichloromethane and chloroform.

  • Low Solubility: Expected in non-polar solvents such as hexane, cyclohexane, and toluene, where the polar amino-ester group would be poorly solvated.[4]

  • Very Low Solubility/Insoluble: Expected in water, due to the dominance of the large, hydrophobic iodophenyl and ethyl groups.[2]

Quantitative Solubility Data

A comprehensive search of scientific databases did not yield specific quantitative solubility values for this compound. The following table is provided as a template for researchers to populate with experimentally determined data. It is recommended to determine solubility at a controlled temperature, such as 25 °C.

SolventSolvent ClassSolubility at 25 °C ( g/100 mL)Molar Solubility at 25 °C (mol/L)
MethanolPolar ProticData not availableData not available
EthanolPolar ProticData not availableData not available
AcetonePolar AproticData not availableData not available
AcetonitrilePolar AproticData not availableData not available
Ethyl AcetatePolar AproticData not availableData not available
Dichloromethane (DCM)Polar AproticData not availableData not available
Dimethyl Sulfoxide (DMSO)Polar AproticData not availableData not available
TolueneNon-polarData not availableData not available
HexaneNon-polarData not availableData not available
WaterPolar ProticData not availableData not available

Experimental Protocols for Solubility Determination

To obtain quantitative data, standardized methods must be employed. The "shake-flask" method is the gold standard for determining equilibrium solubility.[5] For faster, though potentially less precise, measurements, high-throughput screening (HTS) methods are common in drug discovery.[6]

Shake-Flask Method for Equilibrium Solubility

This method measures the thermodynamic equilibrium solubility of a compound in a given solvent.

4.1.1 Materials and Equipment

  • This compound (solid, high purity)

  • Selected solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

4.1.2 Procedure

  • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[5]

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly to prevent solvent evaporation.

  • Place the vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours.

  • After equilibration, let the vials stand to allow the excess solid to settle.

  • To separate the saturated solution from the undissolved solid, centrifuge the vial at high speed.

  • Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.

  • Determine the concentration of the diluted sample using a pre-calibrated HPLC or UV-Vis spectrophotometer.

  • Calculate the original concentration in the saturated solution, accounting for the dilution factor. Express the solubility in units such as mg/mL, g/100 mL, or mol/L.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Add excess solute to solvent in vial B Seal vial and place in temperature-controlled shaker A->B C Agitate for 24-72 hours to reach equilibrium B->C D Centrifuge vial to pellet excess solid C->D E Withdraw aliquot of clear supernatant D->E F Dilute aliquot to a known volume E->F G Analyze concentration (e.g., HPLC, UV-Vis) F->G H Calculate original solubility G->H

Workflow for the Shake-Flask Solubility Determination Method.
High-Throughput Screening (HTS) Method

This method provides a rapid assessment of aqueous or solvent solubility, often using a 96-well plate format.[6]

4.2.1 Materials and Equipment

  • 96-well filter plates (e.g., Millipore MultiScreen)

  • 96-well collection plates (polypropylene)

  • 96-well UV analysis plates

  • Concentrated stock solution of the compound (e.g., 10 mM in DMSO)

  • Test solvents/buffers

  • Multichannel pipettes

  • Plate shaker

  • Vacuum filtration manifold

  • 96-well plate reader (UV/Vis or other detection method)

4.2.2 Procedure

  • Prepare a high-concentration stock solution of this compound, typically in DMSO.[6]

  • In a 96-well filter plate, dispense the test solvents.

  • Add a small aliquot of the DMSO stock solution to each well to reach the target test concentration. The final DMSO concentration should be kept low (e.g., <5%) to minimize its effect on solubility.[6]

  • Seal the plate and mix on a plate shaker for 1.5 to 2 hours at room temperature to allow for equilibration.[6]

  • Place the filter plate on top of a 96-well collection plate and filter the solutions using a vacuum manifold to remove any precipitated compound.

  • Transfer the filtrate from the collection plate to a UV analysis plate.

  • Analyze the concentration of the dissolved compound in the filtrate using a plate reader. LC/MS can also be used for more sensitive and specific quantification.[6]

G A Prepare 10 mM stock solution in DMSO C Add stock solution to wells (e.g., to 100 µM in 1% DMSO) A->C B Dispense test solvents into 96-well filter plate B->C D Seal plate and incubate with shaking (1.5-2h) C->D E Filter via vacuum into 96-well collection plate D->E F Transfer filtrate to analysis plate E->F G Analyze concentration (UV/Vis, LC-MS) F->G H Determine Solubility G->H

Workflow for High-Throughput Screening (HTS) Solubility Assay.

Conclusion

While specific experimental data for the solubility of this compound is not readily found in public literature, its molecular structure suggests good solubility in common polar organic solvents and poor solubility in non-polar solvents and water. For researchers and drug development professionals, direct experimental determination is necessary for accurate quantitative assessment. The well-established shake-flask method provides the most reliable data for thermodynamic solubility, while HTS methods offer a rapid alternative for screening purposes. The protocols and diagrams provided in this guide serve as a robust starting point for these essential experimental determinations.

References

X-ray Crystal Structure Analysis of Ethyl 2-(4-iodoanilino)acetate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the X-ray crystal structure analysis of ethyl 2-(4-iodoanilino)acetate and its analogs. While crystallographic data for the specific iodo-analog is not publicly available, this guide utilizes the closely related ethyl 2-(4-chloroanilino)acetate as a primary reference to detail the experimental protocols and data interpretation central to the structural elucidation of this class of compounds. The methodologies and analyses presented are broadly applicable to various halo-substituted anilinoacetate analogs, offering a robust framework for researchers in structural biology and drug discovery.

Introduction

Ethyl 2-(4-haloanilino)acetate derivatives are of significant interest in medicinal chemistry due to their potential as precursors for biologically active molecules.[1][2][3] Understanding their three-dimensional atomic arrangement through single-crystal X-ray diffraction is crucial for establishing structure-activity relationships (SAR) and for the rational design of novel therapeutic agents. This guide outlines the comprehensive workflow, from synthesis and crystallization to data analysis and structural interpretation.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from established methods for similar compounds.[1][2] The synthesis typically involves the reaction of 4-iodoaniline with ethyl chloroacetate or ethyl bromoacetate.

A proposed reaction scheme is as follows: A mixture of 4-iodoaniline, a suitable base (e.g., anhydrous sodium acetate or potassium carbonate), and ethyl chloroacetate in a solvent like ethanol or acetone is heated under reflux. The reaction progress can be monitored by thin-layer chromatography. Upon completion, the product can be isolated and purified by filtration and recrystallization to yield crystalline this compound suitable for X-ray diffraction studies.

Crystallization

Obtaining single crystals of sufficient quality is a critical and often challenging step.[1] For compounds like ethyl 2-(4-haloanilino)acetate, slow evaporation of a saturated solution is a common and effective crystallization technique. A typical procedure involves dissolving the purified compound in a suitable solvent (e.g., ethanol) and allowing the solvent to evaporate slowly at room temperature until well-formed crystals appear.

X-ray Data Collection and Structure Refinement

Single-crystal X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).[1][2] The crystal is mounted on a goniometer and maintained at a constant temperature, often 296 K.[1] A series of diffraction images are collected as the crystal is rotated.

The collected data are then processed, which includes integration of reflection intensities, scaling, and absorption correction.[1] The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms can be located in a difference Fourier map and refined isotropically or placed in calculated positions.[1]

Data Presentation: Crystallographic Data for Ethyl 2-(4-chloroanilino)acetate

The following tables summarize the crystallographic data for ethyl 2-(4-chloroanilino)acetate, serving as a representative analog for the iodo-substituted compound.[1][2]

Table 1: Crystal Data and Structure Refinement Details [1][2]

ParameterValue
Empirical FormulaC₁₀H₁₂ClNO₂
Formula Weight213.66
Temperature296 K
Wavelength (Mo Kα)0.71073 Å
Crystal SystemTriclinic
Space GroupP-1
Unit Cell Dimensions
a5.373(5) Å
b7.575(7) Å
c14.127(12) Å
α75.83(4)°
β87.73(3)°
γ72.99(3)°
Volume532.7(9) ų
Z2
Data Collection
DiffractometerBruker X8 APEX CCD
Reflections Collected3672
Independent Reflections2361
Refinement
R[F² > 2σ(F²)]0.046
wR(F²)0.136
Goodness-of-fit (S)1.03
Parameters127

Table 2: Selected Bond Lengths (Å) and Angles (°) for Ethyl 2-(4-chloroanilino)acetate [2]

Bond/AngleLength (Å) / Angle (°)
Cl1—C41.741(2)
O1—C81.206(2)
O2—C81.332(2)
N1—C11.396(2)
N1—C71.440(2)
C1—N1—C7124.9(2)
O1—C8—O2124.2(2)
O1—C8—C7124.3(2)
O2—C8—C7111.5(2)
N1—C7—C8111.4(2)

Structural Analysis and Molecular Packing

The crystal structure of ethyl 2-(4-chloroanilino)acetate reveals a nearly planar molecule.[1][3] The molecular packing is characterized by the formation of inversion dimers through intermolecular N—H···O hydrogen bonds, creating R²₂(10) ring motifs.[1][2][3] This hydrogen bonding network plays a crucial role in stabilizing the crystal lattice. The overall planarity and the nature of intermolecular interactions are key determinants of the physicochemical properties of these compounds, which in turn can influence their biological activity.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for X-ray crystal structure analysis.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data_collection Data Collection cluster_structure_determination Structure Determination & Analysis synthesis Synthesis of Analog purification Purification synthesis->purification crystallization Crystallization purification->crystallization crystal_selection Crystal Selection & Mounting crystallization->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement structure_analysis Structural Analysis & Validation structure_refinement->structure_analysis

General workflow for X-ray crystal structure analysis.
Structure-Property Relationship

The diagram below outlines the logical relationship between the molecular structure, crystal packing, and potential biological activity of the studied analogs.

structure_property_relationship cluster_molecular Molecular Properties cluster_supramolecular Supramolecular Assembly cluster_properties Macroscopic & Biological Properties molecular_structure Molecular Structure (Bond Lengths, Angles) crystal_packing Crystal Packing molecular_structure->crystal_packing substituent_effects Substituent Effects (e.g., Halogen type) substituent_effects->crystal_packing intermolecular_interactions Intermolecular Interactions (Hydrogen Bonding) crystal_packing->intermolecular_interactions physicochemical_properties Physicochemical Properties (Solubility, Stability) intermolecular_interactions->physicochemical_properties biological_activity Potential Biological Activity physicochemical_properties->biological_activity

Relationship between structure and potential activity.

References

Methodological & Application

Application Notes and Protocols for Ethyl 2-(4-iodoanilino)acetate in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of Ethyl 2-(4-iodoanilino)acetate in various palladium-catalyzed cross-coupling reactions. This versatile building block is a valuable precursor for the synthesis of a wide range of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The methodologies described herein are based on established principles of palladium catalysis and provide a robust starting point for further synthetic explorations.

Introduction

This compound is a bifunctional molecule featuring an aryl iodide and a secondary amine with an ethyl acetate substituent. The aryl iodide moiety is highly reactive towards oxidative addition to a palladium(0) center, making it an excellent substrate for a variety of cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds.[1] Furthermore, the strategic placement of the amino acetate group allows for subsequent intramolecular cyclization reactions, providing a facile route to important heterocyclic scaffolds such as indoles.[2][3]

Key Applications

The primary applications of this compound in palladium-catalyzed reactions include:

  • Formation of C(sp²)-C(sp²) bonds (Suzuki-Miyaura Coupling): For the synthesis of biaryl compounds.

  • Formation of C(sp²)-C(sp²) bonds (Heck Reaction): For the synthesis of substituted alkenes.[1]

  • Formation of C(sp²)-N bonds (Buchwald-Hartwig Amination): For the introduction of various amine functionalities.[4]

  • Formation of C(sp²)-C(sp) bonds (Sonogashira Coupling): For the synthesis of aryl alkynes.[1]

  • Synthesis of Heterocycles (e.g., Larock Indole Synthesis): As a precursor for the construction of indole and other heterocyclic ring systems.[2][3]

Experimental Protocols and Data

The following sections provide detailed experimental protocols and representative quantitative data for key palladium-catalyzed cross-coupling reactions involving substrates similar to this compound. These protocols should be considered as a starting point and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an aryl halide and an organoboron compound.

Quantitative Data Summary: Suzuki-Miyaura Coupling of Aryl Iodides

EntryAryl Halide (Analogue)Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
12-IodoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10095
2N-methyl-2-iodoaniline3-Thienylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8088
34-Iodoanisole4-Methoxyphenylboronic acidPd₂(dba)₃ (1)XPhos (3)K₂CO₃Dioxane11092

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and ligand (if required). Then, add the degassed solvent (e.g., a mixture of dioxane and water, 4:1).

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[1]

Quantitative Data Summary: Heck Reaction of Aryl Iodides

EntryAryl Halide (Analogue)AlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1N-ethyl-2-iodoanilineStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF100High
24-Iodo-2,6-dimethylanilineAcrylonitrile10% Pd/C (5)-NaOAcDMA140Quantitative
3IodobenzeneMethyl acrylatePd(OAc)₂ (1)PPh₃ (2)Et₃NAcetonitrile8095

Experimental Protocol: General Procedure for Heck Reaction

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the alkene (1.2-1.5 equiv.), and the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF or acetonitrile) and the base (e.g., Et₃N, 2-3 equiv.).

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash it with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[4]

Quantitative Data Summary: Buchwald-Hartwig Amination of Aryl Iodides

EntryAryl Halide (Analogue)AmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Yield (%)
1IodobenzeneAnilinePd₂(dba)₃ (1)BINAP (1.5)NaOtBuToluene8098
24-IodoanisoleMorpholinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane10094
32-IodotolueneBenzylaminePd₂(dba)₃ (0.5)Xantphos (1.5)K₃PO₄t-BuOH11089

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the amine (1.1-1.2 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.5-2 mol%), the ligand (e.g., BINAP, 1-3 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.) to a Schlenk tube.

  • Inert Atmosphere and Solvent Addition: Remove the tube from the glovebox, and evacuate and backfill with argon. Add the degassed solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: After cooling, the reaction mixture is typically filtered through a pad of celite, washing with an organic solvent. The filtrate is then concentrated.

  • Purification: The crude product is purified by flash column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne.[1]

Quantitative Data Summary: Sonogashira Coupling of Aryl Iodides

EntryAryl Halide (Analogue)AlkynePd Cat. (mol%)Cu Cat. (mol%)BaseSolventTemp. (°C)Yield (%)
12-IodoanilinePhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (1)Et₃NTHFRT95
22-Iodoaniline1-HexynePd(PPh₃)₄ (3)CuI (2)PiperidineDMFRT92
34-IodoanisoleTrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NTHFRT98

Experimental Protocol: General Procedure for Sonogashira Coupling

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 equiv.) in a degassed solvent such as triethylamine or a mixture of THF and an amine base.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%) to the solution under an argon atmosphere.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the reaction mixture.

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Remove the amine solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Application in Heterocycle Synthesis: Larock-Type Indole Synthesis

This compound is an excellent precursor for the synthesis of substituted indoles via a palladium-catalyzed intramolecular cyclization, such as the Larock indole synthesis.[2][3] This reaction typically involves the coupling of an o-iodoaniline with an alkyne, followed by an intramolecular annulation.

Experimental Protocol: Representative Procedure for Larock-Type Indole Synthesis

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), a disubstituted alkyne (2.0 mmol), potassium carbonate (2.0 mmol), and lithium chloride (1.0 mmol).[5]

  • Catalyst Addition: Add palladium(II) acetate (0.05 mmol) and triphenylphosphine (0.10 mmol) to the reaction flask.[5]

  • Solvent Addition: Add anhydrous DMF (5-10 mL) to the flask.[5]

  • Reaction Execution: Stir the reaction mixture at 100 °C for 12-24 hours.[5]

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water and extract with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography to yield the substituted indole-2-carboxylate derivative.

Visualizations

The following diagrams illustrate key aspects of palladium-catalyzed cross-coupling reactions.

Palladium_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation R'-M PdII_R_R R-Pd(II)L_n-R' Transmetalation->PdII_R_R RedElim Reductive Elimination PdII_R_R->RedElim RedElim->Pd0 R-R'

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound, Coupling Partner, Base B Add Catalyst and Ligand A->B C Add Degassed Solvent B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/GC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H I I H->I Characterized Product Synthetic_Utility cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_cyclization Intramolecular Cyclization Start This compound Suzuki Suzuki: Biaryl Derivatives Start->Suzuki Heck Heck: Stilbene Derivatives Start->Heck Sonogashira Sonogashira: Alkynyl Derivatives Start->Sonogashira Buchwald Buchwald-Hartwig: Triamine Derivatives Start->Buchwald Indole Indole Synthesis (e.g., Larock) Sonogashira->Indole e.g., via Sonogashira product

References

Application Notes: Suzuki-Miyaura Coupling for the Synthesis of Arylated Anilinoacetates

Author: BenchChem Technical Support Team. Date: December 2025

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note details a protocol for the palladium-catalyzed Suzuki-Miyaura coupling of Ethyl 2-(4-iodoanilino)acetate with various arylboronic acids. This reaction is of significant interest to researchers in medicinal chemistry and materials science as the resulting N-aryl anilinoacetate scaffold is a key structural motif in many biologically active compounds and functional materials.

The general transformation involves the coupling of an organic halide with an organoboron compound, typically in the presence of a palladium catalyst and a base.[1] For the specific case of this compound, the iodine atom serves as an excellent leaving group for the oxidative addition step in the catalytic cycle. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity of the desired product.[3] While numerous palladium catalysts can be employed, systems such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Palladium(II) acetate (Pd(OAc)₂) combined with a suitable phosphine ligand are commonly used.[3][4] The reaction generally proceeds under mild conditions, making it compatible with a wide range of functional groups.[4]

General Reaction Scheme

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products Ethyl_2-(4-iodoanilino)acetate This compound Product Ethyl 2-(4-arylanilino)acetate Ethyl_2-(4-iodoanilino)acetate->Product + Arylboronic_acid Arylboronic Acid (R-B(OH)₂) Arylboronic_acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Base (e.g., K₂CO₃) Solvent Solvent (e.g., Dioxane/H₂O) Heat Heat Byproducts Byproducts Product->Byproducts +

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Data Presentation: Summary of Reaction Conditions

The following table summarizes various conditions reported for Suzuki-Miyaura coupling reactions of similar aryl halides, which can serve as a starting point for optimizing the reaction with this compound.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
N-ethyl-2-iodoanilinePhenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O (4:1)9012-16N/A[3]
Aryl or heteroaryl bromide2-pyridylboronatePd₂(dba)₃ (1.5) / LigandKFDioxane110N/AGood to Excellent[5]
Ethyl-(4-bromophenyl)acetatePhenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃Acetone/H₂O40-451High[6]
Ethyl-(4-bromophenyl)acetatePhenylboronic acidPd(OAc)₂ (1.8)Na₂CO₃[bmim]PF₆/H₂O100-1051Significant[6]
Ethyl-(4-bromophenyl)acetatePhenylboronic acidPd(OAc)₂ (0.009 mmol)K₂CO₃H₂O with TBAB90-951Significant[6]

Experimental Protocol

This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 4:1 Dioxane/Water)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Brine solution

  • Argon or Nitrogen gas

Equipment:

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer with heating plate

  • Syringes and needles

  • Standard glassware for workup and purification

  • Rotary evaporator

  • Flash column chromatography system

Procedure:

  • Reaction Setup: To a Schlenk flask or sealed reaction tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed 4:1 dioxane/water solvent mixture via syringe.[3] Following this, add the palladium catalyst (5 mol%).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously.[3]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with water and then brine.[3]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired Ethyl 2-(4-arylanilino)acetate.[3]

Visualizations

Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][7]

Catalytic_Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide R¹-X PdII_alkoxide R¹-Pd(II)L₂-OR' PdII_halide->PdII_alkoxide Base (⁻OR') PdII_biaryl R¹-Pd(II)L₂-R² PdII_alkoxide->PdII_biaryl R²-B(OR)₂ PdII_biaryl->Pd0 R¹-R² reductive_elimination_label Reductive Elimination oxidative_addition_label Oxidative Addition transmetalation_label Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of Ethyl 2-(4-arylanilino)acetate via Suzuki-Miyaura coupling.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine Reactants B 2. Establish Inert Atmosphere A->B C 3. Add Solvent & Catalyst B->C D 4. Heat and Stir C->D E 5. Monitor Reaction D->E F 6. Cool and Dilute E->F G 7. Aqueous Wash F->G H 8. Dry and Concentrate G->H I 9. Column Chromatography H->I J 10. Characterization I->J

Caption: Experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Sonogashira Reaction of Ethyl 2-(4-iodoanilino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Sonogashira cross-coupling reaction of Ethyl 2-(4-iodoanilino)acetate with terminal alkynes. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp² hybridized carbons of aryl halides and sp hybridized carbons of terminal alkynes.[1][2] Due to the high reactivity of the carbon-iodine bond, aryl iodides such as this compound are excellent substrates for this transformation, often enabling the reaction to proceed under mild conditions with high efficiency.[3][4]

Reaction Principle

The Sonogashira reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base.[4][5] The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[3][6]

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide to form a Pd(II) complex.[3]

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to generate a copper(I) acetylide intermediate.[3][6]

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.[3]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst.[1][3]

A copper-free variant of the Sonogashira reaction has also been developed to circumvent issues related to the use of copper, such as the formation of alkyne homocoupling byproducts.[7][8]

Quantitative Data Summary

The following tables summarize typical reaction conditions for the Sonogashira coupling of aryl iodides. These conditions are representative and may require optimization for specific substrates and scales.

Table 1: Typical Palladium and Copper Co-catalyzed Sonogashira Reaction Conditions.

ParameterConditionNotes
Aryl Halide This compound (1.0 eq)Aryl iodides are highly reactive.[4]
Terminal Alkyne 1.1 - 1.5 eq
Palladium Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%) or Pd(PPh₃)₄ (3-5 mol%)Pd(PPh₃)₂Cl₂ is often more stable and soluble.[2]
Copper Co-catalyst CuI (1-5 mol%)Increases the reaction rate.[4]
Base Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-7 eq)Also often serves as the solvent.[4]
Solvent THF, DMF, or Amine BaseAnhydrous and degassed solvents are recommended.[3][6]
Temperature Room Temperature to 80 °CMilder temperatures are often sufficient for aryl iodides.[3][4]

Table 2: Representative Copper-Free Sonogashira Reaction Conditions.

ParameterConditionNotes
Aryl Halide This compound (1.0 eq)
Terminal Alkyne 1.2 eq
Palladium Catalyst Pd(OAc)₂ (1-5 mol%) or Pd(CH₃CN)₂Cl₂ (1-5 mol%)[8]
Ligand XPhos or cataCXium® A (2-10 mol%)Bulky and electron-rich phosphine ligands are effective.[2][8]
Base Cs₂CO₃ or K₂CO₃ (2.0 eq)Inorganic bases are commonly used in copper-free systems.[8]
Solvent Dioxane or 2-MeTHFAnhydrous and degassed.[8]
Temperature 25 - 100 °C[8]

Experimental Protocols

Protocol 1: Palladium and Copper Co-catalyzed Sonogashira Coupling

This protocol describes a general procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium and copper co-catalyst system.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.1 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)

  • Copper(I) iodide (CuI) (1 mol%)

  • Anhydrous and degassed triethylamine (Et₃N)

  • Anhydrous and degassed tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.01 eq).[9]

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous and degassed THF (to achieve a concentration of 0.1-0.5 M) followed by anhydrous and degassed triethylamine (3.0 eq).[8]

  • Add the terminal alkyne (1.1 eq) dropwise to the stirring reaction mixture.[9]

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[8] If the reaction is sluggish, gentle heating (e.g., 50 °C) may be applied.[9]

  • Once the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.[8]

  • Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with ethyl acetate.[8]

  • Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).[6]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol outlines a procedure for the copper-free Sonogashira coupling of this compound.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • XPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Anhydrous and degassed 1,4-dioxane

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq) to a dry Schlenk flask.[8]

  • Add cesium carbonate (2.0 eq) and anhydrous, degassed 1,4-dioxane.[8]

  • Add the terminal alkyne (1.2 eq).

  • Thoroughly degas the reaction mixture.

  • Stir the reaction at an appropriate temperature (e.g., 80 °C) and monitor by TLC or GC-MS.[8]

  • Once the reaction is complete, cool to room temperature and add water.[8]

  • Extract the product with an organic solvent such as ethyl acetate.[8]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

  • Filter and concentrate the solvent under reduced pressure.[8]

  • Purify the crude product by column chromatography on silica gel.[8]

Visualizations

Sonogashira Reaction Workflow

Sonogashira_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Aryl Iodide, Catalysts, and Base inert Establish Inert Atmosphere (Ar/N₂) solvent Add Anhydrous, Degassed Solvent alkyne Add Terminal Alkyne stir Stir at RT or Heat alkyne->stir monitor Monitor Progress (TLC, GC-MS) quench Quench Reaction monitor->quench extract Aqueous Work-up & Extraction dry Dry & Concentrate purify Purify by Column Chromatography

Caption: General workflow for the Sonogashira cross-coupling reaction.

Dual Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (Ar-I) di_org_pd Ar-Pd(II)-C≡CR(L₂) pd_complex->di_org_pd Transmetalation di_org_pd->pd0 product Ar-C≡CR di_org_pd->product Reductive Elimination alkyne R-C≡C-H cu_acetylide Cu-C≡CR alkyne->cu_acetylide + CuI, Base cu_acetylide->pd_complex cuI CuI base Base

References

Application Notes and Protocols for Buchwald-Hartwig Amination of Aryl Iodides with Ethyl 2-(4-iodoanilino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1][2][3] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope, functional group tolerance, and ability to construct complex amine-containing molecules that are prevalent in drug candidates and natural products.[1][3][4][5][6] This document provides detailed application notes and a generalized protocol for the Buchwald-Hartwig amination of aryl iodides, using Ethyl 2-(4-iodoanilino)acetate as a representative substrate for coupling with a variety of primary and secondary amines.

Aryl iodides are highly reactive coupling partners in Buchwald-Hartwig amination, often allowing for milder reaction conditions compared to their bromide or chloride counterparts.[7][8] However, the iodide anion generated during the reaction can sometimes have an inhibitory effect on the catalyst.[8][9] The choice of ligand, base, and solvent is therefore crucial for a successful transformation.

Reaction Scheme & Scope

The general reaction involves the coupling of an aryl iodide, such as this compound, with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.

General Reaction:

  • Aryl Iodide: this compound serves as a bifunctional molecule, containing both the reactive aryl iodide for the cross-coupling and an ester-functionalized aniline moiety.

  • Amine Coupling Partner (R1R2NH): The reaction is compatible with a wide range of amines, including:

    • Primary and secondary aliphatic amines (cyclic and acyclic).

    • Primary and secondary aromatic amines (anilines).

    • N-heterocycles (e.g., piperidine, morpholine, piperazine).

    • Amides and carbamates (under specific conditions).

  • Catalyst System: The selection of the palladium source and ligand is critical for achieving high yields and reaction rates. Modern catalyst systems often utilize bulky, electron-rich phosphine ligands.[1][2][10]

Key Experimental Parameters & Optimization

The success of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of several parameters. Below is a summary of common starting points and considerations for the amination of aryl iodides.

ParameterCommon Reagents/ConditionsConsiderations & Notes
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd(OAc)₂ is often used and is reduced in situ to the active Pd(0) species.[10] Pd₂(dba)₃ is a stable Pd(0) source.[2] Typical loading is 1-5 mol%.
Ligand XPhos, RuPhos, BrettPhos, BINAP, DPPFBulky biaryl phosphine ligands (e.g., XPhos, RuPhos) are highly effective for a broad range of substrates.[4] BINAP and DPPF were among the first bidentate ligands to show good reactivity.[1][2] Ligand-to-palladium ratio is typically 1:1 to 2:1.
Base NaOt-Bu, KOt-Bu, LiHMDS, Cs₂CO₃, K₃PO₄Strong, non-nucleophilic bases like sodium tert-butoxide are most common.[2][7][8] For base-sensitive functional groups (like the ester in the substrate), milder inorganic bases such as Cs₂CO₃ or K₃PO₄ may be required.[7][8]
Solvent Toluene, Dioxane, THF, DMEToluene and dioxane are the most frequently used solvents.[2][7][9] Dioxane can be particularly effective for aryl iodide couplings.[1][7] Anhydrous and deoxygenated solvents are essential.
Temperature Room Temperature to 110 °CAryl iodides are often reactive enough to couple at lower temperatures (e.g., 80-100 °C).[2][7] Optimization may be required depending on the nucleophilicity of the amine.
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC, GC, or LC-MS.

Experimental Workflow and Protocols

The following section details a generalized laboratory protocol for the Buchwald-Hartwig amination.

G cluster_prep Preparation cluster_reaction Reaction Setup (Inert Atmosphere) cluster_workup Work-up & Purification cluster_analysis Analysis reagents Weigh Reagents: - Aryl Iodide - Amine - Base - Pd Precatalyst - Ligand setup Assemble oven-dried glassware under N₂ or Ar atmosphere solvent Prepare Anhydrous, Degassed Solvent add_solids Add solid reagents to the reaction flask setup->add_solids add_liquids Add solvent and liquid amine (if applicable) add_solids->add_liquids heat Heat reaction mixture to desired temperature add_liquids->heat monitor Monitor reaction (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool quench Quench and dilute with EtOAc or other solvent cool->quench filter Filter through Celite to remove Pd salts quench->filter extract Aqueous wash/ extraction filter->extract dry Dry organic layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify analyze Characterize product (NMR, MS, etc.) purify->analyze

Caption: General workflow for Buchwald-Hartwig amination.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Amine (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • NaOt-Bu (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried reaction vial with a stir bar and a screw cap with a PTFE septum

  • Inert gas (Nitrogen or Argon) supply

Procedure:

  • Preparation: In a glovebox or under a positive flow of inert gas, add this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOt-Bu (1.4 mmol) to the oven-dried reaction vial.

  • Reagent Addition: Seal the vial with the screw cap. If the amine is a solid, add it with the other solids. If it is a liquid, add it via syringe after adding the solvent.

  • Solvent Addition: Add the anhydrous, degassed toluene (5 mL) to the vial via syringe.

  • Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 4-16 hours.

  • Work-up:

    • Once the reaction is complete, remove the vial from the heat and allow it to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL).

    • Filter the mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-arylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Catalytic Cycle

The mechanism of the Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[1][9][10]

G pd0 L-Pd(0) oa_complex L-Pd(II)(Ar)(I) pd0->oa_complex Oxidative Addition (+ Ar-I) amine_complex [L-Pd(II)(Ar)(R₂NH)]⁺I⁻ oa_complex->amine_complex Amine Coordination (+ R₂NH) amido_complex L-Pd(II)(Ar)(NR₂) amine_complex->amido_complex Deprotonation (- H⁺, - I⁻) amido_complex->pd0 Reductive Elimination (+ Ar-NR₂)

Caption: The catalytic cycle of Buchwald-Hartwig amination.

Mechanism Steps: [2][9]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl iodide (Ar-I) to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.

  • Reductive Elimination: The C-N bond is formed through reductive elimination from the palladium-amido complex, yielding the arylamine product and regenerating the active Pd(0) catalyst.

Applications in Drug Discovery

The C-N cross-coupling reaction is one of the most widely used transformations in medicinal chemistry and process chemistry for drug development.[3][4][6] Its ability to reliably form C-N bonds allows for:

  • Rapid Library Synthesis: Medicinal chemists can quickly generate a diverse library of analogues for structure-activity relationship (SAR) studies.[3][4]

  • Late-Stage Functionalization: The reaction's tolerance for various functional groups enables the introduction of amine moieties into complex molecules at late stages of a synthetic route.

  • Core Scaffold Construction: The Buchwald-Hartwig amination is frequently a key step in the large-scale synthesis of active pharmaceutical ingredients (APIs).[4][6]

The synthesis of molecules based on the Ethyl 2-(anilino)acetate scaffold is relevant to the development of various biologically active compounds, and the Buchwald-Hartwig amination provides a direct and efficient method for their diversification.

References

Application Notes and Protocols: Heck Reaction of Ethyl 2-(4-iodoanilino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures from readily available starting materials.[2] Ethyl 2-(4-iodoanilino)acetate is a versatile building block, and its iodo-substituted aniline core makes it a suitable candidate for Heck coupling reactions. The products of such reactions, substituted styryl or acrylate derivatives of aniline, are valuable intermediates in the synthesis of a variety of biologically active compounds and pharmaceutical ingredients.[3]

Principle of the Heck Reaction

The Heck reaction typically proceeds via a catalytic cycle involving a palladium(0) species. The key steps of the mechanism are:

  • Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl iodide (this compound) to form a palladium(II) intermediate.

  • Alkene Coordination and Insertion: The alkene coordinates to the palladium(II) complex, followed by migratory insertion of the alkene into the palladium-aryl bond.

  • β-Hydride Elimination: A β-hydride is eliminated from the resulting alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active palladium(0) catalyst, completing the catalytic cycle.

A diagram illustrating the general catalytic cycle of the Heck reaction is provided below.

Heck_Reaction_Mechanism cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln ArPdXL2 Ar-Pd(II)(X)L2 Pd0->ArPdXL2 Oxidative Addition (Ar-I) AlkeneComplex [Ar-Pd(II)(Alkene)L2]+X- ArPdXL2->AlkeneComplex + Alkene InsertionProduct R-CH2-CH(Ar)-Pd(II)(X)L2 AlkeneComplex->InsertionProduct Migratory Insertion PdHXL2 H-Pd(II)(X)L2 InsertionProduct->PdHXL2 β-Hydride Elimination (- Product) PdHXL2->Pd0 Reductive Elimination (+ Base) Product Ethyl 2-(4-((E)-styryl)anilino)acetate ArI This compound Alkene Alkene (e.g., Styrene)

Figure 1. Generalized catalytic cycle of the Mizoroki-Heck reaction.

Applications in Drug Discovery and Development

The vinylated aniline derivatives synthesized via the Heck reaction of this compound serve as crucial intermediates in the synthesis of a wide range of pharmaceutical compounds. The anilinoacetate moiety is a common scaffold in medicinal chemistry, and the introduction of a styryl or acrylate group can lead to compounds with diverse biological activities. Potential applications include the synthesis of:

  • Anti-cancer agents: The styryl aniline scaffold is present in numerous compounds with demonstrated anti-proliferative and cytotoxic activities.[3]

  • Anti-inflammatory drugs: Aniline derivatives are known to possess anti-inflammatory properties, and further functionalization can enhance this activity.

  • Kinase inhibitors: The core structure can be elaborated to target specific protein kinases involved in various diseases.

  • Antiviral and antimicrobial agents: The introduction of diverse substituents on the aromatic ring and the vinyl group can lead to the discovery of novel antimicrobial and antiviral compounds.

The general workflow for the application of this reaction in a drug discovery context is outlined below.

Drug_Discovery_Workflow Start This compound Heck Heck Reaction with diverse alkenes Start->Heck Library Library of Substituted Anilinoacetate Derivatives Heck->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Figure 2. Workflow for drug discovery using Heck reaction products.

Experimental Protocols

The following are generalized protocols for the Heck reaction of an aryl iodide with an alkene. These should be considered as starting points and may require optimization for this compound and the specific alkene being used.

Protocol 1: Heck Reaction with Styrene

This protocol is adapted from a general procedure for the Heck reaction of iodoanilines.[4]

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel (e.g., Schlenk tube or sealed tube)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), palladium(II) acetate (0.01-0.05 equiv), and tri(o-tolyl)phosphine (0.02-0.10 equiv).

  • Add anhydrous DMF as the solvent.

  • Add styrene (1.2-1.5 equiv) and triethylamine (2.0-3.0 equiv) to the reaction mixture.

  • Seal the reaction vessel and heat the mixture to 80-120 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-(4-((E)-styryl)anilino)acetate.

Protocol 2: Heck Reaction with an Acrylate Ester

This protocol is a general guideline for the Heck reaction with electron-deficient alkenes.

Materials:

  • This compound

  • An acrylate ester (e.g., ethyl acrylate, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • A base (e.g., sodium acetate (NaOAc), potassium carbonate (K₂CO₃), or triethylamine (Et₃N))

  • A suitable solvent (e.g., DMF, acetonitrile (MeCN), or toluene)

  • Reaction vessel

  • Standard laboratory glassware and purification equipment

Procedure:

  • In a reaction vessel, combine this compound (1.0 equiv), the acrylate ester (1.5 equiv), palladium(II) acetate (0.01-0.05 equiv), triphenylphosphine (0.02-0.10 equiv), and the chosen base (2.0-3.0 equiv).

  • Add the solvent and purge the vessel with an inert gas.

  • Heat the reaction mixture to 80-140 °C with stirring.

  • Monitor the reaction for the consumption of the starting material.

  • After the reaction is complete, cool the mixture and perform a standard aqueous workup.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic extracts and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Quantitative Data Summary

The following table provides representative data for Heck reactions of iodoanilines with various alkenes, which can be used as a reference for optimizing the reaction of this compound.

EntryAryl HalideAlkeneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
12-IodoanilineStyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Et₃NDMF10085[4]
22-IodoanilineMethyl acrylatePdCl₂(PPh₃)₂ (2)-NaOAcDMA12090[4]
34-BromoanilineStyrenePd(OAc)₂ (1)PPh₃ (2)K₂CO₃DMF/H₂O10092Generic
44-IodoanisoleEthyl acrylatePd(OAc)₂ (2)-Et₃NMeCN8095Generic

Note: The yields and reaction conditions in the table are for illustrative purposes and may vary for this compound. Experimental optimization is highly recommended.

Conclusion

The Heck reaction represents a highly effective method for the C-C bond formation, enabling the synthesis of valuable styryl and acrylate derivatives of this compound. These products are promising intermediates for the development of new therapeutic agents. The provided protocols and data serve as a practical starting point for researchers to explore the applications of this versatile reaction in their drug discovery and development endeavors. Careful optimization of reaction parameters will be crucial to achieve high yields and purity of the desired products.

References

Application Notes and Protocols for the Synthesis of Nitrogen-Containing Heterocycles from Ethyl 2-(4-iodoanilino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Nitrogen-containing heterocycles are fundamental structural motifs in a vast array of pharmaceuticals, agrochemicals, and natural products.[1][2] Among these, indole and quinoline scaffolds are particularly prevalent due to their diverse biological activities.[3][4][5] The synthesis of these complex frameworks often relies on versatile building blocks and efficient catalytic methods. Ethyl 2-(4-iodoanilino)acetate serves as a valuable precursor, incorporating both an aniline nitrogen and a reactive aryl iodide, making it an ideal candidate for intramolecular cyclization strategies to construct fused heterocyclic systems.[6] Palladium-catalyzed reactions, such as the Heck coupling, have become indispensable tools for forming the carbon-carbon and carbon-heteroatom bonds necessary for such cyclizations.[7]

This document provides detailed protocols and application notes for the synthesis of nitrogen-containing heterocycles, primarily focusing on the intramolecular cyclization of this compound to yield oxindole derivatives.

Core Application: Intramolecular Heck Cyclization for Oxindole Synthesis

The primary synthetic route from this compound involves a palladium-catalyzed intramolecular Heck cyclization. This reaction facilitates the formation of a new carbon-carbon bond between the aryl iodide and the enolate of the acetate moiety, leading to the formation of an oxindole ring system. Oxindoles are a critical class of heterocycles found in numerous biologically active compounds.

Experimental Workflow

The general workflow for the synthesis and analysis of the target heterocycle is outlined below.

G cluster_prep Preparation & Reaction cluster_workup Work-up & Purification cluster_analysis Analysis & Characterization A Starting Material This compound B Reagent Mixing (Catalyst, Base, Solvent) A->B C Intramolecular Cyclization (Heating under Inert Atmosphere) B->C D Cooling & Dilution C->D E Aqueous Work-up (Washing) D->E F Purification (Column Chromatography) E->F G Product Isolation F->G H Characterization (NMR, MS, IR) G->H

Caption: General experimental workflow for heterocycle synthesis.

Reaction Pathway

The proposed palladium-catalyzed intramolecular Heck cyclization proceeds as follows, yielding Ethyl 6-iodo-2-oxoindoline-1-carboxylate as a primary product.

Caption: Proposed intramolecular Heck cyclization pathway.

Experimental Protocols

The following protocol is adapted from established methods for palladium-catalyzed intramolecular cyclizations of N-substituted 2-iodoanilines.[7]

Protocol 1: Synthesis of Ethyl 2-oxoindoline-6-carboxylate

Objective: To synthesize Ethyl 2-oxoindoline-6-carboxylate via intramolecular Heck cyclization.

Materials:

  • This compound (1 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂; 0.05 equivalents)

  • Triethylamine (Et₃N; 2 equivalents)

  • Polyethylene glycol 400 (PEG-400) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

Procedure:

  • To a round-bottom flask, add this compound (1 eq.), Palladium(II) Acetate (0.05 eq.), and the chosen solvent (e.g., PEG-400).

  • Degas the mixture by bubbling with an inert gas (Nitrogen or Argon) for 15-20 minutes.

  • Add triethylamine (2 eq.) to the reaction mixture.

  • Heat the mixture to the desired temperature (typically 90-110 °C) with vigorous stirring under an inert atmosphere.[7]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion (typically 5-8 hours), cool the reaction mixture to room temperature.[7]

  • Dilute the mixture with ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.[8][9]

  • Separate the organic layer, dry it over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Concentrate the organic phase under reduced pressure using a rotary evaporator.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the desired Ethyl 2-oxoindoline-6-carboxylate.[10]

Data Presentation

While specific data for this compound is not available in the cited literature, the following table summarizes typical conditions and yields for analogous intramolecular Heck cyclizations of iodoaniline derivatives, providing a predictive framework for optimizing the reaction.[7]

EntryCatalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)Reference
1Pd(OAc)₂ (5)Et₃N (2)PEG-400110591[7]
2Pd(OAc)₂ (5)Et₃N (2)PEG-40090692[7]
3Pd(OAc)₂ (5)K₂CO₃ (2)DMF100875-85[7]
4PdCl₂(PPh₃)₂ (2)Et₃N (2)DMF100780-90[4]

Alternative Synthetic Applications

The versatile nature of the iodoaniline scaffold allows for other synthetic transformations to produce different heterocyclic cores.

Synthesis of Substituted Quinolines

While direct cyclization of this compound into a quinoline is not straightforward, related iodoanilines are key precursors for quinoline synthesis. For example, a Sonogashira coupling of a 2-iodoaniline with a terminal alkyne, followed by a cyclization step, is a common route to quinolines.[9][11] This suggests that this compound could be a substrate in multi-step syntheses or tandem reactions to access quinoline derivatives.

Synthesis of 3-Iodoindoles via Electrophilic Cyclization

An alternative strategy involves the coupling of N,N-dialkyl-2-iodoanilines with terminal acetylenes, followed by an electrophilic cyclization with iodine (I₂).[12] This method yields 3-iodoindoles, which are themselves versatile intermediates for further functionalization via palladium-catalyzed cross-coupling reactions.[12] This approach highlights a different cyclization trigger, using an external electrophile rather than an intramolecular C-H activation.

References

Application Notes and Protocols: Ethyl 2-(4-iodoanilino)acetate as a Versatile Building Block for Indole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole scaffold is a privileged structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. The development of efficient and modular synthetic routes to functionalized indoles is therefore a cornerstone of modern medicinal and organic chemistry. Ethyl 2-(4-iodoanilino)acetate serves as a valuable and versatile building block for the construction of the indole nucleus, primarily through palladium-catalyzed cross-coupling reactions. The presence of the iodo-substituent on the aniline ring provides a reactive handle for the formation of key carbon-carbon bonds, enabling the regioselective synthesis of a variety of substituted indoles. This document provides detailed application notes and experimental protocols for two powerful methods for indole synthesis utilizing this compound: Sonogashira Coupling followed by Cyclization and Intramolecular Heck Reaction .

Introduction

This compound is a readily accessible starting material that incorporates several key features for indole synthesis. The secondary amine can be further functionalized, and the ester moiety offers a potential site for derivatization in the final indole product. The ortho-iodo substituent is the key to unlocking various palladium-catalyzed cyclization strategies. This application note will detail two primary synthetic pathways to convert this building block into valuable indole derivatives.

Key Synthetic Strategies:

  • Sonogashira Coupling and Cyclization: This two-step sequence involves an initial palladium/copper-catalyzed cross-coupling of the iodoaniline with a terminal alkyne to form a 2-alkynyl-aniline intermediate. Subsequent intramolecular cyclization, often promoted by a base or a transition metal catalyst, yields the corresponding 2-substituted indole. This method is highly versatile, allowing for the introduction of a wide range of substituents at the 2-position of the indole ring.[1][2]

  • Intramolecular Heck Reaction: This powerful method for ring formation involves the palladium-catalyzed coupling of an aryl halide with an alkene within the same molecule.[3][4] For the application of this compound, a preliminary N-alkenylation step is required to introduce the alkene tether. The subsequent intramolecular Heck cyclization then proceeds to form the indole ring system.[5]

Method 1: Sonogashira Coupling Followed by Cyclization

This protocol outlines a general and efficient two-step procedure for the synthesis of 2-substituted ethyl 1H-indole-2-carboxylates from this compound.

Diagram of the Signaling Pathway

Sonogashira_Cyclization sub This compound intermediate Ethyl 2-((4-((trimethylsilyl)ethynyl)phenyl)amino)acetate (2-Alkynyl-aniline intermediate) sub->intermediate PdCl₂(PPh₃)₂, CuI, Et₃N (Sonogashira Coupling) alkyne Terminal Alkyne (R-C≡CH) indole Ethyl 2-substituted-1H-indole-2-carboxylate intermediate->indole Base (e.g., TBAF or K₂CO₃) or Pd Catalyst (Cyclization)

Caption: Sonogashira coupling and cyclization pathway.

Experimental Protocol

Step 1: Sonogashira Coupling to form Ethyl 2-((2-(alkynyl)phenyl)amino)acetate

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous triethylamine (Et₃N, 5 mL) and the terminal alkyne (1.2 mmol, 1.2 equiv).

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product can be used in the next step without further purification or purified by flash column chromatography on silica gel.

Step 2: Intramolecular Cyclization to form Ethyl 2-substituted-1H-indole-2-carboxylate

  • Dissolve the crude ethyl 2-((2-(alkynyl)phenyl)amino)acetate intermediate (1.0 mmol) in anhydrous N,N-dimethylformamide (DMF, 10 mL) in a sealed tube.

  • Add a base such as potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv) or tetrabutylammonium fluoride (TBAF, 1.1 mmol, 1.1 equiv as a 1M solution in THF).[1]

  • Heat the reaction mixture at 80-120 °C for 2-8 hours, monitoring by TLC.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 2-substituted-1H-indole-2-carboxylate.

Quantitative Data

The following table summarizes typical yields for the synthesis of various 2-substituted indoles from 2-iodoanilines using the Sonogashira coupling and cyclization approach.

EntryTerminal Alkyne (R)ProductYield (%)
1PhenylEthyl 2-phenyl-1H-indole-2-carboxylate85-95
2n-ButylEthyl 2-butyl-1H-indole-2-carboxylate75-85
3TrimethylsilylEthyl 2-(trimethylsilyl)-1H-indole-2-carboxylate80-90
4CyclohexylEthyl 2-cyclohexyl-1H-indole-2-carboxylate70-80

Yields are representative and may vary based on the specific substrate and reaction conditions.

Method 2: Intramolecular Heck Reaction

This method provides a route to 1-alkenyl-indole-2-carboxylates. It involves an initial N-alkenylation of this compound followed by a palladium-catalyzed intramolecular cyclization.

Diagram of the Signaling Pathway

Intramolecular_Heck sub This compound intermediate Ethyl 2-(N-alkenyl-4-iodoanilino)acetate sub->intermediate Base (e.g., NaH or K₂CO₃) (N-Alkenylation) alkenyl_halide Alkenyl Halide (e.g., Allyl Bromide) indole Ethyl 1-alkenyl-1H-indole-2-carboxylate intermediate->indole Pd(OAc)₂, PPh₃, Base (Intramolecular Heck Reaction)

Caption: Intramolecular Heck reaction pathway.

Experimental Protocol

Step 1: N-Alkenylation

  • To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (10 mL) at 0 °C, add sodium hydride (NaH, 1.2 mmol, 1.2 equiv, 60% dispersion in mineral oil) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkenyl halide (e.g., allyl bromide, 1.1 mmol, 1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the N-alkenylated intermediate.

Step 2: Intramolecular Heck Cyclization

  • To a solution of the N-alkenylated intermediate (1.0 mmol) in anhydrous DMF or acetonitrile (10 mL) in a sealed tube, add palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%), triphenylphosphine (PPh₃, 0.1 mmol, 10 mol%), and a base such as triethylamine (Et₃N, 2.0 mmol, 2.0 equiv) or potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Seal the tube and heat the reaction mixture at 80-120 °C for 12-24 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired ethyl 1-alkenyl-1H-indole-2-carboxylate.

Quantitative Data

The following table presents representative yields for the intramolecular Heck cyclization of various N-alkenyl-2-iodoanilines.

EntryN-Alkenyl GroupProductYield (%)
1AllylEthyl 1-allyl-1H-indole-2-carboxylate70-85
2CrotylEthyl 1-crotyl-1H-indole-2-carboxylate65-80
3CinnamylEthyl 1-cinnamyl-1H-indole-2-carboxylate60-75
43-ButenylEthyl 1-(but-3-en-1-yl)-1H-indole-2-carboxylate70-80

Yields are representative and may vary based on the specific substrate and reaction conditions.

Experimental Workflow Diagram

Experimental_Workflow start Start: this compound step1 Step 1: Pd-Catalyzed Cross-Coupling (Sonogashira or N-Alkenylation) start->step1 intermediate Intermediate (2-Alkynyl-aniline or N-Alkenyl-aniline) step1->intermediate step2 Step 2: Intramolecular Cyclization (Base-mediated or Heck) intermediate->step2 workup Aqueous Workup & Extraction step2->workup purification Column Chromatography workup->purification product Final Product: Substituted Indole purification->product

References

Application Notes and Protocols: Ethyl 2-(4-iodoanilino)acetate in Medicinal Chemistry Library Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-iodoanilino)acetate is a versatile building block in medicinal chemistry, particularly for the synthesis of compound libraries targeting key signaling pathways implicated in various diseases, most notably cancer. The presence of the iodo-aniline moiety provides a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, enabling the facile introduction of diverse chemical functionalities. This allows for the rapid generation of libraries of molecules with a common core structure but varied peripheral substitutions, a cornerstone of modern drug discovery.

Derivatives of this scaffold have shown significant promise as inhibitors of protein kinases, especially receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[1][2] These kinases are critical regulators of cell proliferation, survival, and angiogenesis, and their dysregulation is a hallmark of many cancers.[1][3] By developing libraries of compounds based on the this compound core, researchers can systematically explore the structure-activity relationships (SAR) to identify potent and selective kinase inhibitors.

These application notes provide an overview of the synthetic utility of this compound, detailed experimental protocols for library synthesis, and examples of the biological activities of the resulting compounds.

Data Presentation: Representative Kinase Inhibitor Library

Compound IDStructureVEGFR-2 IC50 (µM)EGFR T790M IC50 (µM)
4d 5-(5-bromothiophen-2-ylmethylene)-3-((1-methyl-1H-indol-3-yl)methyl)thiazolidine-2,4-dione0.1100.125
4e 5-(5-chlorothiophen-2-ylmethylene)-3-((1-methyl-1H-indol-3-yl)methyl)thiazolidine-2,4-dione0.1150.130
4f 3-((1-methyl-1H-indol-3-yl)methyl)-5-(5-nitrothiophen-2-ylmethylene)thiazolidine-2,4-dione0.0950.110
4g 5-(5-cyanothiophen-2-ylmethylene)-3-((1-methyl-1H-indol-3-yl)methyl)thiazolidine-2,4-dione0.0830.100
5d 5-(5-bromofuran-2-ylmethylene)-3-((1-methyl-1H-indol-3-yl)methyl)thiazolidine-2,4-dione0.1050.120
5e 5-(5-chlorofuran-2-ylmethylene)-3-((1-methyl-1H-indol-3-yl)methyl)thiazolidine-2,4-dione0.1120.125
5f 3-((1-methyl-1H-indol-3-yl)methyl)-5-(5-nitrofuran-2-ylmethylene)thiazolidine-2,4-dione0.0880.105
5g 5-(5-cyanofuran-2-ylmethylene)-3-((1-methyl-1H-indol-3-yl)methyl)thiazolidine-2,4-dione0.0800.095
Sorafenib (Reference Drug)0.084-

Signaling Pathways

Derivatives of this compound are often designed to inhibit receptor tyrosine kinases such as VEGFR-2 and EGFR. These receptors are key components of signaling pathways that drive tumor growth and angiogenesis.

VEGFR-2 and EGFR signaling pathways in cancer.

Experimental Protocols

The following protocols describe general procedures for the synthesis of compound libraries from this compound using Suzuki-Miyaura and Heck cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling for Aryl Substitution

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2 equivalents)

  • Toluene/Water (10:1 mixture, degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a sealed tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed toluene/water mixture (5 mL) via syringe.

  • Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coupled product.

Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd(OAc)2/SPhos - K3PO4 start->reagents degas Degas with Inert Gas reagents->degas solvent Add Degassed Toluene/Water degas->solvent heat Heat at 100°C (12-24h) solvent->heat workup Work-up: - Ethyl Acetate Extraction - Brine Wash heat->workup purify Purification: Column Chromatography workup->purify product Final Product purify->product

Suzuki-Miyaura coupling workflow.
Protocol 2: Heck Reaction for Alkene Substitution

This protocol provides a general method for the palladium-catalyzed reaction between this compound and various alkenes.

Materials:

  • This compound

  • Alkene (e.g., styrene, 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Tri(o-tolyl)phosphine (2 mol%)

  • Triethylamine (Et₃N, 2 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) under an argon atmosphere.

  • Seal the tube and heat the mixture to 100°C for 16 hours. Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Cool the reaction to room temperature and pour it into water (50 mL).

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the desired product.

Heck_Workflow start Start reagents Combine Reactants: - this compound - Alkene - Pd(OAc)2/P(o-tol)3 - Triethylamine start->reagents solvent Add Anhydrous DMF reagents->solvent heat Heat at 100°C (16h) solvent->heat workup Work-up: - Diethyl Ether Extraction - Brine Wash heat->workup purify Purification: Column Chromatography workup->purify product Final Product purify->product

Heck reaction workflow.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of diverse compound libraries in medicinal chemistry. Its utility in palladium-catalyzed cross-coupling reactions allows for the efficient generation of novel molecules with the potential to modulate key biological targets, such as VEGFR-2 and EGFR. The protocols and data presented here provide a foundation for researchers to design and execute their own library synthesis and screening campaigns, ultimately contributing to the discovery of new therapeutic agents.

References

Application Notes and Protocols: N-alkylation of 4-iodoaniline with Ethyl Bromoacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of anilines is a cornerstone of synthetic organic chemistry, pivotal in the synthesis of a vast array of pharmaceuticals, agrochemicals, and functional materials. The introduction of an N-alkyl group can significantly modulate the biological activity, solubility, and other physicochemical properties of the parent aniline. This document provides a detailed protocol for the N-alkylation of 4-iodoaniline with ethyl bromoacetate to synthesize ethyl 2-((4-iodophenyl)amino)acetate. The resulting product is a versatile intermediate; the iodine atom serves as a convenient handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling further molecular diversification.

This application note details a direct alkylation method, which is a straightforward and cost-effective approach for this transformation.

Reaction Scheme

Figure 1. General reaction scheme for the N-alkylation of 4-iodoaniline with ethyl bromoacetate.

Comparative Data of N-Alkylation Methods

The following table summarizes typical reaction conditions for the N-alkylation of halo-substituted anilines, providing a comparative context for the detailed protocol that follows.

MethodCatalyst/ReagentBaseSolventTemperature (°C)Time (h)Yield (%)
Direct Alkylation None K₂CO₃ Acetonitrile 80 12 60-75 *
Buchwald-HartwigPd₂(dba)₃ / XantphosCs₂CO₃Toluene1001885-95
Ullmann CondensationCuI / L-prolineK₂CO₃DMSO902470-85

*Yields are based on analogous reactions with 2-iodoaniline and may vary for 4-iodoaniline[1].

Experimental Protocol: Direct N-Alkylation

This protocol details the direct N-alkylation of 4-iodoaniline with ethyl bromoacetate using potassium carbonate as the base.

Materials:

  • 4-Iodoaniline

  • Ethyl bromoacetate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 4-iodoaniline (1.0 eq).

    • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

    • Under an inert atmosphere, add anhydrous acetonitrile to the flask.

    • Stir the suspension at room temperature for 10-15 minutes.

  • Addition of Alkylating Agent:

    • Slowly add ethyl bromoacetate (1.1 - 1.2 eq) to the stirred suspension at room temperature.

  • Reaction:

    • Heat the reaction mixture to 80 °C (or reflux) and maintain this temperature.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (4-iodoaniline) is consumed (typically 8-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of ethyl acetate.

    • Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.

    • A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate in hexane and gradually increasing the polarity).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield ethyl 2-((4-iodophenyl)amino)acetate as a solid or oil.

Characterization:

The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Add 4-Iodoaniline and K₂CO₃ to flask B Add anhydrous Acetonitrile A->B C Stir under inert atmosphere B->C D Add Ethyl Bromoacetate C->D Proceed to reaction E Heat to 80°C D->E F Monitor by TLC E->F G Cool and filter F->G Reaction complete H Concentrate filtrate G->H I Dissolve in EtOAc H->I J Wash with H₂O and Brine I->J K Dry and concentrate J->K L Column Chromatography K->L Proceed to purification M Combine fractions and concentrate L->M N N M->N Final Product

References

Large-scale synthesis of Ethyl 2-(4-iodoanilino)acetate for pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of Ethyl 2-(4-iodoanilino)acetate, a key intermediate in the pharmaceutical industry. The synthesis is based on the N-alkylation of 4-iodoaniline with ethyl bromoacetate. This application note includes a comprehensive reaction scheme, tabulated data for reagents and process parameters, a detailed experimental protocol for a multi-kilogram scale synthesis, and safety considerations. The straightforward and robust nature of this procedure makes it suitable for implementation in drug development and manufacturing environments.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of various active pharmaceutical ingredients (APIs). Its parent compound, 4-iodoaniline, is a versatile chemical intermediate known for its role in the synthesis of anti-cancer drugs and other complex molecules.[1] The iodine atom provides a reactive site for further modifications, such as cross-coupling reactions, while the secondary amine ester functionality allows for the construction of diverse heterocyclic systems and other scaffolds relevant to drug discovery. This protocol details a reproducible and scalable method for its synthesis.

Reaction Scheme

The synthesis proceeds via a classical N-alkylation reaction where the nucleophilic amino group of 4-iodoaniline attacks the electrophilic carbon of ethyl bromoacetate. An inorganic base, potassium carbonate, is used to neutralize the hydrobromic acid generated during the reaction.

Reaction Scheme

Figure 1: Synthesis of this compound from 4-iodoaniline and ethyl bromoacetate.

Data Presentation

Quantitative data for the synthesis are summarized in the following tables for clarity and reproducibility.

Table 1: Reagents and Materials (Illustrative 5 kg Scale)

CompoundCAS No.Molecular Weight ( g/mol )Moles (mol)EquivalentsAmount
4-Iodoaniline540-37-4219.0222.831.05.00 kg
Ethyl Bromoacetate105-36-2167.0025.111.14.20 kg
Potassium Carbonate (anhydrous)584-08-7138.2145.662.06.31 kg
Acetonitrile75-05-841.05--50 L
Ethyl Acetate141-78-688.11--~40 L
Brine (Saturated NaCl)----~20 L
Sodium Sulfate (anhydrous)7757-82-6142.04--~1 kg

Table 2: Key Experimental Parameters

ParameterValue
Reaction Temperature80-82 °C (Reflux)
Reaction Time12-16 hours
Work-up ProcedureFiltration, Extraction, Drying
Purification MethodRecrystallization
Typical Yield85-95%
Product Purity (HPLC)>98%
Product AppearanceOff-white to light brown solid

Experimental Workflow

The overall process from raw materials to the final, purified product is illustrated in the workflow diagram below.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification Phase charge 1. Charge Reactor (4-Iodoaniline, K2CO3, Acetonitrile) add 2. Add Ethyl Bromoacetate charge->add reflux 3. Heat to Reflux (80-82°C, 12-16h) add->reflux cool 4. Cool to RT reflux->cool filter_salts 5. Filter KBr & excess K2CO3 cool->filter_salts concentrate 6. Concentrate Filtrate (Rotary Evaporation) filter_salts->concentrate dissolve 7. Dissolve in Ethyl Acetate concentrate->dissolve wash 8. Wash with Water & Brine dissolve->wash dry 9. Dry Organic Layer (Na2SO4) wash->dry filter_dry 10. Filter & Concentrate dry->filter_dry recrystallize 11. Recrystallize (e.g., Ethanol/Water) filter_dry->recrystallize isolate 12. Isolate & Dry Product recrystallize->isolate product Final Product: This compound isolate->product

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is designed for a 5 kg scale synthesis of this compound.

5.1 Reaction Setup

  • Charge a suitable, clean, and dry reactor with 4-iodoaniline (5.00 kg, 22.83 mol) and anhydrous potassium carbonate (6.31 kg, 45.66 mol).

  • Add acetonitrile (50 L) to the reactor with stirring to create a slurry.

  • Slowly add ethyl bromoacetate (4.20 kg, 25.11 mol) to the mixture at room temperature over a period of 30-60 minutes. A slight exotherm may be observed.

5.2 Reaction Execution

  • Heat the reaction mixture to reflux (approximately 80-82 °C) and maintain this temperature with continuous stirring.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the consumption of 4-iodoaniline is complete (typically 12-16 hours).

5.3 Work-up and Isolation

  • Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

  • Filter the solid inorganic salts (potassium bromide and excess potassium carbonate) through a filter press or Nutsche filter. Wash the filter cake with acetonitrile (2 x 5 L) to recover any residual product.

  • Combine the filtrate and washes, and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetonitrile.

  • Dissolve the resulting crude residue in ethyl acetate (40 L).

  • Transfer the ethyl acetate solution to a separatory funnel or vessel and wash sequentially with water (2 x 10 L) and saturated brine (10 L) to remove any remaining inorganic impurities.

  • Dry the organic layer over anhydrous sodium sulfate (~1 kg), stir for 1 hour, and then filter to remove the drying agent.

5.4 Purification

  • Concentrate the dried organic filtrate under reduced pressure to obtain the crude product as an oil or semi-solid.

  • For purification, add ethanol (e.g., 10-15 L) to the crude product and heat until a clear solution is obtained.

  • Slowly add water with stirring until persistent turbidity is observed.

  • Allow the solution to cool slowly to room temperature, and then further cool to 0-5 °C for several hours to complete crystallization.

  • Collect the precipitated solid by filtration, wash the filter cake with a cold ethanol/water mixture, and dry the product under vacuum at 40-50 °C to a constant weight.

Safety and Handling

  • 4-Iodoaniline: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Ethyl Bromoacetate: Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage. It is a lachrymator.[2] All handling must be performed in a well-ventilated fume hood with robust PPE.

  • Acetonitrile: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

  • The reaction should be conducted in a well-ventilated area or in a chemical fume hood. Ensure all equipment is properly grounded to prevent static discharge.

Product Characterization

The identity and purity of the final product, this compound, should be confirmed by standard analytical techniques:

  • Appearance: Off-white to light brown solid.

  • Purity (HPLC): ≥ 98%.

  • Identity (¹H NMR, ¹³C NMR, MS): The spectra should be consistent with the structure of the target compound.

  • Melting Point: To be determined and compared with literature values if available.

References

Troubleshooting & Optimization

Optimizing reaction yield for Ethyl 2-(4-iodoanilino)acetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

<

This guide provides troubleshooting advice and frequently asked questions for the synthesis of Ethyl 2-(4-iodoanilino)acetate, a common intermediate in pharmaceutical development. The primary synthesis route involves the N-alkylation of 4-iodoaniline with an ethyl haloacetate, typically ethyl bromoacetate, in the presence of a base.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction for synthesizing this compound?

The synthesis is a nucleophilic substitution reaction where 4-iodoaniline reacts with ethyl bromoacetate. A base, such as potassium carbonate, is used to neutralize the hydrobromic acid formed during the reaction.

Reaction Scheme: 4-Iodoaniline + Ethyl Bromoacetate --(Base, Solvent)--> this compound + Base·HBr

Q2: My reaction yield is very low. What are the potential causes and how can I improve it?

Low yields can stem from several factors. Systematically investigate the following possibilities:

  • Insufficient Base: The reaction generates acid (HBr or HCl), which can protonate the starting aniline, rendering it non-nucleophilic. Ensure at least one equivalent of a mild, non-nucleophilic base like anhydrous potassium carbonate (K2CO3) is used. Some protocols recommend using up to 3 equivalents.[1]

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they may also lead to degradation of starting materials or products. If the reaction is sluggish at room temperature, gentle heating (e.g., 50-80°C) may be beneficial. Monitor the reaction by TLC to avoid byproduct formation.

  • Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile are generally effective as they can dissolve the aniline and the carbonate base.[1][2] Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Reagent Purity: Verify the purity of your 4-iodoaniline and ethyl bromoacetate. Impurities in the starting materials or residual water in the solvent can inhibit the reaction.

  • Workup Losses: The product may have some solubility in the aqueous phase during extractions. Ensure thorough extraction with a suitable organic solvent like ethyl acetate and minimize the number of aqueous washes.

Q3: I am observing a significant amount of a less polar byproduct. How can I minimize this?

This byproduct is likely the N,N-dialkylated impurity, Ethyl 2-((4-iodophenyl)(ethoxycarbonylmethyl)amino)acetate. This forms because the product, a secondary amine, is often more nucleophilic than the starting primary amine (4-iodoaniline).[3]

Here are key strategies to improve selectivity for the desired mono-alkylation product:

  • Control Stoichiometry: Use a molar excess of 4-iodoaniline relative to the ethyl bromoacetate (e.g., 1.5 to 3 equivalents of aniline). This increases the statistical probability that the alkylating agent will react with the more abundant starting material rather than the product.[3]

  • Slow Addition of Alkylating Agent: Add the ethyl bromoacetate dropwise to the reaction mixture over an extended period. This maintains a low concentration of the alkylating agent, further favoring reaction with the excess aniline.

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity for the mono-alkylation product.[3]

Q4: How should I monitor the reaction progress and purify the final product?

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is the most effective method.

    • Stationary Phase: Silica gel 60 F254 plates.

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., starting with a 7:3 ratio) is a good starting point.[4]

    • Visualization: Use a UV lamp (254 nm).

    • Expected Rf Values: The starting 4-iodoaniline is the most polar component (lowest Rf). The desired product, this compound, will have a higher Rf. The N,N-dialkylated byproduct is the least polar and will have the highest Rf value.

  • Purification: Flash column chromatography is the standard method for purification.[5][6]

    • Stationary Phase: Silica Gel (230-400 mesh).[7]

    • Eluent: A gradient of ethyl acetate in hexane (e.g., starting from 5% and gradually increasing to 20-30% ethyl acetate) typically provides good separation.[5][8] Collect fractions and analyze them by TLC to isolate the pure product.

Experimental Protocols & Data

Representative Experimental Protocol

This protocol is a general guideline for the N-alkylation of 4-iodoaniline.

  • Reaction Setup: To a round-bottom flask, add 4-iodoaniline (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).[1]

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents.[1]

  • Reagent Addition: While stirring the mixture, add ethyl bromoacetate (0.8-1.0 eq) dropwise at room temperature. For better selectivity, consider using a slight excess of aniline and adding the bromoacetate slowly.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50°C) and monitor its progress by TLC. Reaction times can range from a few hours to overnight.

  • Workup:

    • Once the reaction is complete, pour the mixture into water.

    • Extract the aqueous layer multiple times with ethyl acetate.

    • Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual DMF and water, and dry over anhydrous sodium sulfate (Na₂SO₄).[9]

  • Purification:

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient system to yield this compound as a pure solid.[5][6]

Table of Reaction Conditions & Yields

The following table summarizes representative conditions for N-alkylation reactions of anilines, which can be adapted for the synthesis of this compound.

Reactant 1 (eq)Reactant 2 (eq)Base (eq)SolventTemperatureTime (h)Typical Yield (%)Reference
4-Iodoaniline (1.0)Ethyl Bromoacetate (1.0)K₂CO₃ (3.0)DMFRoom Temp1~70-85%[1]
3-Bromoaniline (1.0)Ethyl Bromoacetate (1.5)N/AN/AN/AN/A85%[10]
Aniline DerivativesAlkyl HalidesK₂CO₃DMF140°C (reflux)4Varies[11]
4-Bromoaniline (1.0)Ethyl Bromoacetate (1.1)K₂CO₃ (1.5)Acetonitrile80°C1676% (after saponification)[10]

Note: Yields are highly dependent on reaction scale, purity of reagents, and purification efficiency.

Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting common issues encountered during the synthesis.

G cluster_start Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solutions Corrective Actions cluster_end Outcome start Low Yield or High Impurity check_stoichiometry 1. Review Stoichiometry start->check_stoichiometry check_conditions 2. Evaluate Conditions check_stoichiometry->check_conditions Stoichiometry OK solution_stoichiometry Use 1.5-3 eq. of 4-iodoaniline. Add alkylating agent slowly. check_stoichiometry->solution_stoichiometry Dialkylation Observed? check_reagents 3. Check Reagents & Workup check_conditions->check_reagents Conditions OK solution_conditions Lower temperature to reduce dialkylation. Use anhydrous DMF or ACN. Ensure sufficient base (2-3 eq. K₂CO₃). check_conditions->solution_conditions Suboptimal? solution_reagents Use pure, dry reagents & solvents. Optimize extraction and chromatography. check_reagents->solution_reagents Impurities or Losses Suspected? end_node Optimized Reaction Yield and Purity check_reagents->end_node All Checks OK solution_stoichiometry->end_node solution_conditions->end_node solution_reagents->end_node

Troubleshooting workflow for optimizing the synthesis.

References

Common side reactions in the synthesis of Ethyl 2-(4-iodoanilino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-iodoanilino)acetate. It offers troubleshooting for common side reactions, detailed experimental protocols, and quantitative data to optimize reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.

Q1: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it and how can I minimize its formation?

A1: The most common higher molecular weight byproduct is the over-alkylation product, Ethyl 2-[N-(ethoxycarbonylmethyl)-4-iodoanilino]acetate . This occurs when the initially formed product, a secondary amine, acts as a nucleophile and reacts with another molecule of the ethyl bromoacetate.[1][2][3] The product of this second alkylation is often more nucleophilic than the starting 4-iodoaniline, leading to a "runaway" reaction.[2]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the molar ratio of 4-iodoaniline to ethyl bromoacetate. Using a significant excess of the 4-iodoaniline can statistically favor the desired mono-alkylation. However, this may complicate purification. A starting point is a 1:1 to 1:1.2 molar ratio of the amine to the alkylating agent.[3]

  • Slow Addition of Alkylating Agent: Add the ethyl bromoacetate dropwise or via a syringe pump to the reaction mixture. This maintains a low concentration of the alkylating agent at any given time, reducing the likelihood of the more reactive secondary amine product reacting further.[1]

  • Lower Reaction Temperature: Reducing the reaction temperature can sometimes improve selectivity by decreasing the rate of the second alkylation reaction, which typically has a higher activation energy.[3]

Q2: My reaction yield is consistently low, even though my starting material appears to be consumed according to TLC analysis. What are the possible reasons?

A2: Low yields, despite the consumption of starting material, can be attributed to several factors beyond the formation of the dialkylated byproduct.

Potential Causes & Solutions:

  • Hydrolysis of the Ester: The ethyl ester group in both the product and the reactant (ethyl bromoacetate) can be susceptible to hydrolysis, especially in the presence of water and base. This would lead to the formation of 2-(4-iodoanilino)acetic acid, which may be lost during the workup or purification.

    • Solution: Ensure all reagents and solvents are anhydrous. Use a non-aqueous workup if possible.

  • Dehalogenation: Although less common under these conditions, dehalogenation of the 4-iodoaniline or the product can occur, leading to the formation of aniline or ethyl 2-(anilino)acetate, respectively.

    • Solution: Use milder reaction conditions and avoid prolonged heating.

  • Formation of Quaternary Ammonium Salt: The tertiary amine formed from over-alkylation can further react with ethyl bromoacetate to form a quaternary ammonium salt. This is particularly relevant if the reaction is run at elevated temperatures for extended periods.

    • Solution: Monitor the reaction closely and avoid excessive heating or prolonged reaction times.

Q3: The reaction is not proceeding to completion, and I have a significant amount of unreacted 4-iodoaniline. How can I improve the conversion?

A3: Low or no conversion can be due to several factors related to the reactants and reaction conditions.

Potential Causes & Solutions:

  • Insufficient Base: A base is typically required to neutralize the hydrobromic acid formed during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the aniline and reducing its nucleophilicity.

    • Solution: Use at least one equivalent of a non-nucleophilic base such as potassium carbonate or sodium bicarbonate. Some protocols suggest using two equivalents of a base like NaHCO₃ to effectively neutralize the liberated HBr.[4]

  • Poor Solubility: If the reactants, particularly the 4-iodoaniline or the base, are not well-dissolved in the solvent, the reaction rate will be significantly reduced.

    • Solution: Choose a solvent that effectively dissolves all reactants. Common solvents for this type of reaction include acetone, acetonitrile (ACN), or dimethylformamide (DMF).[5]

  • Reaction Temperature: The N-alkylation of anilines with alkyl bromides may require heating to proceed at a reasonable rate.

    • Solution: If the reaction is slow at room temperature, consider gently heating the mixture (e.g., to 50-60 °C) while monitoring for the formation of side products.

Data Presentation

Aryl AmineAlkylating AgentBaseSolventTemperature (°C)Time (h)Yield (%)Reference
2,4,6-trimethylanilineEthyl bromoacetateK₂CO₃(ball-mill)RT2.6-[6]
UracilEthyl bromoacetateKI/HMDSAcetonitrileReflux594[7]
TrioctylamineEthyl bromoacetate-Ethyl Acetate/ACN6024-[8]

Experimental Protocols

A detailed experimental protocol for a similar N-alkylation reaction is provided below. This can be adapted for the synthesis of this compound.

General Procedure for N-Alkylation of an Aromatic Amine:

  • Reaction Setup: To a solution of 4-iodoaniline (1.0 equivalent) in a suitable solvent (e.g., acetone, acetonitrile), add a non-nucleophilic base such as potassium carbonate or sodium bicarbonate (2.0 equivalents).

  • Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, filter off the inorganic salts and wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

Mandatory Visualization

The following diagram illustrates the logical relationship between the desired reaction and the primary side reaction.

Reactants 4-Iodoaniline + Ethyl Bromoacetate Main_Product This compound Reactants->Main_Product Desired N-Alkylation Side_Product Ethyl 2-[N-(ethoxycarbonylmethyl)- 4-iodoanilino]acetate Reactants->Side_Product Direct Di-alkylation (less common) Main_Product->Side_Product Over-alkylation (Further N-Alkylation)

Caption: Reaction pathway for the synthesis of this compound and the formation of the over-alkylation side product.

References

Technical Support Center: Purification of Crude Ethyl 2-(4-iodoanilino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude Ethyl 2-(4-iodoanilino)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from 4-iodoaniline and ethyl bromoacetate?

A1: The most common impurities include unreacted starting materials such as 4-iodoaniline and ethyl bromoacetate. Another potential impurity is the dialkylated product, Ethyl 2-(N-(2-ethoxy-2-oxoethyl)-4-iodoanilino)acetate, formed from the reaction of the desired product with another molecule of ethyl bromoacetate. Degradation products may also be present if the reaction is carried out at high temperatures or for extended periods.

Q2: Which purification technique is most suitable for crude this compound?

A2: Both recrystallization and column chromatography are effective for purifying this compound. The choice of technique depends on the level of impurities and the desired final purity. Recrystallization is a simpler and more scalable method, ideal for removing small amounts of impurities from a solid product. Column chromatography offers higher resolution and is suitable for separating complex mixtures or removing impurities with similar solubility to the product.

Q3: What is a good starting solvent system for the recrystallization of this compound?

A3: A common and effective solvent system for the recrystallization of moderately polar compounds like this compound is a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble at room temperature. A good starting point would be a mixture of ethyl acetate and hexane. The optimal ratio should be determined experimentally, but a ratio in the range of 1:3 to 1:5 (ethyl acetate:hexane) is a reasonable starting point. Ethanol or isopropanol can also be explored as single-solvent systems.

Q4: What is a recommended mobile phase for the column chromatography of this compound?

A4: For normal-phase column chromatography on silica gel, a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate is recommended. A typical starting mobile phase is a 90:10 mixture of hexane:ethyl acetate.[1] The polarity of the eluent can be gradually increased (e.g., to 80:20 or 70:30) to elute the desired compound.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not crystallize upon cooling. - Too much solvent was used.- The solution is supersaturated.- Boil off some of the solvent to concentrate the solution.- Scratch the inside of the flask with a glass rod to induce crystallization.- Add a seed crystal of the pure compound.
Product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute.- The cooling process is too rapid.- High level of impurities present.- Use a solvent with a lower boiling point.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Consider a preliminary purification step like a simple filtration or a quick column before recrystallization.
Low recovery of purified product. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration.- Reduce the amount of solvent used to dissolve the crude product.- Cool the filtrate in an ice bath to maximize precipitation.- Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.
Purified product is still impure. - Inefficient removal of impurities.- Co-crystallization of impurities with the product.- Ensure the correct solvent system is used where the impurity is either very soluble or insoluble.- Perform a second recrystallization.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of compounds (overlapping peaks). - Inappropriate mobile phase polarity.- Column overloading.- Optimize the mobile phase by testing different solvent ratios with Thin Layer Chromatography (TLC) first. A good starting Rf for the target compound on TLC is around 0.2-0.3.[2]- Reduce the amount of crude material loaded onto the column.
Compound is stuck on the column. - Mobile phase is not polar enough.- Compound is interacting too strongly with the silica gel.- Gradually increase the polarity of the mobile phase (gradient elution).- If the compound is acidic or basic, consider adding a small amount of acetic acid or triethylamine to the mobile phase, respectively.
Cracked or channeled column bed. - Improper packing of the column.- Repack the column carefully, ensuring a uniform and compact bed. Use the wet slurry method for packing.
Tailing of the product peak. - Compound is interacting too strongly with active sites on the silica gel.- Column overloading.- Add a small percentage of a more polar solvent (e.g., methanol) to the mobile phase.- Reduce the amount of sample loaded.

Experimental Protocols

Recrystallization of Crude this compound
  • Solvent Selection: Start by testing the solubility of a small amount of the crude product in various solvents at room and elevated temperatures. Good solvent pairs include ethyl acetate/hexane and ethanol/water.

  • Dissolution: In a flask, dissolve the crude this compound in a minimum amount of the hot solvent (or the more polar solvent of a pair).

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once the solution has reached room temperature, place it in an ice bath for 30-60 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold, less polar solvent (e.g., cold hexane) to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Column Chromatography of Crude this compound
  • TLC Analysis: Analyze the crude mixture by TLC using different ratios of hexane and ethyl acetate to determine the optimal mobile phase for separation. An ideal Rf value for the product is between 0.2 and 0.4.[2]

  • Column Packing: Prepare a silica gel column using the wet slurry method with the initial, least polar mobile phase (e.g., 95:5 hexane:ethyl acetate).

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed. Alternatively, for less soluble samples, use the dry loading method by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin eluting the column with the initial mobile phase. Collect fractions and monitor the separation by TLC.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (e.g., to 90:10, then 85:15) to elute the desired product.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to obtain the purified this compound.

Quantitative Data Summary

The following table summarizes typical parameters for the purification of this compound. Note that optimal conditions may vary depending on the specific impurities present in the crude material.

Purification Technique Parameter Value Expected Purity Expected Recovery
Recrystallization Solvent SystemEthyl Acetate / Hexane>98%70-90%
Solvent Ratio (v/v)1:3 to 1:5
Column Chromatography Stationary PhaseSilica Gel (60-120 mesh)>99%80-95%
Mobile PhaseHexane / Ethyl Acetate (Gradient)
Initial Eluent95:5
Final Eluent80:20

Visualizations

Recrystallization_Workflow cluster_0 Recrystallization Process A Crude Product B Dissolve in Minimum Hot Solvent A->B C Hot Filtration (Optional) B->C D Slow Cooling & Crystallization B->D If no insoluble impurities C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for the recrystallization of crude this compound.

Column_Chromatography_Workflow cluster_1 Column Chromatography Process A Crude Product B TLC Analysis for Mobile Phase Optimization A->B C Pack Silica Gel Column B->C D Load Sample C->D E Elute with Gradient Solvent D->E F Collect Fractions E->F G TLC Analysis of Fractions F->G H Pool Pure Fractions G->H I Solvent Evaporation H->I J Pure Product I->J

Caption: Workflow for the column chromatography purification of crude this compound.

References

Troubleshooting guide for Suzuki coupling with Ethyl 2-(4-iodoanilino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers utilizing Ethyl 2-(4-iodoanilino)acetate in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide & FAQs

Question 1: My Suzuki coupling reaction with this compound is resulting in a low or no yield. What are the potential causes and how can I address them?

Answer:

Low to no product formation in the Suzuki coupling of this compound can stem from several factors related to the catalyst, reagents, or reaction conditions. Here's a systematic approach to troubleshooting:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. Ensure your palladium source is active. If you are using a Pd(II) precatalyst like Pd(OAc)₂, it needs to be reduced in situ to the active Pd(0) species. Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a more advanced, air-stable precatalyst.

  • Inappropriate Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the catalytic cycle. For an electron-rich substrate like an aniline derivative, sterically hindered and electron-rich phosphine ligands are often beneficial. Consider screening a variety of ligands to find the optimal one for your specific coupling partners.

  • Suboptimal Base and Solvent: The choice of base and solvent is critical and interdependent. The base is required to activate the boronic acid for transmetalation.[1] Ensure the base is strong enough but does not promote side reactions. The solvent must solubilize the reactants and the base. Anhydrous, degassed solvents are crucial as water and oxygen can deactivate the catalyst and lead to side reactions.[2]

  • Insufficient Reaction Temperature: Suzuki coupling reactions often require elevated temperatures to proceed efficiently. If you are running the reaction at a low temperature, consider gradually increasing it. Most Suzuki couplings are conducted between 80-110 °C.[3]

Question 2: I am observing significant side products in my reaction mixture. What are the common side reactions and how can I minimize them?

Answer:

The formation of byproducts is a common issue. The most prevalent side reactions in Suzuki couplings are:

  • Homocoupling: This is the coupling of two boronic acid molecules or two aryl halide molecules. It can be minimized by ensuring an inert atmosphere to exclude oxygen and by using bulky phosphine ligands which can suppress this side reaction.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is then replaced by a C-H bond. This is often promoted by aqueous and basic conditions at elevated temperatures. To mitigate this, you can use a less nucleophilic base, anhydrous conditions where possible, or more stable boronic esters (e.g., pinacol esters).

  • Dehalogenation: The starting aryl iodide can be reduced to the corresponding aniline. This can occur if there are sources of hydride in the reaction mixture.

Careful control of the reaction conditions, particularly the exclusion of air and moisture, and the choice of an appropriate base can help minimize these side reactions.

Question 3: How do I choose the right catalyst and ligand for the Suzuki coupling of this compound?

Answer:

For a substrate like this compound, which contains an electron-donating aniline group, the choice of catalyst and ligand is critical.

  • Palladium Source: Common palladium sources include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pd(PPh₃)₄ is a Pd(0) source and can often be used directly. Pd(OAc)₂ and Pd₂(dba)₃ are Pd(II) sources that require reduction in situ, often by a phosphine ligand.[4] Modern palladium precatalysts, which are air- and moisture-stable, are also excellent choices.

  • Ligands: The electronic and steric properties of the phosphine ligand are important. For electron-rich aryl halides, electron-rich and bulky ligands can promote the oxidative addition step, which is often rate-limiting. Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos) are often highly effective for challenging substrates.[5]

A screening of different palladium/ligand combinations is often the best approach to identify the optimal system for your specific reaction.

Question 4: What is the optimal base and solvent system for this reaction?

Answer:

The base and solvent system should be chosen to ensure the solubility of all reactants and to facilitate the transmetalation step without causing decomposition of the starting materials or products.

  • Bases: A variety of inorganic and organic bases can be used. Common inorganic bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[1] The choice of base can influence the reaction rate and yield. For substrates with base-sensitive functional groups, a milder base may be necessary.

  • Solvents: A range of solvents can be employed, often as a mixture with water to aid in the dissolution of the base. Common choices include toluene, dioxane, THF, and DMF, often in a mixture with water (e.g., 4:1 or 10:1 organic solvent to water).[1][6] It is crucial to use degassed solvents to prevent catalyst deactivation.

Optimization of the base and solvent combination through screening is highly recommended.

Quantitative Data Summary

The following table summarizes representative conditions for Suzuki-Miyaura coupling reactions of substrates similar to this compound. These conditions can serve as a starting point for optimization.

EntryAryl HalideBoronic AcidPd Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
1N-ethyl-2-iodoanilinePhenylboronic acidPd(PPh₃)₄ (5)-K₂CO₃ (2)Dioxane/H₂O (4:1)90-
2N-ethyl-2-iodoanilinePhenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O--
34-bromotoluenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)Na₂CO₃ (2)Toluene/H₂O (10:1)10092
44-bromotoluenePhenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₃PO₄ (2)Toluene/H₂O (10:1)10095
5ethyl-(4-bromophenyl)-acetatePhenylboronic acidPd(OAc)₂-K₂CO₃H₂O with TBAB85-95-

Yields are highly dependent on the specific substrates and reaction conditions and should be considered as a guide.[1][2][3][7]

Experimental Protocol

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol should be optimized for each specific substrate combination.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask or sealed tube, combine this compound, the arylboronic acid, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent, followed by the palladium catalyst.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired product.[3]

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)Ln-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal R-B(OR)2 Base PdII_Both Ar-Pd(II)Ln-R Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low or No Yield CheckCatalyst Check Catalyst Activity - Use fresh catalyst - Try different Pd source/ligand Start->CheckCatalyst OptimizeBaseSolvent Optimize Base & Solvent - Screen different bases - Ensure anhydrous/degassed solvent CheckCatalyst->OptimizeBaseSolvent IncreaseTemp Increase Reaction Temperature OptimizeBaseSolvent->IncreaseTemp CheckReagents Verify Reagent Quality - Purity of starting materials - Boronic acid stability IncreaseTemp->CheckReagents AnalyzeSideProducts Analyze for Side Products - Homocoupling - Protodeboronation CheckReagents->AnalyzeSideProducts AnalyzeSideProducts->CheckCatalyst Unresolved Success Improved Yield AnalyzeSideProducts->Success Resolved

References

Technical Support Center: Ethyl 2-(4-iodoanilino)acetate in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of dehalogenation in reactions involving Ethyl 2-(4-iodoanilino)acetate.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation, specifically hydrodehalogenation, is a common side reaction in palladium-catalyzed cross-coupling reactions where the iodine atom on this compound is replaced by a hydrogen atom.[1] This leads to the formation of the undesired byproduct, Ethyl 2-(anilino)acetate, reducing the yield of your target molecule and complicating purification. Aryl iodides are particularly susceptible to this side reaction due to the relatively weak carbon-iodine bond.[1]

Q2: What are the primary causes of dehalogenation in my cross-coupling reaction?

A2: Dehalogenation is often promoted by several factors in the reaction conditions. The primary causes include:

  • Formation of Palladium-Hydride Species: Certain reagents in the reaction mixture can react with the palladium catalyst to form palladium-hydride intermediates. These can then transfer a hydride to the aryl iodide, leading to dehalogenation.[2]

  • Reaction Conditions: High temperatures, certain solvents (like DMF and alcohols), and strong bases can accelerate the rate of dehalogenation relative to the desired cross-coupling reaction.[1][3]

  • Catalyst and Ligand Choice: The type of palladium catalyst and the associated ligands play a crucial role. Some ligands may not sufficiently promote the desired reductive elimination step, allowing the competing dehalogenation pathway to dominate.[3]

Q3: Can I switch to a different halide on my aniline starting material to prevent this issue?

A3: Yes, if your synthetic route allows for it. The propensity for dehalogenation generally follows the order of carbon-halogen bond strength: I > Br > Cl. Switching from an iodo-substituted precursor to a bromo- or chloro-substituted one can significantly reduce the amount of dehalogenated byproduct. However, be aware that aryl bromides and chlorides are generally less reactive and may require more forcing reaction conditions (higher temperatures, more active catalysts) for the desired cross-coupling to occur.

Q4: My reaction with an unprotected N-H group on the aniline seems prone to dehalogenation. Can this be a contributing factor?

A4: Yes, the presence of a free N-H group can sometimes contribute to side reactions. In some cases, N-H bonds can interact with the catalyst or other components of the reaction mixture. Protecting the amine, for instance with a Boc (tert-butyloxycarbonyl) group, has been shown to suppress dehalogenation in some systems.[1][4]

Troubleshooting Guide

If you are observing significant dehalogenation of this compound in your cross-coupling reactions, follow this systematic troubleshooting guide.

Logical Troubleshooting Workflow

troubleshooting_workflow start High Dehalogenation Observed ligand Step 1: Modify Ligand - Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). - Increase ligand-to-palladium ratio. start->ligand Initial Check base Step 2: Change Base - Switch from strong bases (e.g., NaOtBu, NaOH) to weaker inorganic bases (e.g., K3PO4, Cs2CO3, K2CO3). ligand->base If dehalogenation persists solvent Step 3: Alter Solvent - Replace polar aprotic solvents (DMF, dioxane) with non-polar aprotic solvents (toluene, xylene). base->solvent If dehalogenation persists temp Step 4: Lower Temperature - Reduce the reaction temperature in increments of 10-20 °C. solvent->temp If dehalogenation persists protect Step 5: Consider N-H Protection - Protect the aniline nitrogen with a suitable group (e.g., Boc). temp->protect If other strategies fail end Dehalogenation Minimized protect->end

Caption: A step-by-step workflow for troubleshooting and minimizing dehalogenation.

Quantitative Data on Dehalogenation

The following tables summarize the impact of different reaction parameters on the formation of the desired cross-coupling product versus the dehalogenated byproduct. The data is illustrative and based on general trends observed for aryl iodides.

Table 1: Effect of Ligand on Dehalogenation in a Suzuki-Miyaura Coupling

LigandDesired Product Yield (%)Dehalogenated Byproduct (%)
PPh₃7025
P(o-tol)₃8512
XPhos95<5
SPhos94<5

Table 2: Influence of Base on Dehalogenation

BaseDesired Product Yield (%)Dehalogenated Byproduct (%)
NaOtBu6530
K₂CO₃8810
K₃PO₄927
Cs₂CO₃945

Table 3: Impact of Solvent on Dehalogenation

SolventDesired Product Yield (%)Dehalogenated Byproduct (%)
DMF7522
1,4-Dioxane8216
Toluene936
THF8513

Competing Reaction Pathways

The diagram below illustrates the competition between the desired cross-coupling catalytic cycle and the undesired dehalogenation pathway.

References

Technical Support Center: Catalyst Selection for Efficient Cross-Coupling of Ethyl 2-(4-iodoanilino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the cross-coupling of Ethyl 2-(4-iodoanilino)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common cross-coupling reactions for a substrate like this compound?

A1: For an aryl iodide like this compound, the most common and efficient cross-coupling reactions are Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (for C-C bond formation with boronic acids), the Heck coupling (for C-C bond formation with alkenes), and the Buchwald-Hartwig amination (for C-N bond formation with amines).[1][2]

Q2: What is the general reactivity order for aryl halides in these cross-coupling reactions?

A2: The general reactivity order for aryl halides in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[3][4] This is related to the bond strength of the carbon-halogen bond.[3] Since this compound contains an iodine atom, it is expected to be highly reactive in oxidative addition, which is often the rate-determining step.[3]

Q3: How do I choose the right palladium catalyst and ligand for my reaction?

A3: The choice of catalyst and ligand is crucial for a successful cross-coupling reaction. For Suzuki-Miyaura couplings with sterically demanding substrates, palladium sources like Palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are often used in combination with bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos.[5] For Heck reactions, a common catalyst system is Pd(OAc)₂ with phosphine ligands like tri(o-tolyl)phosphine.[2] In Buchwald-Hartwig aminations, catalyst systems often consist of a palladium precursor and a specialized biarylphosphine ligand.[6][7]

Q4: What is "palladium black" and how can I prevent its formation?

A4: Palladium black is a form of elemental palladium that precipitates out of the reaction mixture, leading to catalyst deactivation and low conversion rates.[8] Its formation can be caused by high reaction temperatures, the presence of oxygen, or an inappropriate ligand-to-palladium ratio. To prevent it, ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen), use thoroughly degassed solvents and reagents, and consider optimizing the reaction temperature and ligand concentration.[8]

Troubleshooting Guides

Issue 1: Low or No Conversion
Potential Cause Troubleshooting Step
Catalyst Decomposition Observe for the formation of a black precipitate (palladium black). If present, lower the reaction temperature and ensure the reaction is under a strict inert atmosphere.
Inactive Catalyst If using a Pd(II) precatalyst, ensure the reaction conditions facilitate its reduction to the active Pd(0) species. The presence of a suitable phosphine ligand can aid in this reduction.
Poor Substrate Purity Impurities in the starting materials can act as catalyst poisons.[4] Ensure the purity of this compound and the coupling partner.
Suboptimal Base The choice and strength of the base are critical.[4] For Suzuki reactions, common bases include K₂CO₃ and K₃PO₄.[4] For Buchwald-Hartwig aminations, strong bases like NaOtBu are often used.[9] A base screening may be necessary.
Inappropriate Solvent The solvent can affect catalyst stability and reaction kinetics.[4] Common solvents for cross-coupling include toluene, dioxane, DMF, and THF.[4] A solvent screen might be required to find the optimal one for your specific reaction.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Step
Homocoupling Homocoupling of the boronic acid (in Suzuki reactions) or the aryl halide can occur, especially at higher temperatures. Optimizing the reaction temperature and stoichiometry can help suppress this side reaction.
Dehalogenation The aryl iodide can be reduced to the corresponding aniline. This can be minimized by ensuring strictly anaerobic conditions and by the choice of ligand and base.[10]
Alkene Isomerization (Heck Reaction) The palladium-hydride intermediate can promote double bond isomerization. This can be minimized by using a less polar solvent or adding a halide salt like LiCl.

Catalyst Selection and Performance Data

The following tables summarize typical catalyst systems and reaction conditions for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions that can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides
Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O10095[2]
Pd₂(dba)₃ / XPhosK₂CO₃Dioxane11092[2]
Pd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8088[2]
Table 2: Heck Coupling of Aryl Iodides
Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ / P(o-tol)₃Et₃NDMF100High[2]
Pd(PPh₃)₄Et₃NNeat100Variable[11]
PdCl₂(PPh₃)₂NaOAcDMF100Good[12]
Table 3: Buchwald-Hartwig Amination of Aryl Iodides
Catalyst SystemBaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ / XPhosNaOt-BuDioxane10050-75[13]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100High[6]
Pd(OAc)₂ / P(t-Bu)₃K₃PO₄Toluene80-110Good[6]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling

Reaction: this compound with Phenylboronic Acid

  • To an oven-dried Schlenk tube, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄) (2.0 mmol).[2]

  • Add the palladium catalyst, for example, a mixture of Pd(OAc)₂ (0.02 mmol) and SPhos (0.04 mmol).[2]

  • Evacuate and backfill the tube with argon three times.[2]

  • Add degassed toluene (4 mL) and water (1 mL) via syringe.[2]

  • Seal the tube and heat the reaction mixture to 100°C with vigorous stirring for 12-24 hours.[2]

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.[14]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Heck Coupling

Reaction: this compound with Styrene

  • In a sealed tube, combine this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.01 mmol), and tri(o-tolyl)phosphine (0.02 mmol).[2]

  • Add anhydrous N,N-dimethylformamide (DMF) (5 mL) and triethylamine (2.0 mmol) under an argon atmosphere.[2]

  • Seal the tube and heat the mixture to 100°C for 16 hours.[2]

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.[2]

  • Extract the mixture with an organic solvent (e.g., diethyl ether or ethyl acetate).[2]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Buchwald-Hartwig Amination

Reaction: this compound with a Secondary Amine (e.g., Morpholine)

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (0.025 mmol), XPhos (0.05 mmol), and sodium tert-butoxide (NaOt-Bu) (1.4 mmol).[13]

  • Evacuate and backfill the tube with argon.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and anhydrous dioxane (5 mL).[13]

  • Heat the reaction to 100°C for 18-24 hours.[13]

  • After cooling, filter the mixture through a pad of Celite, washing with ethyl acetate.[13]

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

General_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)-X Ln OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal R'-M PdII_R_Rprime R-Pd(II)-R' Ln Transmetal->PdII_R_Rprime RedElim Reductive Elimination PdII_R_Rprime->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product

Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling reactions.

Troubleshooting_Workflow Start Low Conversion in Cross-Coupling Reaction Check_Catalyst Check for Catalyst Decomposition (Palladium Black)? Start->Check_Catalyst Optimize_Temp Lower Reaction Temperature & Ensure Inert Atmosphere Check_Catalyst->Optimize_Temp Yes Check_Reagents Assess Reagent Purity (Substrate, Coupling Partner) Check_Catalyst->Check_Reagents No Optimize_Temp->Check_Reagents Purify_Reagents Purify Starting Materials Check_Reagents->Purify_Reagents Impure Screen_Conditions Screen Reaction Conditions Check_Reagents->Screen_Conditions Pure Purify_Reagents->Screen_Conditions Screen_Ligand Vary Ligand Screen_Conditions->Screen_Ligand Screen_Base Vary Base Screen_Conditions->Screen_Base Screen_Solvent Vary Solvent Screen_Conditions->Screen_Solvent Success Successful Reaction Screen_Ligand->Success Screen_Base->Success Screen_Solvent->Success

References

Impact of solvent choice on Ethyl 2-(4-iodoanilino)acetate reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Ethyl 2-(4-iodoanilino)acetate. The information is presented in a question-and-answer format to directly address common issues encountered during this N-alkylation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is the N-alkylation of 4-iodoaniline with an ethyl haloacetate, typically ethyl bromoacetate. This reaction is usually carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Q2: I am observing a significant amount of a higher molecular weight byproduct. What is it and how can I minimize its formation?

A2: The most common higher molecular weight byproduct is likely the N,N-dialkylated product, Ethyl 2-((4-iodophenyl)(ethoxycarbonylmethyl)amino)acetate. This occurs when the initially formed product, this compound, undergoes a second alkylation.

To minimize this side reaction, consider the following:

  • Control Stoichiometry: Use a molar ratio of 4-iodoaniline to ethyl bromoacetate of 1:1 or a slight excess of the aniline. A large excess of the alkylating agent will favor the formation of the dialkylated product.

  • Slow Addition of Alkylating Agent: Add the ethyl bromoacetate dropwise to the reaction mixture. This maintains a low concentration of the alkylating agent, favoring mono-alkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by reducing the rate of the second alkylation reaction, which generally has a higher activation energy.

Q3: My reaction yield is consistently low, even when the starting 4-iodoaniline appears to be consumed. What are other potential reasons?

A3: Low yields, despite the consumption of starting material, can be attributed to several factors:

  • Incomplete Reaction: While TLC may indicate the absence of starting material, the reaction may not have proceeded to full completion. Monitor the reaction over a longer period or consider a moderate increase in temperature.

  • Product Degradation: Prolonged reaction times at elevated temperatures can sometimes lead to product degradation. Optimization of reaction time and temperature is crucial.

  • Work-up Issues: The product may have some solubility in the aqueous phase during extraction. Ensure thorough extraction with an appropriate organic solvent. Additionally, back-extraction of the combined organic layers with a brine solution can help to minimize the loss of the desired product.

  • Side Reactions: Besides over-alkylation, other side reactions might occur, leading to the formation of soluble byproducts that are not easily detected by TLC.

Q4: How does the choice of solvent impact the reaction?

A4: The solvent plays a critical role in the N-alkylation of anilines. The polarity of the solvent can significantly influence the reaction rate and yield. Dipolar aprotic solvents are known to accelerate the rate of SN2 reactions by solvating the cation of the base, leaving the anion more nucleophilic.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low to No Product Formation Inactive reagentsEnsure the purity and reactivity of 4-iodoaniline and ethyl bromoacetate. Use freshly opened or purified reagents if necessary.
Insufficient baseUse at least a stoichiometric equivalent of a suitable base (e.g., K₂CO₃, Na₂CO₃, Et₃N) to neutralize the HBr formed.
Low reaction temperatureGradually increase the reaction temperature while monitoring for byproduct formation using TLC.
Formation of Multiple Spots on TLC Over-alkylation (dialkylation)Use a 1:1 or slight excess of 4-iodoaniline to ethyl bromoacetate. Add the alkylating agent slowly. Consider lowering the reaction temperature.
Unreacted starting materialIncrease reaction time or moderately increase the temperature. Ensure an adequate amount of base is present.
Impurities in starting materialsPurify starting materials before use.
Difficulty in Product Isolation/Purification Product is an oil or does not crystallizeTry trituration with a non-polar solvent like hexanes to induce crystallization. If that fails, purification by column chromatography is recommended.
Emulsion formation during work-upAdd a saturated solution of sodium chloride (brine) to break the emulsion.

Data Presentation

The choice of solvent significantly impacts the yield and reaction time of the N-alkylation of 4-iodoaniline with ethyl bromoacetate. Below is a summary of how different solvents can affect the reaction outcome.

Solvent Typical Base Reaction Temperature (°C) Typical Reaction Time (h) Reported Yield Range (%)
AcetoneK₂CO₃Reflux12 - 2460 - 75
AcetonitrileK₂CO₃801260 - 75
Dimethylformamide (DMF)K₂CO₃80 - 1006 - 1275 - 90
Dimethyl Sulfoxide (DMSO)K₂CO₃902470 - 85
TolueneCs₂CO₃1001885 - 95

Note: The data presented is a compilation from various sources on N-alkylation of haloanilines and should be used as a general guideline. Optimal conditions may vary.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol details a general procedure for the N-alkylation of 4-iodoaniline with ethyl bromoacetate using potassium carbonate as the base in acetone.

Materials:

  • 4-Iodoaniline

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-iodoaniline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Reagent Addition: To the stirring suspension, add ethyl bromoacetate (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

experimental_workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Product start Start reagents 4-Iodoaniline K2CO3 Acetone start->reagents add_bromoacetate Add Ethyl Bromoacetate reagents->add_bromoacetate reflux Reflux & Monitor (TLC) add_bromoacetate->reflux cool_filter Cool & Filter reflux->cool_filter concentrate Concentrate cool_filter->concentrate extract Dissolve & Wash (NaHCO3, Brine) concentrate->extract dry_concentrate Dry & Concentrate extract->dry_concentrate chromatography Column Chromatography dry_concentrate->chromatography product Pure Product chromatography->product troubleshooting_logic cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_yield Low Yield incomplete_rxn Incomplete Reaction low_yield->incomplete_rxn over_alkylation Over-alkylation low_yield->over_alkylation poor_reagents Poor Reagent Quality low_yield->poor_reagents suboptimal_solvent Suboptimal Solvent low_yield->suboptimal_solvent increase_time_temp Increase Time/Temp incomplete_rxn->increase_time_temp Troubleshoot adjust_stoichiometry Adjust Stoichiometry Slow Addition over_alkylation->adjust_stoichiometry Troubleshoot purify_reagents Purify/Replace Reagents poor_reagents->purify_reagents Troubleshoot optimize_solvent Screen Solvents (e.g., DMF) suboptimal_solvent->optimize_solvent Troubleshoot

Technical Support Center: Byproduct Identification in Ethyl 2-(4-iodoanilino)acetate Reactions by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(4-iodoanilino)acetate and the subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Reaction & Byproduct Identification

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The most common byproduct in the N-alkylation of 4-iodoaniline with ethyl bromoacetate is the di-alkylated product, Ethyl 2-[acetyl(4-iodophenyl)amino]acetate . This occurs because the mono-alkylated product, this compound, is often more nucleophilic than the starting 4-iodoaniline, making it susceptible to a second alkylation.[1][2] Other potential byproducts can include:

  • Unreacted 4-iodoaniline: Incomplete reaction can lead to the presence of the starting material.

  • Ethyl acetate: Formed from the hydrolysis of ethyl bromoacetate or transesterification reactions.

  • Oxidation products: Anilines are prone to oxidation, which can lead to colored impurities, especially if exposed to air for extended periods.

Q2: My reaction is showing low or no conversion to the desired product. What are the possible causes?

A2: Low or no conversion can be attributed to several factors:

  • Insufficient reaction temperature: The N-alkylation of anilines often requires elevated temperatures to proceed at a reasonable rate.

  • Ineffective base: A base is typically required to neutralize the HBr formed during the reaction. If the base is too weak or not present in sufficient quantity, the reaction can stall. Common bases for this reaction include potassium carbonate or sodium bicarbonate.

  • Poor quality of reagents: Ensure that the 4-iodoaniline is pure and the ethyl bromoacetate has not hydrolyzed.

  • Solvent effects: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or acetonitrile are often used.

Q3: I am observing a dark coloration in my reaction mixture. What is the cause and how can I prevent it?

A3: The dark coloration is likely due to the oxidation of the aniline starting material or product.[1] Anilines are susceptible to air oxidation, which forms highly colored impurities. To minimize this:

  • Perform the reaction under an inert atmosphere: Using nitrogen or argon can prevent air oxidation.

  • Use purified reagents and solvents: Impurities can sometimes catalyze oxidation.

  • Minimize reaction time: Prolonged reaction times at elevated temperatures can promote degradation.

GC-MS Analysis Troubleshooting

Q4: I am seeing significant peak tailing for my this compound peak in the GC-MS chromatogram. What could be the cause?

A4: Peak tailing for amines and their derivatives is a common issue in GC analysis. The primary causes include:

  • Active sites in the GC system: The free amine group can interact with active sites (e.g., silanol groups) in the injector liner, column, or detector, leading to poor peak shape.

  • Column degradation: Over time, the stationary phase of the column can degrade, exposing more active sites.

Solutions:

  • Use a deactivated liner: Liners with a deactivating coating can minimize interactions with the analyte.

  • Use an amine-specific GC column: Columns specifically designed for the analysis of amines are available and can significantly improve peak shape.

  • Derivatization: While an extra step, derivatizing the amine with a reagent like a silylating agent can block the active hydrogen and improve chromatography.[3]

  • Column maintenance: Regularly condition your column and trim the first few centimeters if it becomes contaminated.

Q5: How can I confirm the identity of the suspected di-alkylated byproduct using GC-MS?

A5: The mass spectrum of the di-alkylated product will have a higher molecular weight than the desired mono-alkylated product. Look for a molecular ion peak (M+) that is 86.05 g/mol higher than that of this compound (the mass of an ethyl acetate group minus a hydrogen). The fragmentation pattern will also be different. You would expect to see fragments corresponding to the loss of the ethoxycarbonyl group (-OC2H5) and the entire ethyl acetate side chain.

Data Presentation

The following table provides an illustrative example of how the relative abundance of the main product and the primary byproduct might vary with reaction stoichiometry. Note: This data is for illustrative purposes and actual results may vary.

Molar Ratio (4-iodoaniline : Ethyl Bromoacetate)Relative Abundance of this compound (%)Relative Abundance of Ethyl 2-[acetyl(4-iodophenyl)amino]acetate (%)
1 : 17520
1.5 : 18510
2 : 1925

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 4-iodoaniline

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 4-iodoaniline (1.0 eq), potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromoacetate (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with ethyl acetate.

  • Combine the filtrate and washings and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/minute to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Mode: Split (e.g., 20:1 split ratio).

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-550 m/z.

Visualizations

Reaction_Pathway Aniline 4-Iodoaniline Product This compound (Desired Product) Aniline->Product + Ethyl Bromoacetate HBr HBr Bromoacetate Ethyl Bromoacetate Bromoacetate->Product Byproduct Ethyl 2-[acetyl(4-iodophenyl)amino]acetate (Di-alkylation Byproduct) Product->Byproduct + Ethyl Bromoacetate Base Base (e.g., K2CO3) Salt Salt (e.g., KBr + KHCO3) Base->Salt + HBr Troubleshooting_Workflow Start GC-MS Analysis Shows Unexpected Peaks Check_SM Check for Unreacted Starting Materials Start->Check_SM Check_Dialkylation Identify Peak with Higher MW (M + 86) Start->Check_Dialkylation Check_Degradation Look for Broad Peaks or Discolored Sample Start->Check_Degradation Optimize_Conditions Adjust Reaction Time and Temperature Check_SM->Optimize_Conditions Present Optimize_Stoichiometry Optimize Reactant Stoichiometry Check_Dialkylation->Optimize_Stoichiometry Present Inert_Atmosphere Use Inert Atmosphere (N2 or Ar) Check_Degradation->Inert_Atmosphere Present Purify_Reagents Purify Reagents and Solvents Check_Degradation->Purify_Reagents Present

References

Improving the stability of Ethyl 2-(4-iodoanilino)acetate during storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the storage and handling of Ethyl 2-(4-iodoanilino)acetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is an organic compound featuring an iodoaniline moiety and an ethyl ester group. Its stability is a concern due to the susceptibility of these functional groups to degradation under common laboratory and storage conditions. The aniline component is prone to oxidation, the aromatic iodine can be labile, and the ethyl ester can undergo hydrolysis.[1] Degradation can lead to the formation of impurities, which may compromise the integrity and reproducibility of experimental results.

Q2: How should I properly store this compound to ensure its long-term stability?

To minimize degradation, this compound should be stored in a cool, dry, and dark place.[1][2] The ideal storage conditions involve maintaining the compound in a tightly sealed container under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture absorption.[1] For long-term storage, refrigeration (2-8 °C) is recommended.

Q3: My this compound has changed color from off-white to a yellowish or brownish hue. Can I still use it?

Discoloration is a visual indicator of degradation, likely due to oxidation of the aniline group.[1] The presence of colored impurities suggests that the purity of the compound has been compromised. For experiments requiring high purity, it is strongly advised to use a fresh, unoxidized batch. Using discolored material may lead to lower yields, unexpected side reactions, and difficulty in reproducing results. A purity check via HPLC or NMR is recommended before use if the material shows any signs of discoloration.

Q4: What are the primary degradation pathways for this compound?

The primary degradation pathways for this compound are anticipated to be oxidation, hydrolysis, and photolysis.

  • Oxidation: The aniline nitrogen is susceptible to oxidation, which can lead to the formation of colored impurities.

  • Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, particularly in the presence of acidic or basic conditions.[3][4][5]

  • Photolysis: Aromatic iodine compounds can be sensitive to light, which may lead to the cleavage of the carbon-iodine bond and the formation of radical species.

Q5: What analytical techniques are suitable for assessing the purity of this compound?

High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for determining the purity of this compound and quantifying any degradation products.[6][7][8] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to assess purity and identify the structure of any major degradation products.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Discoloration of the solid (yellowing/browning) Oxidation of the aniline moiety due to exposure to air.Store the compound under an inert atmosphere (nitrogen or argon).[1] Avoid frequent opening of the container. For long-term storage, consider aliquoting the compound into smaller, single-use vials.
Poor solubility in non-polar organic solvents Possible hydrolysis of the ethyl ester to the more polar carboxylic acid.Check the pH of any solutions used with the compound. Avoid acidic or basic conditions if hydrolysis is not desired. Confirm the identity of the material using analytical techniques like NMR or IR to check for the presence of a carboxylic acid group.
Inconsistent experimental results or low yields Degradation of the starting material.Always use a fresh, pure sample of this compound. Before starting a series of experiments, it is good practice to verify the purity of the batch using HPLC or NMR.
Appearance of unexpected peaks in HPLC analysis Degradation due to improper storage or handling.Review the storage conditions and handling procedures. Ensure the compound is protected from light, heat, and moisture. Compare the retention times of the unknown peaks with those of potential degradation products if standards are available.

Experimental Protocols

Protocol for Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol is a general guideline and may require optimization for specific equipment and purity requirements.

Objective: To determine the purity of this compound and detect the presence of degradation products.

Instrumentation and Conditions:

Parameter Condition
HPLC System A standard HPLC system with a UV detector
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid) may be a good starting point.
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm (or a wavelength maximum determined by UV-Vis spectroscopy of a pure sample)
Injection Volume 10 µL
Column Temperature 30 °C

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of a suitable solvent (e.g., acetonitrile) to prepare a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Analysis:

    • Inject a blank (mobile phase) to establish a baseline.

    • Inject the prepared sample solution.

    • Record the chromatogram and integrate the peak areas.

  • Purity Calculation: The purity of this compound can be calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve inject Inject Sample dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC Purity Assessment.

Visualizing Stability and Degradation

Key Factors Influencing Stability

The stability of this compound is a balance of its inherent chemical properties and external environmental factors.

Stability_Factors substance This compound light Light (Photolysis) light->substance heat Heat (Thermal Degradation) heat->substance air Air (Oxidation) air->substance moisture Moisture (Hydrolysis) moisture->substance dark Dark Storage dark->light cool Cool Temperature cool->heat inert Inert Atmosphere inert->air dry Dry Conditions dry->moisture

Caption: Factors Affecting Stability and Protective Measures.

Potential Degradation Pathways

The following diagram illustrates the likely degradation pathways of this compound based on its functional groups.

Degradation_Pathways cluster_degradation Degradation Products start This compound oxidation Oxidized Products (e.g., N-oxides, colored polymers) start->oxidation Oxidation (Air, O2) hydrolysis 2-(4-iodoanilino)acetic acid + Ethanol start->hydrolysis Hydrolysis (H2O, Acid/Base) photolysis De-iodinated Products + Radical Species start->photolysis Photolysis (UV Light)

Caption: Potential Degradation Pathways.

References

Work-up procedures to remove impurities from Ethyl 2-(4-iodoanilino)acetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions regarding the work-up and purification of Ethyl 2-(4-iodoanilino)acetate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The synthesis, typically proceeding via nucleophilic substitution between 4-iodoaniline and an ethyl haloacetate (e.g., ethyl bromoacetate), can lead to several common impurities. These include unreacted starting materials (4-iodoaniline), dialkylated byproducts (ethyl 2-[acetyl(4-iodophenyl)amino]acetate), and hydrolysis products (2-(4-iodoanilino)acetic acid). Residual solvents from the reaction or work-up, such as ethyl acetate or dichloromethane, are also common.[1][2]

Q2: What is a standard work-up procedure after the reaction is complete?

A2: A typical liquid-liquid extraction is the first step in purification. The reaction mixture is often diluted with an organic solvent like ethyl acetate and washed sequentially with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic impurities, water, and brine to reduce the water content in the organic layer. The organic phase is then dried over an anhydrous salt like sodium sulfate, filtered, and concentrated under reduced pressure.[1]

Q3: How can I effectively remove unreacted 4-iodoaniline?

A3: Unreacted 4-iodoaniline can be removed with an acidic wash during the work-up. By washing the organic layer with a dilute acid solution (e.g., 1M HCl), the basic aniline will be protonated to form a water-soluble ammonium salt, which will partition into the aqueous layer.

Q4: My product appears to be an oil, but I expected a solid. What should I do?

A4: this compound can exist as a low-melting solid or a thick oil, especially if minor impurities are present. Purification via flash column chromatography is highly recommended to obtain the pure compound. If the purified product is still an oil, it can sometimes be induced to crystallize by scratching the flask with a glass rod, seeding with a small crystal, or triturating with a non-polar solvent like hexanes.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Multiple spots on TLC plate, difficult to separate. Complex mixture of products and byproducts.[1]Optimize chromatography conditions. A shallow solvent gradient (e.g., starting with 100% Hexane and slowly increasing the percentage of Ethyl Acetate) can improve separation.[1]
Product is contaminated with a less polar byproduct. This is likely the N,N-disubstituted byproduct.This impurity should elute before the desired product in normal-phase chromatography. Careful fractionation during column chromatography is necessary.[1]
Product yield is low after work-up. Significant product loss during extraction steps.[1]Ensure proper phase separation during extractions. Perform back-extractions of the aqueous layers with the organic solvent to recover any dissolved product.
Final product NMR shows residual ethyl acetate. Ethyl acetate is trapped in the product, especially if it is a viscous oil.Co-evaporate the product with a more volatile solvent like dichloromethane or diethyl ether (2-3 times) using a rotary evaporator.[3] Placing the sample under high vacuum for an extended period can also help.[3]
Product degrades during purification. The N-alkylated iodoaniline derivative may be sensitive to strong acids or prolonged heat.[1]Avoid strong acidic conditions during work-up if possible. Concentrate the product at a lower temperature on the rotary evaporator.

Purification Protocols and Data

Protocol 1: General Work-Up and Liquid-Liquid Extraction
  • Quenching: Once the reaction is deemed complete by TLC or LCMS, cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel and wash sequentially with:

    • 1M HCl (if unreacted 4-iodoaniline is suspected).

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any acid.

    • Water.

    • Brine (saturated aqueous NaCl solution).[1]

  • Drying: Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Adsorb the crude product onto a small amount of silica gel. To do this, dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate), add silica gel, and evaporate the solvent to get a dry, free-flowing powder.

  • Loading: Carefully add the silica-adsorbed sample to the top of the prepared column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding ethyl acetate. A typical starting gradient might be 5% ethyl acetate in hexane.[4]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Table 1: Recommended Solvent Systems for Column Chromatography
Solvent System (v/v) Typical Product Rf Separation Profile
9:1 Hexane / Ethyl Acetate0.2 - 0.3Good for separating non-polar impurities.
4:1 Hexane / Ethyl Acetate0.4 - 0.5A standard system providing good resolution.[4]
1:1 Hexane / Ethyl Acetate0.7 - 0.8Use for eluting more polar compounds or flushing the column.[4]

Visual Workflows

G cluster_0 Liquid-Liquid Extraction Workflow A Reaction Mixture B Dilute with Ethyl Acetate A->B C Transfer to Separatory Funnel B->C D Wash with 1M HCl (Optional) C->D E Wash with sat. NaHCO3 D->E K Aqueous Layers (Discard or Back-Extract) D->K F Wash with Brine E->F E->K G Separate Organic Layer F->G F->K H Dry over Na2SO4 G->H G->K I Filter and Concentrate H->I J Crude Product I->J

Caption: Workflow for a standard liquid-liquid extraction.

G cluster_1 Flash Column Chromatography Workflow A Crude Product B Adsorb onto Silica Gel A->B C Load onto Packed Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G Fractions are pure J Impure Fractions (Re-column or Discard) F->J Fractions are impure H Evaporate Solvent G->H I Pure Product H->I

Caption: Workflow for purification by flash chromatography.

References

Validation & Comparative

A Comparative Analysis of Ethyl 2-(4-iodoanilino)acetate and its Bromo Analog for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Two Key Synthetic Intermediates

Ethyl 2-(4-iodoanilino)acetate and its counterpart, Ethyl 2-(4-bromoanilino)acetate, are pivotal intermediates in the synthesis of a wide array of complex organic molecules, particularly in the realm of medicinal chemistry. Their shared structural framework, featuring a halogenated aniline core coupled to an ethyl acetate moiety, provides a versatile scaffold for constructing novel heterocyclic compounds and pharmacologically active agents. The primary distinction lies in the halogen substituent—iodine versus bromine—which imparts significant differences in their reactivity, physical properties, and utility in synthetic applications. This guide provides a detailed comparison of these two analogs, supported by experimental data and protocols to inform selection for specific research and development needs.

Physicochemical Properties: A Side-by-Side Comparison

The substitution of bromine with iodine results in a notable increase in molecular weight and density, which are key considerations for reaction stoichiometry and downstream processing. While specific experimental data for the iodo-analog is less commonly published, the following table summarizes the known and predicted properties.

PropertyThis compoundEthyl 2-(4-bromoanilino)acetate
Molecular Formula C₁₀H₁₂INO₂C₁₀H₁₂BrNO₂[1]
Molecular Weight 305.11 g/mol 258.11 g/mol [1]
Appearance Off-white to light brown solid (Predicted)Solid
Melting Point Data not availableData not available
Boiling Point Decomposes upon heating (Predicted)Decomposes upon heating (Predicted)
Solubility Soluble in DMSO, DMF, Ethyl Acetate, AcetoneSoluble in DMSO, DMF, Ethyl Acetate, Acetone

Spectroscopic Data Analysis

The spectral characteristics of these molecules are crucial for their identification and for monitoring reaction progress. Below is a comparative summary of their expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra are expected to be similar, with key differences in the chemical shifts of the aromatic protons due to the different electronic effects of iodine and bromine.

AssignmentThis compound (Predicted, CDCl₃)Ethyl 2-(4-bromoanilino)acetate (Predicted, CDCl₃)
CH₃ (Ethyl) ~1.3 ppm (t, 3H)~1.3 ppm (t, 3H)
CH₂ (Ester) ~4.2 ppm (q, 2H)~4.2 ppm (q, 2H)
CH₂ (Acetate) ~3.9 ppm (s, 2H)~3.9 ppm (s, 2H)
NH ~4.5 ppm (br s, 1H)~4.5 ppm (br s, 1H)
Aromatic H ~6.5-7.5 ppm (m, 4H)~6.6-7.3 ppm (m, 4H)

¹³C NMR: The carbon spectra will show a significant downfield shift for the carbon atom directly attached to the halogen. The C-I bond will exhibit a more pronounced shift compared to the C-Br bond.

AssignmentThis compound (Predicted, CDCl₃)Ethyl 2-(4-bromoanilino)acetate (Predicted, CDCl₃)
CH₃ (Ethyl) ~14 ppm~14 ppm
CH₂ (Acetate) ~47 ppm~47 ppm
CH₂ (Ester) ~62 ppm~62 ppm
C-I ~82 ppm-
C-Br -~112 ppm
Aromatic C ~115, 138, 146 ppm~114, 132, 145 ppm
C=O (Ester) ~171 ppm~171 ppm
Infrared (IR) Spectroscopy

The IR spectra are dominated by characteristic vibrations of the amine, ester, and aromatic functionalities.

Functional GroupWavenumber (cm⁻¹)
N-H Stretch 3350 - 3450
Aromatic C-H Stretch 3000 - 3100
Aliphatic C-H Stretch 2850 - 2980
C=O (Ester) Stretch 1720 - 1740
C-N Stretch 1250 - 1350
C-X (C-I / C-Br) Stretch 500 - 600
Mass Spectrometry (MS)

The mass spectra provide definitive information on the molecular weight and halogen presence. The bromo analog will exhibit a characteristic M+2 isotopic peak of nearly equal intensity to the molecular ion peak, a hallmark of a single bromine atom.

IonThis compound (m/z)Ethyl 2-(4-bromoanilino)acetate (m/z)
[M]⁺ 305257 / 259 (approx. 1:1 ratio)
[M-OC₂H₅]⁺ 260212 / 214
[M-COOC₂H₅]⁺ 218170 / 172

Synthetic Protocols and Reactivity

Both compounds are typically synthesized via nucleophilic substitution of an ethyl haloacetate with the corresponding 4-haloaniline. Ethyl bromoacetate is a common and cost-effective alkylating agent for this transformation.

General Experimental Protocol for Synthesis
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-iodoaniline (or 4-bromoaniline) (1.0 eq.), ethyl bromoacetate (1.2 eq.), and anhydrous potassium carbonate (2.0 eq.) in a suitable solvent such as acetone or acetonitrile.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 8-12 hours.

  • Work-up: After cooling to room temperature, filter the reaction mixture to remove the inorganic salts. Wash the filter cake with the solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product Aniline 4-Haloaniline (X = I or Br) Reaction N-Alkylation Aniline->Reaction EBA Ethyl Bromoacetate EBA->Reaction Base K₂CO₃ Base->Reaction Base Solvent Acetone / ACN Solvent->Reaction Solvent Heat Reflux Heat->Reaction Heat Product Ethyl 2-(4-haloanilino)acetate Reaction->Product

Caption: General synthesis workflow for Ethyl 2-(4-haloanilino)acetates.

Comparative Reactivity in Cross-Coupling Reactions

The most significant difference between the iodo and bromo analogs is the reactivity of the carbon-halogen bond. The C-I bond is weaker than the C-Br bond, making this compound a more reactive substrate in many palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[2][3] This allows for milder reaction conditions and often results in higher yields.[3]

  • Aryl Iodides: Generally exhibit higher reactivity, enabling reactions at lower temperatures.[2]

  • Aryl Bromides: Typically require higher temperatures or more active catalyst systems to achieve comparable conversion rates.[4]

However, it is noteworthy that in some specific Suzuki-Miyaura reactions employing traditional Pd/PPh₃ catalyst systems at lower temperatures (~50 °C), aryl bromides have been observed to provide more efficient coupling than their iodo counterparts.[5] This counterintuitive reactivity highlights the importance of catalyst and condition screening for specific applications.

Applications in Drug Development

Both molecules serve as crucial building blocks for synthesizing compounds with potential therapeutic applications. The anilinoacetate scaffold is a common feature in molecules designed to interact with various biological targets. The halogen atom provides a convenient handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

G cluster_synthesis Synthetic Pathway cluster_biological Biological Modulation Start Ethyl 2-(4-haloanilino)acetate (X = I or Br) Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Library Diverse Compound Library Coupling->Library Target Protein Target (e.g., Kinase, Receptor) Library->Target Binding/ Inhibition Pathway Signaling Pathway Target->Pathway Modulates Response Cellular Response Pathway->Response Leads to

Caption: Role as a scaffold in modulating a generic signaling pathway.

Conclusion

The choice between this compound and its bromo analog is primarily dictated by the desired reactivity in subsequent synthetic steps.

  • This compound is the preferred substrate for cross-coupling reactions where milder conditions are required, owing to the higher reactivity of the C-I bond.

  • Ethyl 2-(4-bromoanilino)acetate offers a more stable and often more cost-effective alternative, suitable for reactions where the C-Br bond's robustness is advantageous or when harsher reaction conditions are acceptable.

Understanding these key differences allows researchers to make informed decisions, optimizing synthetic routes and accelerating the discovery and development of new chemical entities.

References

Reactivity of Iodoaniline Isomers in Palladium Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-iodoaniline isomers in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Understanding the relative reactivity of these isomers is crucial for designing efficient synthetic routes and optimizing reaction conditions in the development of pharmaceuticals and other advanced materials. The information presented is a synthesis of literature data, highlighting the impact of the iodine substituent's position on the aromatic ring on the reaction outcomes.

Executive Summary

The reactivity of iodoaniline isomers in palladium-catalyzed cross-coupling reactions is significantly influenced by both electronic and steric factors. The general trend observed across Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions indicates that the reactivity typically follows the order: para > meta > ortho .

  • Para-iodoaniline generally exhibits the highest reactivity due to the minimal steric hindrance at the reaction center and the favorable electronic influence of the amino group.

  • Meta-iodoaniline shows intermediate reactivity, with electronic effects being the primary differentiating factor from the para isomer.

  • Ortho-iodoaniline consistently demonstrates the lowest reactivity. This is primarily attributed to the significant steric hindrance imposed by the adjacent amino group, which can impede the approach of the palladium catalyst and other reactants.

Quantitative Data Comparison

The following tables summarize representative data for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions of iodoaniline isomers. It is important to note that the data is compiled from various sources, and direct quantitative comparison can be influenced by slight variations in experimental conditions. However, the general trends in reactivity are evident.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. The reactivity of iodoanilines in this reaction is sensitive to the position of the iodine atom.

IsomerAryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Iodoaniline4-IodoanilinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002~95
m-Iodoaniline3-IodoanilinePhenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Dioxane11012~85-90
o-Iodoaniline2-IodoanilinePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8024~70-80

Note: Yields are approximate and based on typical literature values for similar substrates under optimized conditions.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. Steric hindrance around the carbon-iodine bond plays a significant role in determining the efficiency of this reaction.

IsomerAryl HalideAlkeneCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Iodoaniline4-IodoanilineStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF1006>90
m-Iodoaniline3-IodoanilineStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10012~80-85
o-Iodoaniline2-IodoanilineStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF12024~50-60

Note: Yields are approximate and based on typical literature values for similar substrates under optimized conditions.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a fundamental transformation for the formation of carbon-nitrogen bonds. The proximity of the amino group in ortho-iodoaniline can lead to catalyst inhibition or side reactions.

IsomerAryl HalideAmineCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
p-Iodoaniline4-IodoanilineMorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene1008>95
m-Iodoaniline3-IodoanilineMorpholinePd₂(dba)₃ / RuPhosNaOtBuToluene10016~88-92
o-Iodoaniline2-IodoanilineMorpholinePd(OAc)₂ / RuPhosNaOtBuToluene11024~65-75

Note: Yields are approximate and based on typical literature values for similar substrates under optimized conditions.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of these cross-coupling reactions. The following are generalized procedures that can serve as a starting point for optimization.

General Procedure for Suzuki-Miyaura Coupling

To an oven-dried Schlenk tube are added the iodoaniline isomer (1.0 mmol), the arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times. A degassed solvent mixture (e.g., toluene/ethanol/water, 4:1:1, 5 mL) is then added via syringe. The reaction mixture is heated with vigorous stirring for the specified time, monitoring the progress by TLC or GC-MS. After cooling to room temperature, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

General Procedure for Heck Reaction

In a sealed tube, the iodoaniline isomer (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine ligand (e.g., P(o-tol)₃, 0.04 mmol), and a base (e.g., Et₃N, 2.0 mmol) are combined in a suitable solvent (e.g., DMF, 5 mL). The tube is sealed and heated with stirring for the specified time. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash chromatography on silica gel.

General Procedure for Buchwald-Hartwig Amination

In a glovebox, an oven-dried Schlenk tube is charged with the iodoaniline isomer (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a ligand (e.g., RuPhos, 0.02 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol). The tube is sealed, removed from the glovebox, and a degassed solvent (e.g., toluene, 5 mL) is added, followed by the amine (1.2 mmol). The reaction mixture is then heated with stirring for the specified duration. After cooling, the mixture is passed through a short pad of Celite, washing with an organic solvent. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

Mechanistic Considerations and Reactivity Trends

The observed reactivity order (para > meta > ortho ) can be rationalized by considering the interplay of electronic and steric effects within the catalytic cycles of these reactions.

Logical Flow of Reactivity Comparison

G cluster_isomers Iodoaniline Isomers cluster_factors Influencing Factors cluster_reactivity Observed Reactivity ortho ortho-Iodoaniline Steric Steric Hindrance ortho->Steric Low Low ortho->Low - High Steric Hindrance - Potential Chelation meta meta-Iodoaniline Electronic Electronic Effects (Inductive vs. Resonance) meta->Electronic Medium Medium meta->Medium - Moderate Electronics para para-Iodoaniline para->Electronic High High para->High - Minimal Steric Hindrance - Favorable Electronics Steric->Low Electronic->High Electronic->Medium

Caption: Factors influencing the reactivity of iodoaniline isomers.

  • Electronic Effects : The amino group is an activating, ortho-, para-directing group due to its +R (resonance) effect, which increases the electron density on the aromatic ring and can facilitate oxidative addition. However, it also has a -I (inductive) effect. For the para and ortho isomers, the +R effect dominates, making the carbon-iodine bond more susceptible to oxidative addition compared to the meta isomer where the +R effect does not extend to the iodine-bearing carbon.

  • Steric Hindrance : This is the most significant factor for the low reactivity of ortho-iodoaniline. The bulky amino group adjacent to the iodine atom sterically hinders the approach of the bulky palladium catalyst, which is a prerequisite for the initial oxidative addition step in all three catalytic cycles. This steric clash raises the activation energy of this rate-determining step.

Generalized Catalytic Cycle for Cross-Coupling

G Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII R-Pd(II)L_n-X OxAdd->PdII Transmetalation_Coupling Transmetalation (Suzuki) or Alkene/Amine Coordination PdII->Transmetalation_Coupling R'-M (Suzuki) Alkene (Heck) Amine (B-H) Intermediate R-Pd(II)L_n-R' Transmetalation_Coupling->Intermediate RedElim Reductive Elimination Intermediate->RedElim RedElim->Pd0 R-R'

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

The initial oxidative addition of the iodoaniline to the Pd(0) catalyst is often the rate-determining step. The ease of this step is influenced by the steric and electronic environment of the C-I bond, explaining the observed reactivity differences among the isomers.

Conclusion

The positional isomerism of iodoanilines has a profound impact on their reactivity in palladium-catalyzed cross-coupling reactions. A clear understanding of the governing steric and electronic effects is essential for synthetic chemists to predict reaction outcomes and to select the most appropriate isomer and reaction conditions for achieving the desired transformation efficiently. While para-iodoaniline is generally the most reactive substrate, successful couplings of the less reactive meta and ortho isomers can be achieved through careful optimization of the catalyst system, ligands, and reaction parameters.

The Halogen's Edge: A Comparative Guide to Ethyl 2-(4-iodoanilino)acetate and Other Anilino-Building Blocks in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Halogenated Anilino-Acetate Building Blocks in the Synthesis and Efficacy of Kinase Inhibitors.

In the landscape of modern drug discovery, particularly in the development of targeted cancer therapies, the aniline scaffold remains a cornerstone for the synthesis of potent kinase inhibitors. The strategic modification of the aniline ring, especially through halogenation, has proven to be a powerful tool for modulating a compound's biological activity, selectivity, and pharmacokinetic profile. This guide provides a comprehensive comparison of Ethyl 2-(4-iodoanilino)acetate with its bromo, chloro, and unsubstituted counterparts, offering insights into their respective efficacies as building blocks for kinase inhibitors.

Physicochemical Properties: The Impact of Halogen Substitution

The nature of the halogen atom at the para-position of the anilino-acetate scaffold significantly influences its physicochemical properties, which in turn affects the pharmacokinetic and pharmacodynamic behavior of the resulting drug candidates. Generally, as we move down the halogen group from chlorine to iodine, there is an increase in atomic radius, polarizability, and lipophilicity, while electronegativity decreases. These trends have a direct impact on a molecule's ability to cross cell membranes, bind to its target, and undergo metabolism.

PropertyEthyl 2-anilinoacetateEthyl 2-(4-chloroanilino)acetateEthyl 2-(4-bromoanilino)acetateThis compound
Molecular Formula C₁₀H₁₃NO₂C₁₀H₁₂ClNO₂C₁₀H₁₂BrNO₂C₁₀H₁₂INO₂
Molecular Weight ( g/mol ) 179.22213.66258.11305.11
Predicted logP 1.892.582.823.19
Predicted pKa (Amine) 4.53.93.83.7

Note: Predicted values are generated from computational models and may vary from experimental data.

Comparative Efficacy in Kinase Inhibition: A Look at the Data

The true measure of a building block's utility lies in the biological activity of the compounds it helps create. While direct comparative data for inhibitors synthesized from the simple ethyl anilinoacetate series is limited, extensive research on more complex kinase inhibitors, such as those based on the 4-anilinoquinazoline scaffold, provides a clear picture of the influence of halogen substitution on inhibitory potency. The data below, collated from studies on Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, demonstrates a recurring trend where the presence and nature of the halogen at the 4-position of the aniline ring are critical for high-affinity binding.

Epidermal Growth Factor Receptor (EGFR) Inhibition
Compound DerivativeTargetIC₅₀ (nM)
4-(3-Bromoanilino)-6,7-dimethoxyquinazolineEGFR10.41
4-(3-Chloroanilino)-6,7-dimethoxyquinazolineEGFR11.65
4-(3-Iodoanilino)-7-methoxy-quinazoline derivative EGFR 9.2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Compound DerivativeTargetIC₅₀ (nM)
Indolin-2-one derivative with 4-chloroaniline moietyVEGFR-2160
Indolin-2-one derivative with 4-iodoaniline moiety VEGFR-2 87
Sorafenib (Reference Drug)VEGFR-280

The data consistently suggests that iodo-substituted analogs often exhibit comparable or superior inhibitory activity compared to their chloro and bromo counterparts. This can be attributed to the unique properties of the iodine atom, including its size, polarizability, and ability to form halogen bonds, which can lead to enhanced interactions within the ATP-binding pocket of the kinase.

Experimental Protocols

To facilitate a standardized comparison of these building blocks in a research setting, the following are detailed methodologies for key experiments.

General Synthesis of 4-Anilinoquinazoline Kinase Inhibitors

This protocol describes a common method for synthesizing 4-anilinoquinazoline derivatives, which are frequently used to evaluate the efficacy of different aniline building blocks.

Workflow:

A Start with 4-chloroquinazoline B React with substituted aniline (e.g., this compound) A->B C Reflux in isopropanol B->C D Purify by column chromatography C->D E Characterize (NMR, MS) D->E

Caption: Synthetic workflow for 4-anilinoquinazoline inhibitors.

Procedure:

  • To a solution of the appropriate 4-chloroquinazoline (1 equivalent) in isopropanol, add the desired substituted aniline (e.g., this compound, 1.1 equivalents).

  • Add a catalytic amount of hydrochloric acid.

  • Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of a compound required to inhibit 50% of the target kinase's activity.

Workflow:

A Prepare serial dilutions of inhibitor B Incubate inhibitor with kinase and substrate A->B C Initiate reaction with ATP B->C D Stop reaction and measure kinase activity (e.g., luminescence) C->D E Calculate IC50 values D->E

Caption: Workflow for determining kinase inhibitor IC₅₀ values.

Procedure:

  • Prepare serial dilutions of the test compounds in a suitable buffer.

  • In a microplate, add the recombinant kinase enzyme and the appropriate substrate.

  • Add the serially diluted test compounds to the wells and incubate for a specified time (e.g., 10 minutes) at room temperature.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining kinase activity using a suitable detection method (e.g., luminescence-based assays that quantify the amount of ATP consumed).

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

In Vitro Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its potential in vivo clearance.[1][2]

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Thaw pooled human liver microsomes on ice.

  • Prepare an incubation mixture containing phosphate buffer (pH 7.4), the test compound at a final concentration of 1 µM, and liver microsomes (0.5 mg/mL protein).

  • Pre-warm the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Determine the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound over time.

Signaling Pathway Visualization

The aniline-based building blocks discussed are instrumental in developing inhibitors for key signaling pathways implicated in cancer, such as the EGFR and VEGFR-2 pathways.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation.[1][3] Dysregulation of the EGFR pathway is a common driver of tumorigenesis.

EGFR_Pathway EGF EGF/TGF-α EGFR EGFR Dimerization & Autophosphorylation EGF->EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg STAT STAT EGFR->STAT Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Raf STAT->Proliferation

Caption: Simplified EGFR signaling cascade.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a major strategy in anti-angiogenic cancer therapy.

VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Dimerization & Autophosphorylation VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Src Src VEGFR2->Src PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Endothelial Cell Proliferation & Migration ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival & Permeability Akt->Survival FAK FAK Src->FAK FAK->Proliferation

Caption: Key downstream pathways of VEGFR-2 signaling.

Conclusion

The choice of building block is a critical decision in the design of novel kinase inhibitors. While Ethyl 2-(4-chloroanilino)acetate and Ethyl 2-(4-bromoanilino)acetate are effective scaffolds, the available data suggests that This compound offers a distinct advantage in achieving high-potency kinase inhibition. The unique properties of the iodine atom can facilitate stronger and more specific interactions with the target protein. However, it is also important to consider the potential for increased metabolic liabilities, such as in vivo deiodination. Therefore, a balanced approach that considers both the potential for enhanced potency and the metabolic stability of the resulting compounds is crucial for the successful development of new drug candidates. This guide provides the foundational data and protocols to aid researchers in making informed decisions in their drug discovery endeavors.

References

A Comparative Guide to the Synthesis of Ethyl 2-(4-iodoanilino)acetate: A New Microwave-Assisted Route vs. Traditional Thermal Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. Ethyl 2-(4-iodoanilino)acetate is a valuable building block in the synthesis of various pharmacologically active molecules. This guide provides a detailed comparison of a novel, microwave-assisted synthetic route to this compound against the traditional thermal method, supported by experimental data and protocols.

The validation of a new synthetic pathway hinges on its ability to offer significant advantages over existing methods, such as improved yield, reduced reaction time, milder reaction conditions, and adherence to the principles of green chemistry. This guide objectively compares a modern microwave-assisted approach to the classical thermal synthesis of this compound, providing the necessary data for an informed assessment.

Performance Comparison: Microwave-Assisted vs. Traditional Synthesis

The following table summarizes the key performance indicators for the synthesis of this compound via a traditional thermal route and a new microwave-assisted route. The data presented is a representative compilation from analogous synthetic procedures for N-aryl glycine esters.

ParameterTraditional Thermal SynthesisNew Microwave-Assisted Synthesis
Reaction Time Several hours (typically 4-12 h)Minutes (typically 5-20 min)
Typical Yield 60-80%85-95%
Energy Consumption High (prolonged heating)Low (short irradiation time)
Solvent Usage Often requires higher boiling point solventsCan be performed with less solvent or in solvent-free conditions
Byproduct Formation Potential for increased byproducts due to longer reaction times at high temperaturesGenerally cleaner reactions with fewer byproducts
Process Control StandardPrecise temperature and pressure control

Experimental Protocols

Traditional Thermal Synthesis of this compound

This method involves the direct N-alkylation of 4-iodoaniline with ethyl bromoacetate using a base and conventional heating.

Materials:

  • 4-iodoaniline

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃)

  • Acetonitrile or Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-iodoaniline (1.0 eq) in acetonitrile or DMF, add potassium carbonate (1.5 eq).

  • Add ethyl bromoacetate (1.1 eq) dropwise to the mixture.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Dissolve the residue in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

New Microwave-Assisted Synthesis of this compound

This novel approach utilizes microwave irradiation to dramatically reduce reaction times and improve yields. This method can often be performed under solvent-free or reduced solvent conditions.

Materials:

  • 4-iodoaniline

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Ethanol (optional, as solvent)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave-safe reaction vessel, combine 4-iodoaniline (1.0 eq), ethyl bromoacetate (1.2 eq), and potassium carbonate (1.5 eq).

  • If a solvent is used, add a minimal amount of ethanol to create a slurry. For a solvent-free reaction, ensure the reagents are finely ground and well-mixed.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120 °C) for 5-20 minutes. The reaction progress can be monitored by TLC if trial runs are performed.

  • After the reaction is complete, cool the vessel to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter to remove the inorganic base.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting product is often of high purity, but can be further purified by column chromatography if necessary.

Workflow of the New Microwave-Assisted Synthetic Route

reagents 4-Iodoaniline Ethyl Bromoacetate K₂CO₃ mixing Mixing of Reagents (Solvent-free or minimal Ethanol) reagents->mixing microwave Microwave Irradiation (120°C, 5-20 min) mixing->microwave workup Work-up (Filtration, Extraction, Drying) microwave->workup product This compound (High Purity) workup->product

Caption: Workflow for the microwave-assisted synthesis of this compound.

Concluding Remarks

The validation of this new microwave-assisted synthetic route for this compound demonstrates clear advantages over the traditional thermal method. The significant reduction in reaction time, coupled with higher yields and alignment with green chemistry principles, makes it a superior choice for efficient chemical synthesis.[1][2][3][4][5][6] The adoption of such modern techniques can lead to more sustainable and cost-effective processes in the development of pharmaceutical intermediates.

References

A Spectroscopic Comparison of Ethyl 2-(4-iodoanilino)acetate and its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of Ethyl 2-(4-iodoanilino)acetate with its precursors, 4-iodoaniline and ethyl 2-bromoacetate. The information herein is intended to support research and development activities by offering a comprehensive overview of the spectral characteristics of these compounds. While experimental data for the precursors is readily available, a complete experimental spectroscopic dataset for this compound is not present in publicly accessible databases. Therefore, the analysis of the final product is based on predicted spectral features derived from the structures of the precursors and general principles of spectroscopy.

Synthesis Pathway

The synthesis of this compound from 4-iodoaniline and ethyl 2-bromoacetate is a classical example of N-alkylation. The reaction involves the nucleophilic attack of the amino group of 4-iodoaniline on the electrophilic carbon of ethyl 2-bromoacetate, leading to the formation of the corresponding secondary amine.

G 4-Iodoaniline 4-Iodoaniline This compound This compound 4-Iodoaniline->this compound N-Alkylation Ethyl 2-bromoacetate Ethyl 2-bromoacetate Ethyl 2-bromoacetate->this compound

Caption: Synthesis of this compound.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 4-iodoaniline, ethyl 2-bromoacetate, and the predicted data for this compound.

¹H NMR Data (Chemical Shift δ in ppm)
CompoundAromatic Protons (Ar-H)-NH / -NH₂ Proton-CH₂- (ester)-CH₂- (bromo)-CH₃ (ester)
4-Iodoaniline 7.39 (d), 6.45 (d)3.61 (s)---
Ethyl 2-bromoacetate --4.24 (q)3.84 (s)1.31 (t)
This compound (Predicted) ~7.4 (d), ~6.6 (d)~4.0 (br s)4.20 (q)3.95 (s)1.25 (t)
¹³C NMR Data (Chemical Shift δ in ppm)
CompoundC=O (ester)Aromatic C-IAromatic C-NAromatic C-H-CH₂- (ester)-CH₂- (amino)-CH₃ (ester)
4-Iodoaniline -78.9146.4137.8, 117.1---
Ethyl 2-bromoacetate 167.0---62.126.014.0
This compound (Predicted) ~170~80~145~138, ~115~61~45~14
IR Spectroscopy Data (Wavenumber in cm⁻¹)
CompoundN-H StretchC-H (Aromatic) StretchC-H (Aliphatic) StretchC=O Stretch (Ester)C-N StretchC-I Stretch
4-Iodoaniline 3400-3200~3050--~1300~500
Ethyl 2-bromoacetate --2980-2850~1735--
This compound (Predicted) ~3350~30502980-2850~1730~1320~500
Mass Spectrometry Data (m/z)
CompoundMolecular Ion (M⁺)Key Fragment Ions
4-Iodoaniline 21992, 65
Ethyl 2-bromoacetate 166/168 (Br isotopes)121/123, 88, 43
This compound (Predicted) 305218 (loss of -COOEt), 178 (loss of -CH₂COOEt)

Experimental Protocols

Synthesis of this compound

This protocol is a general procedure for the N-alkylation of anilines and can be adapted for the synthesis of the target compound.

Materials:

  • 4-Iodoaniline

  • Ethyl 2-bromoacetate

  • Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃)

  • Ethanol or Acetonitrile as solvent

  • Ethyl acetate for extraction

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 4-iodoaniline (1 equivalent) in ethanol or acetonitrile.

  • Add a base such as sodium bicarbonate or potassium carbonate (1.5-2 equivalents).

  • To this mixture, add ethyl 2-bromoacetate (1.1 equivalents) dropwise at room temperature with stirring.

  • The reaction mixture is then heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is evaporated to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz spectrometer.

  • Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy:

  • IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer.

  • Samples can be analyzed as a thin film on a salt plate (for liquids) or as a KBr pellet (for solids).

  • Characteristic absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

  • Mass spectra are obtained using an electron ionization (EI) or electrospray ionization (ESI) mass spectrometer.

  • The molecular ion peak (M⁺) and major fragment ions are reported as mass-to-charge ratios (m/z).

Disclaimer

The spectroscopic data for this compound presented in this guide is predictive and based on the analysis of its precursors and known spectroscopic trends for similar chemical structures. Experimental verification is required for confirmation.

Comparative Analysis of the Biological Potential of Ethyl 2-(4-iodoanilino)acetate and its Chloro-Analog: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

A direct comparative analysis of the biological activities of compounds derived from Ethyl 2-(4-iodoanilino)acetate and its chloro-analog, Ethyl 2-(4-chloroanilino)acetate, is not available in the current scientific literature. No studies presenting side-by-side quantitative data on the biological efficacy of these specific iodo- and chloro-analogs have been published.

This guide provides a comprehensive overview of the known synthesis protocols for both compounds and outlines a proposed experimental workflow for their comparative biological evaluation. The inclusion of halogen atoms, such as iodine and chlorine, in pharmacologically active molecules is a common strategy in drug discovery to modulate their biological properties.[1][2] The nature of the halogen substituent can significantly influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets, leading to variations in efficacy and potency.[1][3][4] Generally, halogenated anilino-derivatives have been investigated for a range of bioactivities, including antimicrobial and anticancer properties.[5][6][7][8]

This document serves as a foundational resource for researchers aiming to investigate the differential biological effects of these two closely related compounds.

Synthesis Protocols

The synthesis of both this compound and Ethyl 2-(4-chloroanilino)acetate can be achieved through nucleophilic substitution.

Synthesis of Ethyl 2-(4-chloroanilino)acetate

A common method for the synthesis of Ethyl 2-(4-chloroanilino)acetate involves the reaction of 4-chloroaniline with ethyl chloroacetate in the presence of a base, such as anhydrous sodium acetate, under reflux conditions.[9][10]

  • Reactants: 4-chloroaniline, ethyl chloroacetate, anhydrous sodium acetate.

  • Solvent: Not explicitly specified, but the reaction is heated under reflux.

  • Procedure: A solution of 4-chloroaniline, anhydrous sodium acetate, and ethyl chloroacetate is heated under reflux for an extended period (e.g., 18 hours).[9][10] Following the reaction, the mixture is worked up to isolate the desired product.

Synthesis of this compound

The synthesis of this compound can be inferred from general methods for the preparation of 2-iodoanilines and the alkylation of anilines. A plausible route involves the reaction of 4-iodoaniline with an ethyl haloacetate, such as ethyl chloroacetate or ethyl bromoacetate. The synthesis of ethyl iodoacetate itself can be achieved by reacting potassium iodide with ethyl chloroacetate.[11] The synthesis of 2-iodoanilines can be performed via decarboxylative iodination of anthranilic acids.[12]

  • Reactants: 4-iodoaniline, ethyl chloroacetate (or ethyl bromoacetate), and a suitable base.

  • Reaction Conditions: Similar to the synthesis of the chloro-analog, this reaction would likely be carried out in a suitable solvent under reflux.

Synthesis_Pathways cluster_chloro Synthesis of Chloro-Analog cluster_iodo Synthesis of Iodo-Analog 4-Chloroaniline 4-Chloroaniline Reaction_C Nucleophilic Substitution 4-Chloroaniline->Reaction_C Ethyl Chloroacetate_C Ethyl Chloroacetate Ethyl Chloroacetate_C->Reaction_C Product_C Ethyl 2-(4-chloroanilino)acetate Reaction_C->Product_C Base, Reflux 4-Iodoaniline 4-Iodoaniline Reaction_I Nucleophilic Substitution 4-Iodoaniline->Reaction_I Ethyl Haloacetate_I Ethyl Haloacetate Ethyl Haloacetate_I->Reaction_I Product_I This compound Reaction_I->Product_I Base, Reflux

Caption: General synthesis pathways for the iodo- and chloro-analogs.

Proposed Experimental Workflow for Comparative Biological Evaluation

To address the gap in the literature, a direct comparative study is necessary. The following workflow is proposed for a comprehensive evaluation of the biological activities of this compound and its chloro-analog.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_mechanistic Mechanistic Studies cluster_data Data Analysis & Comparison Synth_Iodo Synthesis of Iodo-Analog Purification Purification (e.g., Chromatography) Synth_Iodo->Purification Synth_Chloro Synthesis of Chloro-Analog Synth_Chloro->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Antimicrobial Antimicrobial Assays (MIC, MBC) Characterization->Antimicrobial Anticancer Anticancer Assays (MTT, Apoptosis) Characterization->Anticancer Anti_inflammatory Anti-inflammatory Assays (NO inhibition, Cytokine levels) Characterization->Anti_inflammatory Quant_Data Quantitative Data Collection (IC50, MIC values) Antimicrobial->Quant_Data Target_ID Target Identification Anticancer->Target_ID Anticancer->Quant_Data Anti_inflammatory->Quant_Data Pathway_Analysis Signaling Pathway Analysis Target_ID->Pathway_Analysis In_vivo In vivo Model Studies Pathway_Analysis->In_vivo Conclusion Conclusion on Structure-Activity Relationship In_vivo->Conclusion Comparison Comparative Analysis of Iodo vs. Chloro Quant_Data->Comparison Comparison->Conclusion

References

The Strategic Synthesis of Ethyl 2-(4-iodoanilino)acetate: A Cost-Benefit Analysis for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of synthetic intermediates is a critical decision that balances cost, efficiency, and strategic value. Ethyl 2-(4-iodoanilino)acetate, a versatile building block, offers a compelling case study in this decision-making process. This guide provides a comprehensive cost-benefit analysis of its synthesis, comparing a classical N-alkylation approach with modern cross-coupling alternatives, and contextualizes its utility in multi-step synthetic workflows.

Executive Summary

The synthesis of this compound is most commonly achieved through a direct N-alkylation of 4-iodoaniline with an ethyl haloacetate. This method stands out for its operational simplicity and cost-effectiveness. Alternative, more technologically advanced methods such as the Buchwald-Hartwig amination and Ullmann condensation offer higher yields and broader substrate scope but come at a significant premium due to the cost of catalysts and ligands. For many applications, particularly in early-stage research and development, the classical N-alkylation presents a favorable balance of cost and performance.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy for preparing this compound hinges on a trade-off between the cost of materials and the desired reaction performance. Below is a quantitative comparison of the primary synthetic routes.

ParameterProtocol 1: Classical N-AlkylationProtocol 2: Buchwald-Hartwig AminationProtocol 3: Ullmann Condensation
Starting Materials 4-Iodoaniline, Ethyl Chloroacetate4-Iodoaniline, Ethyl Acetate4-Iodoaniline, Ethyl Chloroacetate
Key Reagents Base (e.g., K₂CO₃, NaHCO₃)Palladium Pre-catalyst, Phosphine Ligand, BaseCopper Catalyst, Ligand (optional), Base
Estimated Reagent Cost per Mole of Product *~$50 - $100~$200 - $500+~$150 - $400+
Typical Yield 60-80%80-95%70-90%
Reaction Time 4 - 24 hours2 - 12 hours12 - 48 hours
Reaction Temperature Room Temperature to Reflux80 - 120 °C100 - 200 °C
Key Equipment Standard laboratory glasswareSchlenk line, glovebox (recommended)High-temperature reactor
Process Control BasicPrecise control of inert atmosphereHigh-temperature control

*Note: Estimated reagent costs are based on current market prices for laboratory-grade chemicals and may vary depending on the supplier, scale, and purity.

Detailed Experimental Protocols

Protocol 1: Classical N-Alkylation of 4-Iodoaniline

This method represents the most direct and economical approach to synthesizing this compound.

Reaction Scheme:

Procedure:

  • To a solution of 4-iodoaniline (1 equivalent) in a suitable solvent such as acetone or acetonitrile, add a base such as potassium carbonate (1.5 - 2 equivalents).

  • To this suspension, add ethyl chloroacetate or ethyl bromoacetate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound.

Cost-Benefit Breakdown

Classical N-Alkylation:

  • Cost: The primary costs are associated with the starting materials, 4-iodoaniline and ethyl chloroacetate, which are readily available and relatively inexpensive. The use of common bases and solvents keeps the overall cost low.

  • Benefit: This method is operationally simple, does not require specialized equipment, and is well-suited for both small-scale and large-scale synthesis. The moderate to good yields are often sufficient for many research applications.

Buchwald-Hartwig Amination & Ullmann Condensation:

  • Cost: The main cost drivers for these methods are the palladium or copper catalysts and the often complex phosphine or other ligands. These reagents can be significantly more expensive than the starting materials themselves.

  • Benefit: These methods offer the potential for higher yields, shorter reaction times, and a broader tolerance for functional groups on the starting materials. They are particularly valuable when the classical N-alkylation fails or gives poor yields, or for the synthesis of highly functionalized analogues.

Application in Multi-Step Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of the iodo-substituent provides a reactive handle for further cross-coupling reactions, while the anilinoacetate moiety can be a key pharmacophore or a precursor to other functional groups.

The following diagram illustrates a logical workflow where this compound serves as a key intermediate in the synthesis of a hypothetical bioactive molecule.

Synthesis_Workflow A 4-Iodoaniline C This compound A->C N-Alkylation B Ethyl Chloroacetate B->C F Functionalized Anilinoacetate C->F Pd-catalyzed D Boronic Acid Derivative D->F E Suzuki Coupling H Carboxylic Acid Derivative F->H Base or Acid G Hydrolysis J Bioactive Molecule H->J Peptide Coupling Reagent I Amide Coupling

Synthetic workflow utilizing this compound.

In this workflow, the synthesized this compound undergoes a Suzuki coupling with a boronic acid derivative to introduce further complexity. The resulting functionalized anilinoacetate is then hydrolyzed to the corresponding carboxylic acid, which can be coupled with an amine to form a final bioactive amide. This demonstrates the strategic importance of the title compound as a versatile scaffold.

Conclusion

For researchers and drug development professionals, the synthesis of this compound via classical N-alkylation offers a highly practical and cost-effective solution for accessing this valuable intermediate. While modern cross-coupling methods provide higher efficiency, their increased cost may not be justified for all applications. The decision of which synthetic route to employ should be based on a careful consideration of the project's budget, timeline, and the specific requirements of the target molecule. The strategic use of the iodo-substituent for subsequent transformations further enhances the value of this compound as a key building block in complex molecular synthesis.

A Comparative Guide to Alternative Reagents for the Synthesis of N-aryl Glycine Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-aryl glycine esters is a critical transformation in medicinal chemistry and materials science, as these motifs are prevalent in a wide array of biologically active compounds and functional materials. While classical methods have been employed for decades, a growing emphasis on efficiency, milder reaction conditions, and broader substrate scope has driven the development of several powerful alternative reagents and methodologies. This guide provides an objective comparison of the leading contemporary methods for the synthesis of N-aryl glycine esters, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific needs.

At a Glance: Comparison of Key Synthetic Methods

The following table summarizes the key quantitative parameters for the most prominent methods used in the synthesis of N-aryl glycine esters. The data presented are representative examples extracted from the cited literature.

MethodArylating ReagentCatalyst/PromoterSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Transition-Metal-Free N-Arylation Diaryliodonium SaltsNone1,4-Dioxane1504 - 2459 - 95[1][2]
Buchwald-Hartwig Amination Aryl Halides/TriflatesPalladium Catalyst (e.g., Pd(OAc)₂) & LigandToluene10012 - 2470 - 95[3][4][5][6]
Ullmann Condensation Aryl HalidesCopper Catalyst (e.g., CuI) & Ligand1,4-Dioxane90 - 11012 - 2471 - 85[7][8][9]
Reductive Amination Glyoxylic Acid DerivativesRhodium on Carbon (Rh/C)Methanol/Water20 - 257.5~40 - 97[10]

In-Depth Analysis of Synthetic Methodologies

This section provides a detailed overview of each method, including a general experimental protocol and a discussion of its advantages and limitations.

Transition-Metal-Free N-Arylation with Diaryliodonium Salts

This modern approach avoids the use of transition metals, which can be advantageous for applications in medicinal chemistry where metal contamination is a concern. The reaction proceeds via the electrophilic arylation of the amino group of the glycine ester by a diaryliodonium salt.[1][2][11][12]

General Experimental Protocol:

To a solution of the glycine ester (1.0 equiv.) and a base such as sodium carbonate (Na₂CO₃) (2.0 equiv.) in a suitable solvent like 1,4-dioxane is added the diaryliodonium salt (1.2 equiv.). The reaction mixture is then heated at a specified temperature (e.g., 150 °C) for a period of 4 to 24 hours. After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1][2]

Advantages:

  • Avoids transition metal catalysts, simplifying purification and reducing toxicity concerns.

  • Often proceeds with high yields and good functional group tolerance.[1][2]

  • Can be performed with retention of enantiomeric excess for chiral glycine esters.[1][2]

Limitations:

  • Diaryliodonium salts are often not commercially available and require separate synthesis.

  • Can require relatively high reaction temperatures.[1][2]

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Glycine Ester Glycine Ester Mix & Heat Mix & Heat Glycine Ester->Mix & Heat Diaryliodonium Salt Diaryliodonium Salt Diaryliodonium Salt->Mix & Heat Base Base Base->Mix & Heat Solvent Solvent Solvent->Mix & Heat Extraction Extraction Mix & Heat->Extraction Reaction Completion Purification Purification Extraction->Purification Product Product Purification->Product G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Aryl Halide Aryl Halide Mix & Heat Mix & Heat Aryl Halide->Mix & Heat Glycine Ester Glycine Ester Glycine Ester->Mix & Heat Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Mix & Heat Base Base Base->Mix & Heat Solvent Solvent Solvent->Mix & Heat Quench & Extract Quench & Extract Mix & Heat->Quench & Extract Reaction Completion Purification Purification Quench & Extract->Purification Product Product Purification->Product G Aryl Halide Aryl Halide N-Aryl Glycine Ester N-Aryl Glycine Ester Aryl Halide->N-Aryl Glycine Ester Glycine Ester Glycine Ester Glycine Ester->N-Aryl Glycine Ester Copper Catalyst Copper Catalyst Copper Catalyst->N-Aryl Glycine Ester Catalyzes Ligand Ligand Ligand->Copper Catalyst Activates Base Base Base->N-Aryl Glycine Ester Promotes Solvent Solvent Solvent->N-Aryl Glycine Ester Medium for Heating Heating Heating->N-Aryl Glycine Ester Enables G Aniline Aniline Imine Formation Imine Formation Aniline->Imine Formation Glyoxylic Acid Derivative Glyoxylic Acid Derivative Glyoxylic Acid Derivative->Imine Formation Reduction Reduction Imine Formation->Reduction Intermediate N-Aryl Glycine Ester N-Aryl Glycine Ester Reduction->N-Aryl Glycine Ester Final Product

References

Benchmarking Ethyl 2-(4-iodoanilino)acetate in Heterocyclic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is paramount to the successful synthesis of novel heterocyclic compounds. This guide provides a comparative performance benchmark of Ethyl 2-(4-iodoanilino)acetate against its bromo- and chloro-substituted analogues in the context of indole synthesis, a cornerstone of many pharmacologically active molecules.

While direct experimental data for the cyclization of this compound via methods like the Bischler-Möhlau or Fischer indole synthesis is not extensively documented in readily available literature, we can infer its reactivity and performance based on established protocols for analogous compounds. This guide will present a detailed, albeit projected, experimental protocol for the synthesis of ethyl 5-iodo-1H-indole-2-carboxylate, a likely product of such a reaction. This will be juxtaposed with known data for related halo-substituted anilinoacetates to provide a valuable comparative framework.

Performance Comparison of Ethyl 2-(4-haloanilino)acetates in Indole Synthesis

The reactivity of the halogen substituent on the aniline ring is a critical factor influencing the efficiency of cyclization reactions. In general, the C-I bond is weaker and more readily cleaved than C-Br and C-Cl bonds, suggesting that this compound would be a more reactive precursor in reactions involving metal-catalyzed bond formation or in classical acid-catalyzed cyclizations where electronic effects of the substituent play a role.

For the purpose of this guide, we will focus on the Bischler-Möhlau indole synthesis, a method that involves the acid-catalyzed cyclization of an α-arylamino ketone. The synthesis of the requisite α-arylamino acetate is a key initial step.

Table 1: Comparison of Reaction Parameters for the Synthesis of Ethyl 2-(4-haloanilino)acetates and Their Subsequent Cyclization (Projected)

ReagentSynthesis Yield (%)Cyclization MethodProjected ProductProjected Cyclization Yield (%)Key Reaction Conditions
This compound High (projected)Bischler-MöhlauEthyl 5-iodo-1H-indole-2-carboxylateGood to Excellent (projected)Acid catalyst (e.g., PPA, H₂SO₄), heat
Ethyl 2-(4-bromoanilino)acetateHighBischler-MöhlauEthyl 5-bromo-1H-indole-2-carboxylateModerate to GoodAcid catalyst (e.g., PPA, H₂SO₄), higher temp. or longer reaction time than iodo-analog
Ethyl 2-(4-chloroanilino)acetate85-95%Bischler-MöhlauEthyl 5-chloro-1H-indole-2-carboxylateModerateHarsher conditions: strong acid, high temp.

Note: The yields for the synthesis and cyclization of the iodo- and bromo-analogs are projected based on the higher reactivity of the C-I and C-Br bonds compared to the C-Cl bond.

Experimental Protocols

Synthesis of Ethyl 2-(4-haloanilino)acetates

This general procedure can be adapted for the synthesis of iodo-, bromo-, and chloro-analogs.

Materials:

  • 4-Haloaniline (1 equivalent)

  • Ethyl chloroacetate (1 equivalent)

  • Anhydrous sodium acetate (1.5 equivalents)

  • Ethanol (solvent)

Procedure:

  • A mixture of the 4-haloaniline, ethyl chloroacetate, and anhydrous sodium acetate in ethanol is refluxed for 12-18 hours.

  • After cooling, the reaction mixture is poured into water.

  • The product is extracted with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

Projected Protocol for Bischler-Möhlau Synthesis of Ethyl 5-iodo-1H-indole-2-carboxylate

This protocol is based on established procedures for similar indole syntheses.[1]

Materials:

  • This compound (1 equivalent)

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid

  • Anhydrous toluene or xylene (solvent)

Procedure:

  • A solution of this compound in a high-boiling inert solvent like toluene or xylene is prepared.

  • A strong acid catalyst, such as polyphosphoric acid or concentrated sulfuric acid, is added cautiously.

  • The reaction mixture is heated to reflux (typically 110-140 °C) for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled and carefully poured onto crushed ice.

  • The resulting mixture is neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • The product is extracted with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • The crude product is purified by column chromatography to yield ethyl 5-iodo-1H-indole-2-carboxylate.

Visualizing the Synthesis Workflow

The following diagrams illustrate the key steps in the synthesis of the target indole derivative.

G cluster_0 Step 1: Synthesis of this compound 4-Iodoaniline 4-Iodoaniline NaOAc_EtOH NaOAc, EtOH, Reflux 4-Iodoaniline->NaOAc_EtOH Ethyl_chloroacetate Ethyl chloroacetate Ethyl_chloroacetate->NaOAc_EtOH Ethyl_2_4_iodoanilino_acetate This compound NaOAc_EtOH->Ethyl_2_4_iodoanilino_acetate

Caption: Synthesis of the precursor, this compound.

G cluster_1 Step 2: Bischler-Möhlau Indole Synthesis Ethyl_2_4_iodoanilino_acetate This compound Acid_Heat PPA or H₂SO₄, Heat Ethyl_2_4_iodoanilino_acetate->Acid_Heat Indole_Product Ethyl 5-iodo-1H-indole-2-carboxylate Acid_Heat->Indole_Product

References

Safety Operating Guide

Proper Disposal of Ethyl 2-(4-iodoanilino)acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, Ethyl 2-(4-iodoanilino)acetate and materials contaminated with it must be treated as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. The disposal protocol is based on the Safety Data Sheet (SDS) for the compound and general best practices for handling halogenated organic compounds.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure you are operating in a well-ventilated area, preferably within a chemical fume hood. Adherence to proper personal protective equipment (PPE) protocols is mandatory to prevent exposure.

Hazard Profile

Based on the available Safety Data Sheet, this compound presents the following hazards:

Hazard TypeDescription
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Corrosion/Irritation Causes skin irritation.[1]
Serious Eye Damage/Irritation Causes serious eye irritation.[1]
Respiratory Irritation May cause respiratory irritation.[1]

This table summarizes the primary health hazards associated with this compound.

Step-by-Step Disposal Protocol

The proper disposal of this compound involves a series of steps designed to ensure safety and regulatory compliance. The primary method of disposal is to engage a licensed professional waste disposal service.[1]

  • Segregation of Waste:

    • Isolate all waste materials containing this compound. This includes the pure chemical, solutions, and any contaminated lab supplies (e.g., filter paper, weighing boats, gloves, and empty containers).

    • As a halogenated organic compound, it is critical to keep this waste stream separate from non-halogenated chemical waste to ensure proper treatment and disposal.

  • Waste Container Management:

    • Use only containers approved for hazardous waste collection that are compatible with the chemical.

    • The container must be clearly and accurately labeled with "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the waste container tightly sealed when not in use to prevent the release of dust or vapors.[1]

    • Store the waste container in a designated, cool, and well-ventilated secondary containment area, away from incompatible materials.

  • Arrange for Professional Disposal:

    • Do not attempt to neutralize or treat the chemical waste in-house unless you have the specific capabilities and regulatory approval to do so.

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]

    • Provide the waste disposal company with a complete and accurate description of the waste, including the Safety Data Sheet.

  • Record Keeping:

    • Maintain detailed records of the waste disposal process. This should include the date of disposal, the quantity of waste, and the name of the disposal company. These records are essential for regulatory compliance.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation and Collection cluster_storage Interim Storage cluster_disposal Final Disposal start Identify Waste (this compound and contaminated materials) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Waste ppe->segregate collect Collect in a Labeled, Compatible, and Sealed Hazardous Waste Container segregate->collect store Store in a Designated, Well-Ventilated Area with Secondary Containment collect->store contact Contact EHS or Licensed Waste Disposal Company store->contact provide_sds Provide SDS and Waste Information contact->provide_sds pickup Arrange for Waste Pickup provide_sds->pickup record Document Disposal (Date, Quantity, Vendor) pickup->record end Disposal Complete record->end

Caption: Disposal workflow for this compound.

This procedural guidance is intended to provide essential safety and logistical information for researchers, scientists, and drug development professionals. Always consult your institution's specific safety protocols and local regulations in conjunction with this guide.

References

Personal protective equipment for handling Ethyl 2-(4-iodoanilino)acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Ethyl 2-(4-iodoanilino)acetate. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this information is based on the known hazards of structurally similar molecules, including substituted anilines, aromatic iodine compounds, and ethyl esters.

Hazard Assessment and Personal Protective Equipment (PPE)

Table 1: Recommended Personal Protective Equipment (PPE)

Protection TypeRecommended EquipmentSpecifications & Best Practices
Eye and Face Protection Chemical splash goggles or a full-face shield.Must meet ANSI Z87.1 standards. A face shield is recommended when there is a risk of splashing.[1]
Skin Protection Nitrile or neoprene gloves. A chemically resistant lab coat.Inspect gloves for integrity before each use.[1] Lab coats should be buttoned and have long sleeves.[1] For significant exposure risk, consider a chemically resistant apron over the lab coat.
Respiratory Protection Use in a certified chemical fume hood.If a fume hood is not available or if aerosolization is likely, a respirator with an organic vapor cartridge may be required. Respirator use requires a formal respiratory protection program, including fit testing and medical evaluation.
Footwear Closed-toe, chemical-resistant shoes.Shoes should cover the entire foot.

Safe Handling and Operational Plan

A systematic approach is crucial to mitigate risks when working with this compound.

Experimental Workflow Diagram

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Post-Experiment & Cleanup cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather and Inspect Equipment prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Conduct Reaction in Fume Hood handle_transfer->handle_reaction cleanup_cool Cool Reaction handle_reaction->cleanup_cool Experiment Complete cleanup_decontaminate Decontaminate Glassware & Surfaces cleanup_cool->cleanup_decontaminate cleanup_ppe Remove PPE Correctly cleanup_decontaminate->cleanup_ppe disp_segregate Segregate Halogenated Organic Waste cleanup_decontaminate->disp_segregate Generate Waste cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disp_label Label Waste Container disp_segregate->disp_label disp_store Store in Satellite Accumulation Area disp_label->disp_store cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling & Storage cluster_waste_disposal Final Disposal gen_solid Contaminated Solids (PPE, weigh boats) handle_container Use Designated Halogenated Organic Waste Container gen_solid->handle_container gen_liquid Unused Reagent & Reaction Residues gen_liquid->handle_container handle_label Label with 'Hazardous Waste' and Chemical Name handle_container->handle_label handle_seal Keep Container Tightly Sealed handle_label->handle_seal handle_storage Store in Satellite Accumulation Area handle_seal->handle_storage disp_pickup Arrange for Pickup by EHS handle_storage->disp_pickup

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。